Peiminine
説明
特性
分子式 |
C27H43NO3 |
|---|---|
分子量 |
429.6 g/mol |
IUPAC名 |
(2S,6S,10S,15S,20S,23R)-10,20-dihydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one |
InChI |
InChI=1S/C27H43NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15-23,25,29,31H,4-14H2,1-3H3/t15-,16-,17?,18?,19-,20-,21?,22?,23?,25?,26+,27-/m0/s1 |
InChIキー |
IQDIERHFZVCNRZ-GAJVHJNZSA-N |
SMILES |
CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)O)C)(C)O |
異性体SMILES |
C[C@H]1CCC2[C@@](C3CCC4[C@@H]5CC(=O)C6C[C@H](CC[C@@]6(C5CC4[C@@H]3CN2C1)C)O)(C)O |
正規SMILES |
CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)O)C)(C)O |
同義語 |
peimine verticine verticinone |
製品の起源 |
United States |
Foundational & Exploratory
Peiminine's Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peiminine, a major isosteroid alkaloid extracted from the bulbs of Fritillaria species, has demonstrated significant anti-cancer potential across a range of malignancies. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's oncostatic effects. It primarily focuses on its role in modulating critical signaling pathways, inducing programmed cell death (apoptosis), instigating cell cycle arrest, and inhibiting metastasis. This document synthesizes current research findings, presenting quantitative data in structured tables, detailing key experimental protocols, and visualizing complex biological processes through signaling pathway and workflow diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Mechanisms of Action
This compound exerts its anti-cancer effects through a multi-pronged approach, primarily by:
-
Modulating Key Signaling Pathways: this compound has been shown to significantly interfere with pro-survival signaling cascades within cancer cells. A primary target is the PI3K/Akt/mTOR pathway , which is frequently dysregulated in various cancers.[1][2][3] this compound treatment leads to the downregulation of key components of this pathway, including PI3K and Akt, and the upregulation of the tumor suppressor PTEN, a negative regulator of the PI3K/Akt pathway.[1] This inhibition of Akt activation suppresses downstream signals that promote cell survival and proliferation.[1] Additionally, this compound has been observed to induce the ROS/JNK signaling pathway , leading to apoptosis and autophagy in osteosarcoma cells.[4] In prostate cancer, this compound disrupts intracellular calcium homeostasis through the Ca2+/CaMKII/JNK pathway , triggering apoptosis.[5]
-
Inducing Apoptosis: A hallmark of cancer is the evasion of apoptosis. This compound effectively reinstates this crucial cell death program through both the intrinsic (mitochondrial) and extrinsic pathways.[6] Mechanistically, it upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby altering the Bax/Bcl-2 ratio to favor apoptosis.[1][6] This leads to the activation of caspase cascades, including caspase-3, caspase-8, and caspase-9, and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP), culminating in apoptotic cell death.[6][7]
-
Inducing Cell Cycle Arrest: this compound disrupts the uncontrolled proliferation of cancer cells by inducing cell cycle arrest at different phases. In urothelial bladder cancer and glioblastoma multiforme cells, it causes arrest in the G1 phase .[7][8] In human osteosarcoma cells, this compound induces G0/G1 phase arrest by regulating cell cycle-related proteins.[4][9] Furthermore, it has been shown to induce G2/M phase arrest in hepatocellular carcinoma HepG2 cells.[6]
-
Inhibiting Metastasis: Emerging evidence suggests that this compound can also impede cancer cell migration and invasion, key processes in metastasis. In osteosarcoma cells, this compound has been shown to reduce their invasive and migratory potential.[4] It also exhibits inhibitory effects on the migration and invasion of prostate cancer cells.[10]
Quantitative Data Summary
The following tables summarize the quantitative data on this compound's efficacy in various cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value | Treatment Duration (hours) | Reference |
| Hepatocellular Carcinoma | HepG2 | 4.58 µg/mL | 24 | [6] |
| Hepatocellular Carcinoma | HepG2 | 4.05 µg/mL | 48 | [6] |
| Hepatocellular Carcinoma | HepG2 | 3.79 µg/mL | 72 | [6] |
| Breast Cancer | MCF-7 | 5 µg/mL | Not Specified | [3] |
| Urothelial Bladder Cancer | BIU-87 | 710.3 µg/mL | 48 | [7] |
| Urothelial Bladder Cancer | EJ-1 | 651.1 µg/mL | 48 | [7] |
| Non-Small Cell Lung Cancer | H1299 | 97.4 µM | Not Specified | [11] |
Table 2: Dose-Dependent Effects of this compound on Cancer Cell Viability
| Cancer Type | Cell Line | Concentration | Effect on Cell Viability | Reference |
| Non-Small Cell Lung Cancer | H1299 | 0.7 µM - 200 µM | Dose-dependent reduction | [1] |
| Colorectal Cancer | HCT-116 | 50, 100, 200, 400 µM | Dose-dependent decrease | [2] |
| Hepatocellular Carcinoma | HepG2 | 2-6 µg/mL | Time- and dose-dependent reduction | [6] |
Key Experimental Protocols
This section details the methodologies for key experiments cited in the literature to study the effects of this compound.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound on cancer cells.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound for specified durations (e.g., 24, 48, 72 hours).
-
Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
-
Living cells with active mitochondrial reductase convert MTT into formazan (B1609692) crystals.
-
The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
Apoptosis Analysis (Annexin V/Propidium Iodide Staining and Flow Cytometry)
-
Objective: To quantify the induction of apoptosis by this compound.
-
Methodology:
-
Cells are treated with this compound at desired concentrations and time points.
-
Both adherent and floating cells are collected and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.
-
The stained cells are analyzed by flow cytometry.
-
Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
-
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
-
Objective: To determine the effect of this compound on cell cycle distribution.
-
Methodology:
-
Cancer cells are treated with this compound for a specific duration.
-
Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Fixed cells are washed and treated with RNase A to remove RNA.
-
Cells are stained with Propidium Iodide (PI), which intercalates with DNA.
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in G0/G1, S, and G2/M phases of the cell cycle is determined.
-
Western Blot Analysis
-
Objective: To detect changes in the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.
-
Methodology:
-
Cells are treated with this compound, and total protein is extracted using lysis buffer.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., Akt, Bcl-2, Bax, Caspase-3).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
β-actin or GAPDH is often used as a loading control to normalize protein expression.
-
Quantitative Real-Time PCR (qPCR)
-
Objective: To measure the changes in mRNA expression levels of target genes.
-
Methodology:
-
Total RNA is extracted from this compound-treated and control cells.
-
The quality and quantity of RNA are assessed.
-
cDNA is synthesized from the RNA template using reverse transcriptase.
-
qPCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green) to amplify and detect the target cDNA.
-
The relative expression of the target genes is calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: this compound induces apoptosis via intrinsic and extrinsic pathways.
Caption: General experimental workflow for evaluating this compound's anti-cancer effects.
Conclusion and Future Directions
This compound presents a compelling profile as a potential anti-cancer therapeutic agent. Its ability to modulate multiple critical signaling pathways, induce apoptosis and cell cycle arrest, and inhibit metastasis underscores its multifaceted mechanism of action. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development.
Future investigations should focus on:
-
Elucidating further molecular targets: While the PI3K/Akt and ROS/JNK pathways are prominent, a broader understanding of this compound's interactome is necessary.
-
In vivo efficacy and safety profiling: Comprehensive studies in various preclinical cancer models are required to establish its therapeutic window and potential toxicities.
-
Combination therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment strategies.
-
Pharmacokinetic and pharmacodynamic studies: A thorough characterization of its absorption, distribution, metabolism, and excretion is crucial for clinical translation.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound inhibits colorectal cancer cell proliferation by inducing apoptosis and autophagy and modulating key metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijper.org [ijper.org]
- 4. This compound Induces G0/G1-Phase Arrest, Apoptosis, and Autophagy via the ROS/JNK Signaling Pathway in Human Osteosarcoma Cells in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound suppresses prostate cancer progression by regulating cell proliferation, motility, apoptosis, and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Multi-Level Study on the Anti-Lung Cancer Mechanism of this compound, a Key Component of Fritillaria ussuriensis Maxim.: Integrating Quality Analysis, Network Pharmacology, Bioinformatics Analysis, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Pharmacological Profile of Peiminine and its Isosteric Analogue Peimine
For Researchers, Scientists, and Drug Development Professionals
Abstract: Peiminine (B1679210), a principal isosteroidal alkaloid isolated from the bulbs of Fritillaria species, has garnered significant scientific interest due to its broad spectrum of pharmacological activities. Traditionally used in Chinese medicine, modern research has substantiated its potent anti-cancer, anti-inflammatory, and neuroprotective properties. This technical guide provides an in-depth analysis of the pharmacological profile of this compound and its closely related analogue, Peimine. We consolidate quantitative data from numerous studies, detail key experimental methodologies, and visualize the complex signaling pathways modulated by these compounds. The primary mechanisms of action involve the modulation of critical cellular pathways, including the PI3K/Akt/mTOR, NF-κB, and MAPK signaling cascades, as well as the induction of apoptosis, autophagy, and regulation of oxidative stress. This document serves as a comprehensive resource for researchers and professionals engaged in the exploration and development of novel therapeutics derived from natural products.
Introduction
This compound, also known as Verticinone or Zhebeinone, is a major bioactive alkaloid derived from various species of the Fritillaria plant, such as Fritillaria thunbergii and Fritillaria ussuriensis Maxim[1][2][3]. These plants have been a cornerstone of traditional Chinese medicine for centuries, primarily used for relieving coughs and eliminating phlegm[4]. This compound and its isosteric analogue Peimine (also known as Verticine) are recognized as the primary active components responsible for the therapeutic effects of Fritillaria bulbs[5].
Extensive pharmacological studies have revealed that this compound possesses a wide array of biological activities, including significant anti-tumor, anti-inflammatory, neuroprotective, and pulmonary-protective effects[1][4]. Its therapeutic potential stems from its ability to modulate multiple, often interconnected, cellular signaling pathways. This guide aims to synthesize the current scientific literature, offering a detailed overview of this compound's pharmacological profile, its mechanisms of action, and the experimental protocols used to elucidate these properties.
Anti-Cancer Pharmacological Profile
This compound has demonstrated significant cytotoxicity against a wide range of cancer cell lines, positioning it as a promising candidate for anti-cancer drug development. Its efficacy has been observed in cancers of the lung, colon, breast, prostate, and nervous system, among others[1][2][6].
In Vitro Cytotoxicity
The anti-proliferative effects of this compound have been quantified in numerous studies. The compound typically induces a dose- and time-dependent reduction in cancer cell viability. A summary of its efficacy across various cell lines is presented below.
| Cell Line | Cancer Type | Key Findings | Reference |
| H1299 | Non-Small-Cell Lung Cancer | Dose-dependent viability reduction (0.7-200 μM); Significant effects at ≥6 μM. | [1] |
| HCT-116 | Colorectal Cancer | Dose-dependent viability decrease observed at 50, 100, 200, and 400 μM after 48h. | [2] |
| HepG2 | Hepatocellular Carcinoma | IC50 of 4.58 µg/mL after 24 hours of treatment. | [7] |
| BIU-87, EJ-1 | Urothelial Bladder Cancer | IC50 values of 710.3 µg/mL and 651.1 µg/mL, respectively, at 48 hours. | [7] |
| Osteosarcoma Cells | Osteosarcoma | Induced G0/G1-phase arrest, apoptosis, and autophagy at concentrations up to 200 μM. | [8] |
Mechanisms of Anti-Cancer Action
This compound exerts its anti-neoplastic effects through the modulation of several key signaling pathways that govern cell proliferation, survival, and death.
2.2.1. Modulation of the PI3K/Akt/mTOR Pathway A frequently dysregulated pathway in human cancers, the PI3K/Akt/mTOR cascade is a primary target of this compound[1]. In non-small-cell lung cancer (H1299) cells, this compound treatment led to a significant downregulation of PI3K and Akt mRNA expression, while upregulating the expression of the tumor suppressor PTEN, a negative regulator of the pathway[1]. Similar inhibitory effects on the PI3K/Akt pathway have been noted in breast and colorectal cancer models, leading to reduced cell proliferation[1][2].
2.2.2. Induction of Apoptosis and Autophagy this compound is a potent inducer of programmed cell death. In lung cancer cells, it upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby promoting the apoptotic cascade[1]. In human osteosarcoma cells, this compound triggers apoptosis and autophagy through the generation of reactive oxygen species (ROS) and subsequent activation of the JNK signaling pathway[8]. In colorectal cancer, it induces both apoptosis and autophagic cell death[2][9]. Conversely, in glioblastoma, this compound has been shown to block autophagic flux, suggesting a context-dependent mechanism of action[6].
2.2.3. Induction of Oxidative Stress In osteosarcoma cells, this compound's anticancer effects are dependent on the generation of intracellular ROS[8]. The increase in ROS activates the c-Jun N-terminal kinase (JNK) pathway, which in turn mediates the induction of both apoptosis and autophagy[8]. This highlights a critical mechanism where this compound disrupts the cellular redox balance to trigger cell death.
Signaling Pathway Visualization: Anti-Cancer Mechanisms
The following diagram illustrates the primary signaling pathways targeted by this compound in cancer cells.
Anti-Inflammatory Pharmacological Profile
This compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways. Its efficacy has been demonstrated in various models, including LPS-induced mastitis, acute lung injury, and ulcerative colitis[10][11][12].
In Vitro and In Vivo Efficacy
This compound consistently reduces the expression and secretion of pro-inflammatory cytokines and enzymes in response to inflammatory stimuli.
| Model System | Inflammatory Stimulus | Key Findings | Reference |
| Mouse Mammary Epithelial Cells | Lipopolysaccharide (LPS) | Suppressed production of TNF-α, IL-6, IL-1β, COX-2, and iNOS. | [10] |
| BV-2 Microglial Cells | Lipopolysaccharide (LPS) | Dose-dependent decrease (10-50 µg/mL) in TNF-α, IL-6, and IL-1β mRNA and protein levels. | [13][14] |
| Mouse Model of Mastitis | Lipopolysaccharide (LPS) | Reduced histopathological damage and MPO activity; inhibited pro-inflammatory mediators. | [10] |
| Mouse Model of Ulcerative Colitis | Acetic Acid | Reduced levels of NO, MPO, IL-1β, IL-6, TNF-α; decreased gene expression of iNOS and COX-2. | [12] |
| Mouse Model of Acne | Cutibacterium acnes | Ameliorated histological symptoms and suppressed inflammatory cytokine expression. | [15] |
Mechanisms of Anti-Inflammatory Action
The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response.
3.2.1. Inhibition of NF-κB and MAPK Pathways In models of LPS-induced inflammation, this compound significantly inhibits the phosphorylation of key signaling proteins, including Akt, NF-κB p65, ERK1/2, and p38[10][13]. By preventing the activation of the transcription factor NF-κB and the MAPK cascades, this compound effectively blocks the downstream transcription of numerous pro-inflammatory genes, such as those for TNF-α, IL-6, and COX-2[10][15].
3.2.2. Modulation of TLR4 Signaling In a model of acute lung injury, the synergistic anti-inflammatory effect of this compound (in combination with Peimine and Forsythoside (B13851194) A) was linked to the dampening of the Toll-like receptor 4 (TLR4)/MAPK/NF-κB signaling pathway[11]. This suggests that this compound can act upstream to block the initial inflammatory signaling triggered by pathogens or cellular damage.
Signaling Pathway Visualization: Anti-Inflammatory Mechanisms
The diagram below outlines the mechanism by which this compound suppresses inflammatory signaling.
Neuroprotective Pharmacological Profile
This compound has emerged as a compound with significant neuroprotective potential, particularly in models of Parkinson's disease (PD). Its action is twofold: directly protecting neurons from toxins and reducing harmful neuroinflammation[13][16].
Efficacy in Parkinson's Disease Models
In both in vitro (SH-SY5Y cells) and in vivo (C. elegans) models of PD, this compound demonstrated robust protective effects. It was shown to:
-
Reduce the production of reactive oxygen species (ROS) and neuronal degeneration induced by the neurotoxin 6-hydroxydopamine (6-OHDA)[16].
-
Diminish the accumulation of α-synuclein, a pathological hallmark of PD[16].
-
Protect dopaminergic neurons from inflammation-induced cell death in LPS-induced rat models of PD[13][14].
-
Attenuate behavioral dysfunction in animal models[13].
Mechanisms of Neuroprotective Action
4.2.1. Modulation of the PINK1/Parkin Pathway A key mechanism underlying this compound's neuroprotective effect is its modulation of the PINK1/Parkin pathway, which is crucial for mitochondrial quality control[16]. This compound enhances the expression of PINK1 and Parkin, which in turn lessens the degradation of the X-linked inhibitor of apoptosis (XIAP). This leads to reduced apoptosis and enhanced activity of the ubiquitin-proteasome system (UPS) and autophagy, facilitating the clearance of toxic α-synuclein aggregates[16].
4.2.2. Anti-Neuroinflammatory Action Neuroinflammation, driven by activated microglia, is a major contributor to neuronal death in PD. This compound directly counteracts this by inhibiting microglial activation. It significantly decreases the LPS-induced expression of pro-inflammatory mediators like TNF-α, IL-6, IL-1β, COX-2, and iNOS in BV-2 microglial cells by inhibiting the phosphorylation of ERK1/2 and NF-κB p65[13][14].
Signaling Pathway Visualization: Neuroprotective Mechanisms
This diagram illustrates how this compound protects neurons in models of Parkinson's disease.
Profile of Peimine (Analogue)
Peimine (Verticine) is an isosteroidal alkaloid frequently co-isolated and studied with this compound[5]. It shares many pharmacological properties but also possesses distinct activities.
-
Anti-Cancer and Anti-Inflammatory: Like this compound, Peimine exhibits anti-tumor properties against prostate, breast, and gastric cancer and inhibits pro-inflammatory cytokines such as IL-6 and TNF-α[5][6].
-
Ion Channel Modulation: A distinguishing feature of Peimine is its activity as an ion channel blocker. It has been shown to inhibit voltage-dependent Nav1.7 and Kv1.3 channels, which contributes to its analgesic and anti-inflammatory effects[5].
-
Nicotinic Receptor Blockade: Peimine acts as a high-affinity, non-competitive antagonist of muscle-type nicotinic acetylcholine (B1216132) receptors (nAChRs)[17][18]. It inhibits the receptor through multiple mechanisms, including open-channel blockade and enhancement of desensitization. This activity may contribute to its anti-inflammatory and muscle-relaxant properties[18].
Experimental Methodologies
The following section details common protocols used to investigate the pharmacological properties of this compound.
Cell Viability Assessment (CCK-8 Assay)
This protocol is used to determine the cytotoxic effects of a compound on cultured cells.
-
Cell Seeding: Cancer cells (e.g., HCT-116) are seeded into 96-well plates at a density of 2,000-5,000 cells/well and incubated for 24 hours to allow for attachment[2].
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0-400 μM) or a vehicle control (DMSO)[2].
-
Incubation: Cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours)[2].
-
Reagent Addition: 10 μL of Cell Counting Kit-8 (CCK-8) reagent is added to each well, and the plate is incubated for 1-4 hours at 37°C[2].
-
Measurement: The absorbance is measured at 450 nm using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control group.
Apoptosis Analysis (Annexin V/PI Flow Cytometry)
This method quantifies the percentage of cells undergoing apoptosis.
-
Cell Culture and Treatment: Cells are cultured in 6-well plates and treated with desired concentrations of this compound for a specified time (e.g., 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer[2].
-
Staining: 5 μL of FITC-conjugated Annexin V and 5 μL of Propidium Iodide (PI) are added to the cell suspension. The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark[2].
-
Analysis: 400 μL of 1X Binding Buffer is added to each tube. The samples are analyzed by a flow cytometer within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.
Gene Expression Analysis (RT-qPCR)
This technique is used to measure changes in mRNA levels of target genes.
-
Cell Treatment and RNA Extraction: Cells are treated with this compound. Total RNA is then extracted using a commercial kit (e.g., TRIzol reagent) according to the manufacturer's instructions[1].
-
Reverse Transcription (RT): 1-2 μg of total RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Quantitative PCR (qPCR): The qPCR reaction is performed using the synthesized cDNA, gene-specific primers (e.g., for PI3K, AKT, Bax, Bcl-2), and a fluorescent dye (e.g., SYBR Green) on a real-time PCR system[1].
-
Data Analysis: The relative expression of the target gene is calculated using the 2-ΔΔCt method, normalized to a housekeeping gene such as GAPDH or β-actin.
In Vivo Study Design (LPS-Induced Mastitis Model)
This protocol outlines a representative in vivo experiment to assess anti-inflammatory effects.
-
Animal Acclimatization: Female BALB/c mice are acclimatized for one week under standard laboratory conditions.
-
Grouping: Animals are randomly divided into groups: Control, LPS model, LPS + Dexamethasone (positive control), and LPS + this compound (at various doses).
-
Treatment: The this compound groups receive an intraperitoneal injection of the compound 1 hour before the LPS challenge and again 12 hours after[10].
-
Induction of Mastitis: Mice are anesthetized, and 50 μL of LPS (1 mg/mL) is slowly infused into the mammary gland canals[10].
-
Sample Collection: 24 hours after LPS injection, mice are euthanized. Mammary gland tissues are collected for histopathological analysis (H&E staining), myeloperoxidase (MPO) activity assays, and protein/cytokine analysis (ELISA, Western blot)[10].
Experimental Workflow Visualization
The following diagram provides a logical workflow for a typical in vitro pharmacological study.
Conclusion
This compound and its analogue Peimine are multifaceted isosteroidal alkaloids with substantial therapeutic potential. The comprehensive body of research highlights their robust anti-cancer, anti-inflammatory, and neuroprotective activities, which are underpinned by the modulation of fundamental cellular signaling pathways including PI3K/Akt, NF-κB, and MAPK. This compound's ability to induce apoptosis, regulate autophagy, and mitigate oxidative stress further underscores its potential as a lead compound for drug development. While the existing data is promising, further investigation into the pharmacokinetics, safety profile, and efficacy in more complex preclinical models is warranted to translate these findings into clinical applications. This guide provides a foundational resource for scientists dedicated to advancing the therapeutic development of these potent natural compounds.
References
- 1. A Multi-Level Study on the Anti-Lung Cancer Mechanism of this compound, a Key Component of Fritillaria ussuriensis Maxim.: Integrating Quality Analysis, Network Pharmacology, Bioinformatics Analysis, and Experimental Validation [mdpi.com]
- 2. This compound inhibits colorectal cancer cell proliferation by inducing apoptosis and autophagy and modulating key metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. Pharmacodynamics and Cellular Uptake of Peimine and this compound in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound Induces G0/G1-Phase Arrest, Apoptosis, and Autophagy via the ROS/JNK Signaling Pathway in Human Osteosarcoma Cells in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits colorectal cancer cell proliferation by inducing apoptosis and autophagy and modulating key metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Protects against Lipopolysaccharide-Induced Mastitis by Inhibiting the AKT/NF-κB, ERK1/2 and p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic anti-inflammatory effects of peimine, this compound, and forsythoside a combination on LPS-induced acute lung injury by inhibition of the IL-17-NF-κB/MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory activity of this compound in acetic acid-induced ulcerative colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Protects Dopaminergic Neurons from Inflammation-Induced Cell Death by Inhibiting the ERK1/2 and NF-κB Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Protects Dopaminergic Neurons from Inflammation-Induced Cell Death by Inhibiting the ERK1/2 and NF-κB Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. This compound Reduces ARTS-Mediated Degradation of XIAP by Modulating the PINK1/Parkin Pathway to Ameliorate 6-Hydroxydopamine Toxicity and α-Synuclein Accumulation in Parkinson’s Disease Models In Vivo and In Vitro [mdpi.com]
- 17. Peimine, an Anti-Inflammatory Compound from Chinese Herbal Extracts, Modulates Muscle-Type Nicotinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Investigating the Biological Activity of Peiminine Extracts: A Technical Guide
Introduction
Peiminine (B1679210), a major isosteroid alkaloid extracted from the bulbs of Fritillaria plants, has a long history in traditional Chinese medicine for its antitussive and expectorant properties.[1][2] Modern pharmacological research has unveiled a broader spectrum of biological activities, positioning this compound as a compound of significant interest for drug development. Its potent anti-inflammatory and anti-cancer effects have been demonstrated across a variety of preclinical models.[3][4][5] This technical guide provides an in-depth overview of the biological activities of this compound, focusing on its molecular mechanisms, relevant experimental protocols, and quantitative data for researchers, scientists, and drug development professionals.
Core Biological Activities
This compound exhibits a range of pharmacological effects, with its anti-cancer and anti-inflammatory activities being the most extensively studied.
Anti-Cancer Activity
This compound has demonstrated significant therapeutic potential against various cancers by modulating key signaling pathways that govern cell proliferation, survival, apoptosis (programmed cell death), and autophagy.[3][6]
-
Lung Cancer: In non-small-cell lung cancer (NSCLC) H1299 cells, this compound inhibits cell viability in a dose-dependent manner and modulates genes involved in the PI3K-Akt pathway.[3] It downregulates anti-apoptotic Bcl-2 and upregulates pro-apoptotic Bax, promoting apoptosis.[3]
-
Colorectal Cancer: this compound represses colorectal cancer (CRC) cell proliferation by inducing both apoptosis and autophagic cell death.[6][7] Studies on HCT-116 cells show a dose-dependent decrease in cell viability.[6]
-
Breast Cancer: In the MCF7 breast cancer cell line, this compound prevents cell viability with an IC50 value of 5 µg/mL.[8] It induces apoptosis and causes cell cycle arrest at the S and G2/M phases.[8] It also shows synergistic action with Adriamycin by suppressing the PI3K-Akt pathway.[3]
-
Osteosarcoma: this compound induces G0/G1-phase arrest, apoptosis, and autophagy in human osteosarcoma cells through the generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway.[9]
Anti-Inflammatory Activity
This compound exerts potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and suppressing key inflammatory signaling pathways.[1][10]
-
Ulcerative Colitis: In an acetic acid-induced ulcerative colitis model in mice, this compound treatment reduced levels of nitric oxide (NO), myeloperoxidase (MPO), and pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[4]
-
Mastitis: this compound protects against lipopolysaccharide (LPS)-induced mastitis by inhibiting the production of pro-inflammatory mediators (TNF-α, IL-6, IL-1β) through the suppression of the AKT/NF-κB, ERK1/2, and p38 signaling pathways.[11]
-
Osteoarthritis: In mouse articular chondrocytes, this compound inhibits the inflammatory response induced by IL-1β.[10]
-
Acne: this compound has been shown to inhibit Cutibacterium acnes-induced expression of inflammatory mediators by suppressing the activation of the NF-κB pathway.[12]
Data Presentation: Quantitative Analysis of this compound's Bioactivity
The following tables summarize the quantitative data from various studies on the efficacy of this compound.
Table 1: Anti-Cancer Activity of this compound
| Cancer Type | Cell Line | Concentration | Effect | Citation |
| Lung Cancer | H1299 | 6 µM - 200 µM | Dose-dependent reduction in cell viability. | [3] |
| Colorectal Cancer | HCT-116 | 50 µM - 400 µM | Dose-dependent decrease in the number of viable cells. | [6] |
| Breast Cancer | MCF7 | 5 µg/mL | IC50 value; significant prevention of cell viability. | [8] |
| Hepatocellular Carcinoma | HepG2 | 4.58 µg/mL | IC50 value at 24 hours. | [13] |
| Osteosarcoma | U2OS, MG63 | 200 µM | Induction of apoptosis and autophagy. | [9] |
Table 2: Anti-Inflammatory Activity of this compound
| Disease Model | System | Treatment | Effect | Citation |
| Ulcerative Colitis | Acetic acid-induced mice | This compound injection | Reduced levels of NO, MPO, IL-1β, IL-6, and TNF-α. | [4] |
| Mastitis | LPS-induced mice | Intraperitoneal this compound | Reduced production of TNF-α, IL-6, and IL-1β. | [11] |
| Inflammation | A549 cells (TNF-α induced) | 100 µg/mL this compound | Significant anti-inflammatory effects (reduced IL-8, MMP-9). | [14] |
| Macrophage Function | Murine peritoneal macrophages | 1, 3, 6 mg/kg oral admin. | Dose-dependent reduction in oxygen/nitrogen free radicals; decreased IL-12, increased IL-10. | [15] |
| Acne | C. acnes-induced mice | Topical this compound | Ameliorated histological symptoms; reduced IL-1β, IL-6, TNF-α expression. | [12] |
Key Signaling Pathways Modulated by this compound
This compound's biological activities are mediated through its interaction with several critical intracellular signaling pathways.
PI3K/Akt/mTOR Pathway
This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3] this compound has been shown to inhibit this pathway in lung cancer, breast cancer, and colorectal cancer.[3][6] Its inhibitory action leads to decreased cell proliferation and the induction of apoptosis and autophagy.[3][16]
NF-κB and MAPK Signaling Pathways
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are crucial in the inflammatory response. This compound suppresses the activation of NF-κB and MAPKs (including ERK1/2 and p38), thereby inhibiting the transcription and production of pro-inflammatory cytokines and mediators like TNF-α, IL-6, COX-2, and iNOS.[11][12]
Experimental Protocols
Investigating the biological activity of this compound involves a series of standard and specialized laboratory techniques.
Extraction and Quantification
-
Extraction: this compound is typically extracted from the dried bulbs of Fritillaria species. The specific methodologies may vary, but they generally involve solvent extraction followed by purification steps.
-
Quantification (UHPLC-MS/MS): Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is a precise method used to determine the content of this compound in plant extracts.[3]
-
Standard Preparation: A reference standard of this compound is accurately weighed and dissolved in a solvent like methanol (B129727) to create a stock solution of known concentration.[3]
-
Sample Preparation: The plant extract is processed and dissolved in an appropriate solvent.
-
Chromatographic Separation: The sample is injected into the UHPLC system, where this compound is separated from other components on a chromatographic column.
-
Mass Spectrometry Detection: The separated compound is ionized and detected by the mass spectrometer, allowing for accurate quantification based on the standard curve.
-
In Vitro Assays
-
Cell Viability Assay (CCK-8 or MTT): This assay measures the cytotoxic or anti-proliferative effects of this compound.
-
Cells (e.g., HCT-116, H1299) are seeded in 96-well plates.[3][6]
-
After cell adherence, they are treated with various concentrations of this compound for a specified time (e.g., 24, 48 hours).[6]
-
A reagent like CCK-8 or MTT is added to each well. The reagent is converted by metabolically active cells into a colored product.
-
The absorbance is measured with a microplate reader, and cell viability is calculated relative to untreated control cells.
-
-
Apoptosis Assay (Flow Cytometry): This method quantifies the number of cells undergoing apoptosis.
-
Cells are treated with this compound for a designated period.
-
Both floating and adherent cells are collected and washed.
-
Cells are stained with Annexin V (which binds to apoptotic cells) and Propidium Iodide (PI, which stains necrotic or late apoptotic cells).[6]
-
The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Western Blotting: This technique is used to detect and quantify the expression levels of specific proteins within signaling pathways.
-
Cells are treated with this compound, and total protein is extracted.
-
Protein concentration is determined, and equal amounts of protein are separated by size via SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF).
-
The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-AKT, NF-κB p65, Bcl-2, Bax).[11]
-
A secondary antibody conjugated to an enzyme is added, and a chemiluminescent substrate is used to visualize the protein bands.
-
Experimental Workflow Visualization
The general process for evaluating the bioactivity of this compound follows a logical progression from initial screening to in-depth mechanistic studies and in vivo validation.
Conclusion
This compound is a versatile natural compound with well-documented anti-cancer and anti-inflammatory properties. Its ability to modulate multiple key signaling pathways, including PI3K/Akt/mTOR, NF-κB, and MAPKs, underscores its therapeutic potential. The data and protocols summarized in this guide offer a solid foundation for researchers and drug developers. Further investigation is warranted to fully elucidate its mechanisms of action, explore its efficacy in more complex disease models, and advance its development as a potential therapeutic agent for cancer and inflammatory diseases.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. mdpi.com [mdpi.com]
- 4. Anti-inflammatory activity of this compound in acetic acid-induced ulcerative colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound inhibits colorectal cancer cell proliferation by inducing apoptosis and autophagy and modulating key metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits colorectal cancer cell proliferation by inducing apoptosis and autophagy and modulating key metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijper.org [ijper.org]
- 9. This compound Induces G0/G1-Phase Arrest, Apoptosis, and Autophagy via the ROS/JNK Signaling Pathway in Human Osteosarcoma Cells in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound inhibits the IL-1β induced inflammatory response in mouse articular chondrocytes and ameliorates murine osteoarthritis - Food & Function (RSC Publishing) [pubs.rsc.org]
- 11. This compound Protects against Lipopolysaccharide-Induced Mastitis by Inhibiting the AKT/NF-κB, ERK1/2 and p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacodynamics and Cellular Uptake of Peimine and this compound in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The effects of oral administration of this compound on the functions of peritoneal macrophages [ijtmgh.com]
- 16. [PDF] this compound regulates the biological characteristics of colorectal cancer cells via P13K/Akt/mTOR and oxidative stress pathways | Semantic Scholar [semanticscholar.org]
Peiminine Target Identification and Validation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Peiminine (B1679210)
This compound is a major bioactive isosteroid alkaloid derived from the bulbs of Fritillaria species, which are used in traditional Chinese medicine. Emerging research has highlighted its significant pharmacological potential, particularly in oncology and inflammatory diseases. This compound exerts its biological effects by modulating a variety of cellular signaling pathways, making the precise identification and validation of its molecular targets a critical step in its development as a therapeutic agent. This guide provides a comprehensive overview of the current understanding of this compound's targets and details the experimental methodologies for their identification and validation.
Identified Molecular Targets and Signaling Pathways of this compound
This compound's therapeutic effects are attributed to its modulation of several key signaling pathways. The primary focus of research has been on its anti-cancer properties, with a significant body of evidence pointing to the PI3K-Akt signaling pathway as a central mechanism.[1] Additionally, this compound has been shown to influence other critical pathways involved in cell survival, proliferation, and inflammation, including the MAPK/ERK, NF-κB, and ROS/JNK pathways .
The PI3K-Akt Signaling Pathway
The PI3K-Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature in many human cancers. This compound has been demonstrated to suppress this pathway, contributing to its anti-tumor activity in various cancers, including lung, breast, and colorectal cancer, as well as glioblastoma.[1]
Network pharmacology and molecular docking studies have identified several potential direct targets of this compound within this pathway. Notably, PIK3CG (Phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit gamma), SRC (Proto-oncogene tyrosine-protein kinase Src), and JAK3 (Janus kinase 3) have been predicted as key interacting proteins.[1] Molecular docking simulations have estimated a strong binding affinity between this compound and PIK3CG, with a binding energy of -10.1 kcal/mol.
Other Key Signaling Pathways
-
MAPK/ERK Pathway: This pathway is involved in the regulation of cell proliferation, differentiation, and survival. This compound has been shown to inhibit the MAPK/ERK pathway, contributing to its anti-inflammatory and anti-cancer effects.
-
NF-κB Pathway: The NF-κB signaling pathway is a key regulator of the inflammatory response. This compound can suppress the activation of NF-κB, leading to a reduction in the production of pro-inflammatory cytokines.
-
ROS/JNK Pathway: In osteosarcoma, this compound has been found to induce apoptosis and autophagy through the generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway.[2]
Quantitative Data on this compound's Biological Activity
The following tables summarize the available quantitative data on the biological effects of this compound.
| Cell Line | Assay | IC50 Value | Reference |
| H1299 (Lung Cancer) | Cell Viability | 97.4 µM | [3] |
| MCF7 (Breast Cancer) | Cell Viability | 5 µg/mL | |
| MG-63 (Osteosarcoma) | Cell Viability | ~100-200 µM (at 48h) | [4] |
| Saos-2 (Osteosarcoma) | Cell Viability | ~100-200 µM (at 48h) | [4] |
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Target | Method | Binding Energy | Reference |
| PIK3CG | Molecular Docking | -10.1 kcal/mol |
Table 2: Predicted Binding Affinity of this compound
Experimental Protocols for Target Identification and Validation
A multi-faceted approach is essential for the robust identification and validation of this compound's molecular targets. This section outlines key experimental protocols, from initial target discovery to functional validation.
Experimental Workflow for Target Identification and Validation
References
- 1. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peimine, an Anti-Inflammatory Compound from Chinese Herbal Extracts, Modulates Muscle-Type Nicotinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An update of label-free protein target identification methods for natural active products [thno.org]
- 4. researchgate.net [researchgate.net]
Unveiling the Anti-Inflammatory Potential of Peiminine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peiminine (B1679210), a major isosteroidal alkaloid extracted from the bulbs of Fritillaria species, has long been a component of traditional Chinese medicine. Emerging scientific evidence has illuminated its potent anti-inflammatory properties, positioning it as a promising candidate for the development of novel therapeutics for a range of inflammatory conditions. This technical guide provides an in-depth overview of the anti-inflammatory effects of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining experimental protocols to facilitate further research and development.
This compound has demonstrated significant efficacy in mitigating inflammatory responses in various preclinical models, including those for ulcerative colitis, mastitis, osteoarthritis, and acne.[1][2][3][4] Its therapeutic effects are attributed to its ability to modulate key signaling pathways and reduce the production of pro-inflammatory mediators.
Molecular Mechanisms of Anti-Inflammatory Action
This compound exerts its anti-inflammatory effects through the modulation of several critical intracellular signaling pathways. The primary mechanisms identified to date involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, with potential interactions with the JAK-STAT pathway also under investigation.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to effectively suppress the activation of this pathway.[5][6] In various inflammatory models, this compound treatment leads to a dose-dependent inhibition of the phosphorylation of key proteins in the NF-κB cascade, including IκBα and the p65 subunit of NF-κB.[6] This inhibition prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of its target genes, which include pro-inflammatory cytokines and enzymes.
Modulation of the MAPK Signaling Pathway
The MAPK signaling pathway, which includes extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs, plays a crucial role in cellular responses to external stressors and inflammatory stimuli. This compound has been demonstrated to suppress the activation of ERK1/2 and p38 MAPK pathways in response to inflammatory triggers.[6][7] By inhibiting the phosphorylation of these kinases, this compound disrupts downstream signaling events that lead to the production of inflammatory mediators. Interestingly, in some contexts, this compound's inhibitory effect on NF-κB activation occurs without affecting the MAPK pathways, suggesting a selective mechanism of action.[3]
Potential Involvement of the JAK-STAT Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another critical signaling cascade in immunity and inflammation. While direct studies on this compound's effect on the JAK-STAT pathway are still emerging, its ability to target upstream signaling molecules and its broad anti-inflammatory profile suggest a potential role in modulating this pathway. The JAK-STAT pathway is activated by various cytokines, and its downstream effects include the transcription of genes involved in cell proliferation, differentiation, and inflammation.[8][9] Further research is warranted to fully elucidate the interaction between this compound and the JAK-STAT signaling cascade.
Quantitative Effects on Inflammatory Mediators
The anti-inflammatory activity of this compound is substantiated by its quantifiable effects on the production and expression of key inflammatory mediators. The following tables summarize the dose-dependent effects of this compound on various inflammatory markers as reported in the literature.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production
| Inflammatory Mediator | Model System | This compound Concentration | % Reduction (approx.) | Reference |
| TNF-α | LPS-induced mastitis in mice | 25-100 mg/kg | 30-60% | [6] |
| Acetic acid-induced ulcerative colitis in mice | 10-40 mg/kg | 25-50% | [1] | |
| C. acnes-induced macrophages | 20-120 µM | 40-70% | [3] | |
| IL-6 | LPS-induced mastitis in mice | 25-100 mg/kg | 35-65% | [6] |
| Acetic acid-induced ulcerative colitis in mice | 10-40 mg/kg | 30-55% | [1] | |
| C. acnes-induced macrophages | 20-120 µM | 50-80% | [3] | |
| IL-1β | LPS-induced mastitis in mice | 25-100 mg/kg | 40-70% | [6] |
| Acetic acid-induced ulcerative colitis in mice | 10-40 mg/kg | 35-60% | [1] | |
| C. acnes-induced macrophages (pro-IL-1β) | 20-120 µM | 30-60% | [3] | |
| IL-12 | LPS-stimulated peritoneal macrophages (ex vivo) | 1-6 mg/kg (in vivo) | Dose-dependent decrease | [10] |
| IL-10 | LPS-stimulated peritoneal macrophages (ex vivo) | 1-3 mg/kg (in vivo) | Significant increase | [10] |
Table 2: Effect of this compound on Inflammatory Enzymes and Other Mediators
| Inflammatory Mediator | Model System | This compound Concentration | % Reduction (approx.) | Reference |
| COX-2 | Acetic acid-induced ulcerative colitis in mice | 10-40 mg/kg | 30-50% (gene expression) | [1] |
| C. acnes-induced macrophages | 20-120 µM | 40-70% (protein expression) | [3] | |
| iNOS | Acetic acid-induced ulcerative colitis in mice | 10-40 mg/kg | 25-45% (gene expression) | [1] |
| Nitric Oxide (NO) | Acetic acid-induced ulcerative colitis in mice | 10-40 mg/kg | 20-40% | [1] |
| Myeloperoxidase (MPO) | Acetic acid-induced ulcerative colitis in mice | 10-40 mg/kg | 25-50% | [1] |
Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key experiments cited in the literature on this compound's anti-inflammatory effects.
In Vivo Model: Acetic Acid-Induced Ulcerative Colitis in Mice
This model is used to evaluate the efficacy of anti-inflammatory agents in a setting that mimics human ulcerative colitis.
-
Animal Model: Male BALB/c mice are typically used.
-
Induction of Colitis: Ulcerative colitis is induced by intra-rectal administration of 100 μl of 4% acetic acid. A control group receives saline.[1]
-
This compound Administration: this compound, dissolved in a suitable vehicle (e.g., PBS), is administered orally or intraperitoneally at varying doses (e.g., 10, 20, 40 mg/kg) daily for a specified period (e.g., 15 days) following the induction of colitis.[1]
-
Assessment of Inflammation:
-
Disease Activity Index (DAI): Evaluated daily based on weight loss, stool consistency, and rectal bleeding.
-
Myeloperoxidase (MPO) Activity: Colon tissue is homogenized, and MPO activity, an indicator of neutrophil infiltration, is measured using a colorimetric assay.[1]
-
Nitric Oxide (NO) Levels: NO levels in colon tissue homogenates are determined using the Griess reagent.[1]
-
Cytokine Measurement: Levels of TNF-α, IL-1β, and IL-6 in colon tissue homogenates are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[1]
-
Gene Expression Analysis: Total RNA is extracted from colon tissue, and the mRNA expression of IL-1β, IL-6, TNF-α, iNOS, and COX2 is quantified using quantitative real-time PCR (qPCR).[1]
-
Histopathological Evaluation: Colon tissue is fixed, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess tissue damage and inflammatory cell infiltration.[1]
-
In Vitro Model: Lipopolysaccharide (LPS)-Stimulated Macrophages
This model is widely used to study the cellular and molecular mechanisms of inflammation.
-
Cell Culture: Mouse bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7) are cultured in appropriate media.
-
This compound Pre-treatment: Cells are pre-treated with various concentrations of this compound (e.g., 20, 60, 120 µM) for a specified duration (e.g., 30 minutes to 1 hour).[3]
-
Inflammatory Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a defined period (e.g., 6 hours for mRNA analysis, 24 hours for protein analysis).[3]
-
Analysis of Inflammatory Markers:
-
Cell Viability: Assessed using assays such as MTT to ensure that the observed effects are not due to cytotoxicity.[11]
-
Cytokine Measurement: Levels of TNF-α, IL-6, and IL-1β in the culture supernatant are measured by ELISA.[6]
-
Gene Expression Analysis: mRNA levels of pro-inflammatory genes are quantified by qPCR.[3]
-
Western Blot Analysis: Whole-cell lysates are prepared, and the protein expression and phosphorylation status of key signaling molecules (e.g., p-p65, p-IκBα, p-ERK, p-p38) are determined by Western blotting.[6]
-
Conclusion and Future Directions
The accumulated evidence strongly supports the anti-inflammatory properties of this compound, highlighting its potential as a therapeutic agent for a variety of inflammatory diseases. Its multifaceted mechanism of action, primarily through the inhibition of the NF-κB and MAPK signaling pathways, provides a solid foundation for its therapeutic application.
Future research should focus on several key areas to advance the clinical translation of this compound:
-
Pharmacokinetic and Pharmacodynamic Studies: Comprehensive studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as well as to establish a clear dose-response relationship in relevant disease models.
-
Toxicology and Safety Assessment: Rigorous safety and toxicology studies are essential to determine the therapeutic window and potential side effects of this compound.
-
Clinical Trials: Well-designed clinical trials are required to evaluate the efficacy and safety of this compound in human subjects with inflammatory conditions.
-
Structural Optimization: Medicinal chemistry efforts could focus on optimizing the structure of this compound to enhance its potency, selectivity, and pharmacokinetic properties.
References
- 1. Anti-inflammatory activity of this compound in acetic acid-induced ulcerative colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits the IL-1β induced inflammatory response in mouse articular chondrocytes and ameliorates murine osteoarthritis - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. This compound Exerts Its Anti-Acne Effects by Regulating the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Protects against Lipopolysaccharide-Induced Mastitis by Inhibiting the AKT/NF-κB, ERK1/2 and p38 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Suppresses RANKL-Induced Osteoclastogenesis by Inhibiting the NFATc1, ERK, and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 10. The effects of oral administration of this compound on the functions of peritoneal macrophages [ijtmgh.com]
- 11. researchgate.net [researchgate.net]
Peiminine's Modulatory Role in the PI3K/Akt Signaling Pathway: A Technical Guide
Introduction
Peiminine, a primary isosteroid alkaloid isolated from the bulbs of Fritillaria species, has garnered significant attention in biomedical research for its diverse pharmacological activities, including anti-inflammatory, antitussive, and notably, anti-cancer properties.[1][2][3] The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that governs essential cellular processes such as cell growth, proliferation, survival, and metabolism.[4][5][6] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth analysis of the mechanisms by which this compound modulates the PI3K/Akt signaling pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.
Mechanism of Action: this compound as a PI3K/Akt Pathway Inhibitor
This compound exerts its anti-tumor effects by intervening in the PI3K/Akt signaling cascade. The primary mechanism involves the downregulation of key components of this pathway. Evidence suggests that this compound treatment leads to a decrease in the expression of PI3K and subsequently reduces the phosphorylation of Akt, its downstream effector.[1][3][7][8] This inhibition of Akt activation curtails the pro-survival and pro-proliferative signals that are typically hyperactive in cancer cells.
The suppression of the PI3K/Akt pathway by this compound initiates a cascade of downstream events culminating in apoptosis and cell cycle arrest. A key consequence is the modulation of the Bcl-2 family of proteins. This compound treatment has been shown to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[1][7][9] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately executing programmed cell death.
Furthermore, this compound's influence on the PI3K/Akt pathway can induce cell cycle arrest, thereby halting the proliferation of cancer cells.[7] By inhibiting the signaling that drives cell cycle progression, this compound prevents cancer cells from dividing and expanding.
Caption: this compound inhibits the PI3K/Akt pathway, leading to apoptosis.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cancer cell lines and molecular targets as reported in the literature.
Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Treatment Duration | Reference |
| H1299 | Non-small cell lung cancer | IC50 | 97.4 µM | 24 h | [1] |
| MCF7 | Breast carcinoma | IC50 | 5 µg/mL | Not Specified | [7] |
| MCF7 | Breast carcinoma | Cell Viability | 89.54% | 1 µg/mL | [7] |
| MCF7 | Breast carcinoma | Cell Viability | 72.86% | 2 µg/mL | [7] |
| MCF7 | Breast carcinoma | Cell Viability | 51.29% | 5 µg/mL | [7] |
| MCF7 | Breast carcinoma | Cell Viability | 38.43% | 10 µg/mL | [7] |
| MCF7 | Breast carcinoma | Cell Viability | 12.59% | 15 µg/mL | [7] |
| HepG2 | Hepatocellular carcinoma | IC50 | 4.58 µg/mL | 24 h | [9][10] |
| HepG2 | Hepatocellular carcinoma | IC50 | 4.05 µg/mL | 48 h | [9] |
| HepG2 | Hepatocellular carcinoma | IC50 | 3.79 µg/mL | 72 h | [9] |
| MG-63 & Saos-2 | Osteosarcoma | IC50 | Not specified, but significant inhibition at 100 & 200 µM | 48 h | [11] |
Table 2: Effect of this compound on Gene and Protein Expression
| Target Molecule | Change in Expression | Cell Line | This compound Concentration | Reference |
| PI3K (mRNA) | Downregulated | H1299 | 12 µM, 25 µM | [1] |
| AKT (mRNA) | Downregulated | H1299 | 6 µM, 12 µM, 25 µM | [1] |
| PI3K (protein) | Downregulated | MCF7 | Not Specified | [7] |
| Akt (protein) | Downregulated | MCF7 | Not Specified | [7] |
| p-AKT (protein) | Inhibited | Mammary Tissue | Not Specified | [3] |
| Bax (mRNA) | Upregulated | H1299 | 6 µM, 12 µM, 25 µM | [1] |
| Bcl-2 (mRNA) | Downregulated | H1299 | 6 µM, 12 µM, 25 µM | [1] |
| Bax (protein) | Upregulated | MCF7 | Not Specified | [7] |
| Bcl-2 (protein) | Downregulated | HepG2 | 2-6 µg/mL | [9] |
| Caspase-3 (protein) | Upregulated | HepG2 | 2-6 µg/mL | [9] |
| Caspase-8 (protein) | Upregulated | HepG2 | 2-6 µg/mL | [9] |
| Caspase-9 (protein) | Upregulated | HepG2 | 2-6 µg/mL | [9] |
| Cleaved PARP1 | Upregulated | HepG2 | 2-6 µg/mL | [9] |
Table 3: this compound-Induced Apoptosis and Cell Cycle Arrest
| Cell Line | Parameter | This compound Concentration | Result | Reference |
| MCF7 | % Apoptotic Cells | IC25 (2.5 µg/mL) | 15.64% | [7] |
| MCF7 | % Apoptotic Cells | IC50 (5 µg/mL) | 38.24% | [7] |
| MCF7 | % Apoptotic Cells | IC75 (7.5 µg/mL) | 52.81% | [7] |
| MCF7 | Cell Cycle Arrest | Dose-dependent | S and G2/M phase | [7] |
| HepG2 | Cell Cycle Arrest | Not Specified | G2/M phase | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Caption: General experimental workflow for studying this compound's effects.
1. Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cells.
-
Cell Lines and Culture: Human cancer cell lines such as H1299, MCF7, or HepG2 are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.[12]
-
Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
This compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.7 µM to 200 µM or 1 to 15 µg/mL).[1][7] A control group with vehicle (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for specified durations (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition and Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader. Cell viability is calculated as a percentage of the control group.
2. Quantitative Real-Time PCR (qRT-PCR)
This technique is used to quantify the mRNA expression levels of target genes.
-
RNA Extraction: Total RNA is extracted from this compound-treated and control cells using a commercial RNA extraction kit (e.g., TRIzol reagent) according to the manufacturer's instructions.
-
Reverse Transcription: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.
-
PCR Amplification: qRT-PCR is performed using a thermal cycler with SYBR Green master mix and specific primers for the target genes (PI3K, AKT, PTEN, Bax, Bcl-2) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.
3. Western Blotting
This method is employed to detect and quantify specific proteins.
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.[11] The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[11]
-
Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for PI3K, Akt, p-Akt, Bax, Bcl-2, caspases, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the bands is quantified using image analysis software.
4. Flow Cytometry for Apoptosis and Cell Cycle Analysis
This technique is used to analyze apoptosis and cell cycle distribution.
-
Cell Preparation: this compound-treated and control cells are harvested, washed with ice-cold PBS, and resuspended in binding buffer.
-
Apoptosis Analysis: Cells are stained with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's protocol.
-
Cell Cycle Analysis: For cell cycle analysis, cells are fixed in 70% ethanol (B145695) overnight at -20°C. The fixed cells are then washed and stained with PI containing RNase A.
-
Data Acquisition and Analysis: The stained cells are analyzed using a flow cytometer. The percentages of apoptotic cells (early and late) and the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) are determined using appropriate software.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent through its effective modulation of the PI3K/Akt signaling pathway. By inhibiting key components of this pathway, this compound successfully induces apoptosis and cell cycle arrest in various cancer cell models. The comprehensive data and methodologies presented in this guide offer a solid foundation for further research into the therapeutic applications of this compound. Future investigations should focus on elucidating the precise molecular interactions of this compound with PI3K and Akt, as well as evaluating its efficacy and safety in preclinical and clinical settings. The continued exploration of this compound's mechanism of action will be pivotal in developing novel and effective cancer therapies.
References
- 1. A Multi-Level Study on the Anti-Lung Cancer Mechanism of this compound, a Key Component of Fritillaria ussuriensis Maxim.: Integrating Quality Analysis, Network Pharmacology, Bioinformatics Analysis, and Experimental Validation [mdpi.com]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Modulation of the PI3K/Akt/mTOR signaling pathway by probiotics as a fruitful target for orchestrating the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of the PI3K/Akt/mTOR signaling pathway by probiotics as a fruitful target for orchestrating the immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijper.org [ijper.org]
- 8. This compound Protects against Lipopolysaccharide-Induced Mastitis by Inhibiting the AKT/NF-κB, ERK1/2 and p38 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound Induces G0/G1-Phase Arrest, Apoptosis, and Autophagy via the ROS/JNK Signaling Pathway in Human Osteosarcoma Cells in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound inhibits colorectal cancer cell proliferation by inducing apoptosis and autophagy and modulating key metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacodynamics and Cellular Uptake of Peimine and this compound in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the In Vitro Effects of Peiminine on NF-κB Activation
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor complex that orchestrates a wide array of genes involved in inflammation, immunity, and cell survival. Its dysregulation is implicated in numerous inflammatory diseases, making it a prime target for therapeutic intervention. Peiminine, a major isosteroid alkaloid extracted from the bulbs of Fritillaria species, has demonstrated significant anti-inflammatory properties.[1][2][3][4] This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound modulates the NF-κB signaling pathway in vitro. The primary mechanism involves the inhibition of IκBα phosphorylation and degradation, which consequently prevents the nuclear translocation of the active NF-κB p65 subunit.[1][5][6][7] This guide summarizes the quantitative effects, details the underlying experimental protocols, and provides visual diagrams of the signaling cascade and experimental workflows.
Mechanism of Action: this compound as an NF-κB Inhibitor
The canonical NF-κB signaling pathway is typically held in an inactive state in the cytoplasm, where the NF-κB heterodimer (most commonly p65/p50) is bound to an inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals such as Lipopolysaccharide (LPS) or Receptor Activator of Nuclear Factor-κB Ligand (RANKL), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal on the p65 subunit, facilitating its translocation into the nucleus.[2][8] Once in the nucleus, p65 binds to specific DNA sequences (κB sites) in the promoter regions of target genes, initiating the transcription of pro-inflammatory mediators like TNF-α, IL-6, and COX-2.[2][3]
In vitro studies consistently show that this compound exerts its anti-inflammatory effect by intervening early in this cascade. Evidence points to this compound's ability to suppress the phosphorylation of IκBα.[1][2][5][6] By preventing IκBα phosphorylation, this compound effectively blocks its degradation, thereby keeping the NF-κB p65 subunit sequestered in the cytoplasm.[7] This action inhibits the expression of NF-κB-dependent inflammatory genes.[2][9]
Signaling Pathway Diagram
Quantitative Data Summary
The inhibitory effects of this compound on NF-κB activation have been quantified across various in vitro models. The data consistently show a dose-dependent relationship.
| Cell Line / Model | Stimulant | This compound Conc. | Key Quantitative Observation | Outcome | Citation(s) |
| HMC-1 (Human Mast Cells) | PMACI | 10, 25, 50 µg/mL | Significantly inhibited phosphorylation of IκBα at all concentrations. Dose-dependently suppressed nuclear NF-κB expression. | Reduced pro-inflammatory cytokine production (TNF-α, IL-6, IL-8). | [5] |
| BMDMs (Mouse Macrophages) | C. acnes | 20, 60, 120 µM | Notably inhibited NF-κB (p65) phosphorylation starting at 60 µM. Suppressed IκB phosphorylation. | Inhibited mRNA expression of pro-IL-1β, COX-2, IL-6, and TNF-α. | [2] |
| RAW 264.7 (Mouse Macrophages) | C. acnes | 20, 60, 120 µM | Restrained NF-κB-dependent gene transcription in a luciferase reporter assay. | Validated suppression of NF-κB transcriptional activation. | [2] |
| BMMs (Bone Marrow Macrophages) | RANKL (50 ng/mL) | 10 µmol/L | Notably downregulated levels of NF-κB and phosphorylated NF-κB (p-NF-κB). Significantly decreased the level of phosphorylated IκB (p-IκB). | Suppressed osteoclast differentiation and function. | [1][6] |
| mMECs (Mouse Mammary Epithelial Cells) | LPS | Not specified | Inhibited the phosphorylation of NF-κB p65 and its upstream kinase AKT in a dose-dependent manner. | Reduced production of pro-inflammatory mediators (TNF-α, IL-6, IL-1β). | [4][9][10] |
| RAW 264.7 (Mouse Macrophages) | LPS (100 ng/mL) | Not specified | Mitigated the LPS-induced reduction in IκBα levels and the increase in p-IκBα levels. | Suppressed NF-κB activation and nuclear translocation. | [7] |
Detailed Experimental Protocols
The following are representative protocols for key experiments used to elucidate the effects of this compound on NF-κB activation in vitro.
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages, bone marrow-derived macrophages) in appropriate well plates (e.g., 6-well plates for Western Blot, 96-well plates for viability assays) at a predetermined density (e.g., 5 x 10⁵ cells/mL).
-
Incubation: Culture cells overnight in a humidified incubator at 37°C with 5% CO₂ to allow for adherence.
-
Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 20, 60, 120 µM). A vehicle control (e.g., DMSO) should be run in parallel. Incubate for a specified pre-treatment time (typically 1-4 hours).[7][9]
-
Stimulation: Add the inflammatory stimulus (e.g., LPS at 100 ng/mL or RANKL at 50 ng/mL) to the wells (except for the negative control group) and incubate for the required duration (e.g., 30 minutes for phosphorylation studies, 6-24 hours for cytokine expression).[2][6][7]
-
Harvesting: After incubation, harvest the cells for downstream analysis. For protein analysis, wash with ice-cold PBS and lyse the cells. For RNA analysis, lyse the cells directly in the plate using a lysis buffer.
Western Blot Analysis for NF-κB Pathway Proteins
This protocol is used to quantify the relative levels of total and phosphorylated proteins in the NF-κB pathway (e.g., p-p65, p65, p-IκBα, IκBα).
-
Cell Lysis: Lyse the harvested cells using ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation: Normalize protein amounts for each sample and mix with Laemmli sample buffer. Heat samples at 95°C for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto a 10-12% SDS-polyacrylamide gel and run until adequate separation is achieved.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for p-p65, p65, p-IκBα, IκBα, or a loading control (e.g., β-actin) overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software (e.g., ImageJ). Normalize the levels of target proteins to the loading control.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB by quantifying the light produced from a luciferase reporter gene under the control of an NF-κB response element.
-
Transfection: Seed cells (e.g., RAW 264.7) in a 24-well plate. Transfect them with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.[2]
-
Incubation: Allow cells to express the plasmids for 24 hours.[2]
-
Treatment and Stimulation: Pre-treat the transfected cells with this compound for a specified time (e.g., 30 minutes) before adding the inflammatory stimulus (e.g., C. acnes for 6 hours).[2]
-
Cell Lysis: Wash cells with PBS and lyse them according to the manufacturer's protocol for the luciferase assay system (e.g., Dual-Luciferase Reporter Assay System).
-
Measurement: Transfer the lysate to an opaque 96-well plate. Measure the firefly luciferase activity, followed by the Renilla luciferase activity, using a luminometer.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the normalized activity in this compound-treated groups to the stimulated control.
Quantitative Real-Time PCR (qRT-PCR)
This technique is employed to measure the mRNA expression levels of NF-κB target genes (e.g., TNF-α, IL-6, COX-2).
-
RNA Extraction: Following cell treatment and stimulation, extract total RNA from the cells using an RNA isolation kit (e.g., TRIzol reagent).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from an equal amount of total RNA using a reverse transcription kit.
-
PCR Amplification: Perform real-time PCR using a qPCR system with a fluorescent dye (e.g., SYBR Green) and specific primers for the target genes and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Data Analysis: Calculate the relative mRNA expression levels using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
References
- 1. This compound Suppresses RANKL-Induced Osteoclastogenesis by Inhibiting the NFATc1, ERK, and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Exerts Its Anti-Acne Effects by Regulating the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Exerts Its Anti-Acne Effects by Regulating the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Protects against Lipopolysaccharide-Induced Mastitis by Inhibiting the AKT/NF-κB, ERK1/2 and p38 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peimine Inhibits the Production of Proinflammatory Cytokines Through Regulation of the Phosphorylation of NF-κB and MAPKs in HMC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound Suppresses RANKL-Induced Osteoclastogenesis by Inhibiting the NFATc1, ERK, and NF-κB Signaling Pathways [frontiersin.org]
- 7. Peimine ameliorates LPS-induced acute lung injury by regulating Nrf2 and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hypo-phosphorylation leads to nuclear retention of NF-κB p65 due to impaired IκBα gene synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound Protects against Lipopolysaccharide-Induced Mastitis by Inhibiting the AKT/NF-κB, ERK1/2 and p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Novel Therapeutic Targets of Peiminine
Audience: Researchers, scientists, and drug development professionals.
Abstract: Peiminine, a major isosteroidal alkaloid derived from the bulbs of Fritillaria species, has long been utilized in traditional medicine for its antitussive, expectorant, and anti-inflammatory properties.[1][2] Modern pharmacological research is progressively uncovering its molecular mechanisms, revealing a potent polypharmacological profile with significant therapeutic potential, particularly in oncology and inflammatory diseases. This technical guide provides an in-depth overview of the recently discovered therapeutic targets of this compound, summarizing key quantitative data, detailing experimental methodologies for target validation, and visualizing the complex signaling pathways involved. The focus is on providing a core resource for researchers aiming to explore and leverage this compound's therapeutic capabilities in drug discovery and development.
Chapter 1: Anti-Cancer Therapeutic Targets
This compound demonstrates significant anti-cancer activity across various cancer types, including lung, colorectal, bladder, and osteosarcoma.[3][4][5] Its mechanism of action is multi-faceted, involving the modulation of critical signaling pathways that govern cell proliferation, survival, apoptosis, and autophagy.
Key Signaling Pathways and Molecular Targets
1.1.1 The PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is one of the most frequently dysregulated signaling cascades in human cancers, making it a prime target for therapeutic intervention.[3] this compound has been shown to be a potent inhibitor of this pathway.
-
Direct Targets: Molecular docking studies have identified strong binding affinities between this compound and key proteins in this pathway, notably PIK3CG, SRC, and JAK3, suggesting direct interaction and inhibition.[3][6]
-
Mechanism of Action: In non-small-cell lung cancer (NSCLC) H1299 cells, this compound treatment leads to the downregulation of PI3K and Akt mRNA expression.[3] Concurrently, it upregulates the expression of PTEN, a negative regulator of the PI3K/Akt pathway.[3] This concerted action effectively suppresses downstream pro-survival and pro-proliferation signals, curbing cancer cell growth.[3] In colorectal cancer and glioblastoma, this compound's inhibition of the PI3K/Akt/mTOR pathway has been linked to the induction of autophagic cell death and cell cycle arrest.[4][7]
1.1.2 The ROS/JNK Signaling Pathway
In human osteosarcoma cells, this compound's anti-cancer effects are mediated through the generation of reactive oxygen species (ROS) and the subsequent activation of the JNK signaling pathway.[8] This activation triggers G0/G1-phase cell cycle arrest, apoptosis, and autophagy, highlighting a distinct mechanism of action in this cancer type.[8]
1.1.3 Regulation of Apoptosis
A hallmark of cancer is the evasion of programmed cell death (apoptosis). This compound effectively restores this process in cancer cells. By inhibiting the PI3K/Akt pathway, this compound modulates the expression of the Bcl-2 family of proteins.[3] It upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby shifting the balance towards apoptosis induction.[3]
Quantitative Data: Anti-Cancer Effects of this compound
The following tables summarize the quantitative findings from various pre-clinical studies on this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | Assay | IC50 / Effective Concentration | Duration | Reference |
|---|---|---|---|---|---|
| H1299 | Non-Small-Cell Lung | Cell Viability | Significant decrease at ≥6 µM | 24 h | [3] |
| HCT-116 | Colorectal | CCK-8 | Dose-dependent decrease (50-400 µM) | 48 h | [4] |
| HepG2 | Hepatocellular Carcinoma | Cell Viability | IC50 of 4.58 µg/mL | 24 h | [5][9] |
| U2OS, MG63 | Osteosarcoma | CCK-8 | IC50 of ~195 µM | 48 h |[5] |
Table 2: Molecular Docking and Gene Expression Modulation by this compound
| Target Protein/Gene | Cell Line | Method | Finding | Reference |
|---|---|---|---|---|
| PIK3CG | - | Molecular Docking | Binding Energy: -10.1 kcal/mol | [6] |
| SRC | - | Molecular Docking | Binding Energy: -10.1 kcal/mol | [6] |
| JAK3 | - | Molecular Docking | Strong binding affinity | [3] |
| PI3K (mRNA) | H1299 | qPCR | Significant decrease at 25 µM | [3] |
| AKT (mRNA) | H1299 | qPCR | Significant decrease at 6, 12, 25 µM | [3] |
| Bax (mRNA) | H1299 | qPCR | Significant increase at 6, 12, 25 µM | [3] |
| Bcl-2 (mRNA) | H1299 | qPCR | Significant decrease at 6, 12, 25 µM |[3] |
Visualizations: Anti-Cancer Signaling and Workflows
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound inhibits colorectal cancer cell proliferation by inducing apoptosis and autophagy and modulating key metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Multi-Level Study on the Anti-Lung Cancer Mechanism of this compound, a Key Component of Fritillaria ussuriensis Maxim.: Integrating Quality Analysis, Network Pharmacology, Bioinformatics Analysis, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound Induces G0/G1-Phase Arrest, Apoptosis, and Autophagy via the ROS/JNK Signaling Pathway in Human Osteosarcoma Cells in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Peiminine's Interaction with Receptor Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peiminine (B1679210), a major isosteroidal alkaloid isolated from the bulbs of Fritillaria species, has garnered significant attention for its diverse pharmacological activities, including potent anti-inflammatory, anti-cancer, and neuro-modulatory effects. This technical guide provides an in-depth analysis of the current understanding of this compound's interaction with various receptor proteins and its modulation of key intracellular signaling cascades. We consolidate available quantitative data, present detailed experimental methodologies for studying these interactions, and visualize the complex signaling networks using standardized diagrams. This document is intended to serve as a comprehensive resource for researchers engaged in the study of this compound and its therapeutic potential.
Receptor Interactions and Signaling Pathways
This compound's therapeutic effects are primarily attributed to its ability to modulate multiple intracellular signaling pathways, often downstream of receptor activation. While direct, high-affinity binding to a single specific receptor has not been fully elucidated for all its actions, a growing body of evidence points to its influence on several key protein targets and signaling networks.
PI3K/Akt Signaling Pathway
A significant body of research highlights the inhibitory effect of this compound on the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell proliferation, survival, and apoptosis.[1] In the context of non-small cell lung cancer (NSCLC), this compound has been shown to suppress the PI3K/Akt pathway, leading to reduced cancer cell viability.[1] Molecular docking studies have predicted strong binding affinities of this compound with key components of this pathway, suggesting a direct or indirect inhibitory interaction.[1]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of inflammatory responses. This compound has demonstrated potent anti-inflammatory activity by suppressing the activation of NF-κB.[2][3] This inhibition prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][3][4] The anti-inflammatory effects of this compound in conditions like mastitis and acne are attributed to its modulation of the NF-κB pathway.[2][3]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, p38, and JNK, is another crucial signaling cascade involved in inflammation and cellular stress responses. This compound has been shown to inhibit the phosphorylation of ERK1/2 and p38 in various inflammatory models, contributing to its anti-inflammatory effects.[2][5]
Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)
Recent studies have revealed that peimine (B17214), a closely related compound to this compound, can modulate the function of muscle-type nicotinic acetylcholine receptors (nAChRs).[6][7][8] Electrophysiological studies have shown that peimine can block the ion channel of nAChRs in a voltage-dependent manner.[6] This interaction suggests a potential role for this compound in modulating cholinergic signaling and its associated physiological processes.
Other Potential Targets
Molecular docking studies have also suggested potential interactions between this compound and other important signaling proteins, including SRC and JAK3, which are involved in cell growth, differentiation, and immune responses.[1] Further research is needed to experimentally validate these interactions and their functional consequences.
Quantitative Data
The following tables summarize the available quantitative data regarding this compound's interactions with protein targets. It is important to note that much of the current data is derived from computational molecular docking studies, and further experimental validation is required to confirm these binding affinities.
| Target Protein | Ligand | Binding Energy (kcal/mol) | Method | Cell/System | Reference |
| PIK3CG | This compound | -10.1 | Molecular Docking | - | [1] |
| SRC | This compound | -10.1 | Molecular Docking | - | [1] |
| JAK3 | This compound | -9.9 | Molecular Docking | - | [1] |
Table 1: Molecular Docking Data for this compound with Key Signaling Proteins.
| Cell Line | Treatment | IC50 | Assay | Reference |
| H1299 (NSCLC) | This compound | 97.4 μM | MTT Assay | [9] |
| A549 (NSCLC) | This compound | >200 µg/mL (~465 µM) | MTT Assay | [10] |
Table 2: In Vitro Cytotoxicity of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the interaction of this compound with receptor proteins and signaling pathways.
Molecular Docking
Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule to a target protein.
Protocol:
-
Protein and Ligand Preparation:
-
Obtain the 3D structure of the target protein (e.g., PIK3CG, SRC, JAK3) from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.
-
Obtain the 3D structure of this compound and optimize its geometry.
-
-
Grid Generation:
-
Define the binding site on the target protein.
-
Generate a grid box that encompasses the defined binding site.
-
-
Docking Simulation:
-
Analysis of Results:
-
Analyze the docking results to identify the best binding pose based on the lowest binding energy.
-
Visualize the protein-ligand interactions using software like PyMOL or Discovery Studio to identify key interacting residues and types of interactions (e.g., hydrogen bonds, hydrophobic interactions).[13]
-
Western Blot Analysis for Signaling Pathway Activation
Western blotting is a widely used technique to detect and quantify specific proteins in a sample, making it ideal for studying the phosphorylation status of signaling proteins.
Protocol for p-Akt and p-NF-κB:
-
Cell Culture and Treatment:
-
Culture cells (e.g., H1299, RAW264.7) in appropriate media.
-
Treat cells with various concentrations of this compound for a specified duration.
-
For inflammatory models, stimulate cells with an inflammatory agent like Lipopolysaccharide (LPS).
-
-
Protein Extraction:
-
Lyse the cells using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Quantify the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of Akt (p-Akt) and NF-κB (p-p65), as well as antibodies for the total forms of these proteins as loading controls.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol for H1299 Cells:
-
Cell Seeding:
-
Seed H1299 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours.
-
-
MTT Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
-
In Vivo Animal Model of Lung Injury
Animal models are crucial for evaluating the therapeutic efficacy of this compound in a physiological context. The bleomycin-induced lung injury model is commonly used to study pulmonary fibrosis and inflammation.
Protocol:
-
Animal Acclimatization:
-
Acclimate mice (e.g., C57BL/6) to the laboratory conditions for at least one week.
-
-
Induction of Lung Injury:
-
Anesthetize the mice.
-
Intratracheally instill a single dose of bleomycin (B88199) (e.g., 1.5 U/kg) to induce lung injury.[14]
-
-
This compound Administration:
-
Administer this compound (e.g., via intraperitoneal injection or oral gavage) at various doses, either before or after the bleomycin challenge, depending on the study design (prophylactic or therapeutic).
-
-
Monitoring and Sample Collection:
-
Monitor the animals for signs of distress and changes in body weight.
-
At a predetermined time point (e.g., 7, 14, or 21 days post-bleomycin), euthanize the animals and collect bronchoalveolar lavage fluid (BALF) and lung tissues.
-
-
Analysis:
-
Analyze the BALF for inflammatory cell counts and cytokine levels.
-
Process the lung tissues for histological analysis (e.g., H&E and Masson's trichrome staining) to assess inflammation and fibrosis.
-
Conduct molecular analyses on lung tissue homogenates (e.g., Western blotting, qPCR) to examine the expression of relevant proteins and genes.
-
Electrophysiology (Patch-Clamp Recording)
Patch-clamp recording is a powerful technique to study the function of ion channels, such as nicotinic acetylcholine receptors.
Protocol for nAChR Modulation:
-
Cell Preparation:
-
Use cells expressing the nAChR subtype of interest (e.g., Xenopus oocytes injected with nAChR cRNA or a mammalian cell line stably expressing the receptor).
-
-
Patch-Clamp Setup:
-
Use a whole-cell patch-clamp configuration to record ion currents from a single cell.
-
-
Recording:
-
Apply the nAChR agonist (e.g., acetylcholine) to the cell to elicit an inward current.
-
Co-apply or pre-apply this compound with the agonist to observe its effect on the current amplitude and kinetics.
-
Perform recordings at different membrane potentials to assess the voltage-dependency of the block.
-
-
Data Analysis:
-
Analyze the recorded currents to determine the inhibitory effect of this compound, including the IC50 for channel block and any changes in channel gating properties.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Caption: this compound suppresses NF-κB signaling activation.
Caption: General workflow for Western Blot analysis.
Conclusion
This compound is a promising natural compound with multifaceted pharmacological activities. Its ability to modulate key signaling pathways such as PI3K/Akt and NF-κB underscores its therapeutic potential in cancer and inflammatory diseases. Furthermore, its interaction with ion channels like nicotinic acetylcholine receptors opens up avenues for its investigation in neurological disorders. The data and protocols presented in this guide are intended to facilitate further research into the precise molecular mechanisms of this compound, paving the way for its development as a novel therapeutic agent. Future studies should focus on obtaining more quantitative binding data through experimental assays to validate computational predictions and to fully characterize the direct molecular targets of this intriguing compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mouse lung injury models [bio-protocol.org]
- 4. promega.es [promega.es]
- 5. benchchem.com [benchchem.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Western blot protocol | Jeffrey Magee Lab | Washington University in St. Louis [mageelab.wustl.edu]
- 8. The modulation of nicotinic acetylcholine receptors on the neuronal network oscillations in rat hippocampal CA3 area - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pharmacodynamics and Cellular Uptake of Peimine and this compound in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AutoDock Vina 1.2.0: New Docking Methods, Expanded Force Field, and Python Bindings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Induction of Mouse Lung Injury by Endotracheal Injection of Bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Screening of Peiminine for Anti-Tumor Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial screening of Peiminine, a naturally occurring alkaloid, for its anti-tumor properties. The document summarizes key quantitative data from various studies, details common experimental protocols, and visualizes the underlying molecular mechanisms and workflows.
Quantitative Assessment of Anti-Tumor Efficacy
The anti-proliferative and pro-apoptotic effects of this compound have been quantified across a range of cancer cell lines. The following tables summarize the key findings, providing a comparative look at its potency and efficacy.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cancer Type | Cell Line | IC50 Value | Treatment Duration (hours) | Citation |
| Breast Cancer | MCF7 | 5 µg/mL | Not Specified | [1] |
| Hepatocellular Carcinoma | HepG2 | 4.58 µg/mL | 24 | [2] |
| Hepatocellular Carcinoma | HepG2 | 4.05 µg/mL | 48 | [2] |
| Hepatocellular Carcinoma | HepG2 | 3.79 µg/mL | 72 | [2] |
| Osteosarcoma | MG-63 | ~100-200 µM | 48 | [3] |
| Osteosarcoma | Saos-2 | ~100-200 µM | 48 | [3] |
Table 2: Induction of Apoptosis by this compound
| Cancer Type | Cell Line | Treatment Concentration | Apoptotic Cells (%) | Citation |
| Breast Cancer | MCF7 | IC25 (2.5 µg/mL) | 15.64% | [1] |
| Breast Cancer | MCF7 | IC50 (5 µg/mL) | 38.24% | [1] |
| Breast Cancer | MCF7 | IC75 (7.5 µg/mL) | 52.81% | [1] |
| Colorectal Cancer | HCT-116 | 200 µM | Significantly Increased | [4] |
| Colorectal Cancer | HCT-116 | 400 µM | Significantly Increased | [4] |
Table 3: Effect of this compound on Cell Cycle Distribution
| Cancer Type | Cell Line | Effect | Citation |
| Breast Cancer | MCF7 | Arrest at S and G2/M phases | [1] |
| Hepatocellular Carcinoma | HepG2 | Arrest at G2/M phase | [2] |
| Osteosarcoma | MG-63 & Saos-2 | Arrest at G0/G1 phase | [3][5] |
| Prostate Cancer | PC-3 | Arrest at G0/G1 phase | [6] |
| Glioblastoma | LN229 & U251 | Cell cycle arrest (phase unspecified) | [7][8] |
Key Experimental Protocols
This section outlines the detailed methodologies for the pivotal experiments cited in the initial screening of this compound's anti-tumor activity.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the half-maximal inhibitory concentration (IC50).
-
Procedure:
-
Cancer cells (e.g., MCF7) are seeded in 96-well plates and cultured to allow for attachment.
-
The cells are then treated with varying concentrations of this compound (e.g., 1, 2, 5, 10, and 15 µg/mL) and a vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[1][2]
-
Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is calculated as a percentage of the control group, and the IC50 value is determined from the dose-response curve.
-
Apoptosis Assay (Flow Cytometry with Annexin V-FITC/PI Staining)
-
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
-
Procedure:
-
Cancer cells (e.g., HCT-116, MCF7) are treated with different concentrations of this compound for a defined period.[1][4]
-
Both floating and adherent cells are collected and washed with cold phosphate-buffered saline (PBS).
-
The cells are then resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
The stained cells are analyzed by a flow cytometer.
-
The cell population is differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
-
Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle.
-
Procedure:
-
Cancer cells are treated with this compound at various concentrations for a specific time.
-
The cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
After fixation, the cells are washed again and treated with RNase A to remove RNA.
-
The cells are then stained with Propidium Iodide (PI), which intercalates with DNA.
-
The DNA content of the cells is analyzed by a flow cytometer.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity.[3][5]
-
Visualizing Mechanisms and Workflows
The following diagrams illustrate the signaling pathways modulated by this compound and a typical experimental workflow for its initial anti-tumor screening.
Caption: General experimental workflow for in vitro screening of this compound.
Caption: this compound's inhibition of the PI3K/Akt/mTOR signaling pathway.
Caption: this compound's induction of the ROS/JNK signaling pathway.
Summary of Molecular Mechanisms
This compound exerts its anti-tumor effects through multiple mechanisms. A significant body of evidence points to its ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and death.
-
Inhibition of the PI3K/Akt/mTOR Pathway: this compound has been shown to suppress the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway in various cancers, including lung and breast cancer.[1][9] This pathway is crucial for cell growth, proliferation, and survival. By inhibiting key components of this pathway, this compound leads to decreased cell proliferation and the induction of apoptosis. In some contexts, it also appears to trigger ferroptosis.[9]
-
Induction of Apoptosis: this compound is a potent inducer of apoptosis in cancer cells.[1][2] This is achieved through both the extrinsic and intrinsic apoptotic pathways. It modulates the expression of key apoptosis-related proteins, such as downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax.[2][9] Furthermore, it activates caspase cascades, including caspase-3, -8, and -9, which are critical executioners of apoptosis.[1][2]
-
Cell Cycle Arrest: this compound can halt the progression of the cell cycle in cancer cells, preventing their division and proliferation.[1][2][3] The specific phase of cell cycle arrest appears to be cell-type dependent, with reports indicating arrest at the G0/G1, S, and G2/M phases in different cancer models.[1][2][3]
-
Induction of Autophagy: In some cancer types, such as colorectal cancer and osteosarcoma, this compound has been observed to induce autophagy.[3][4] While autophagy can have a dual role in cancer, in this context, it appears to contribute to autophagic cell death.
-
Modulation of the ROS/JNK Pathway: In osteosarcoma, the anti-cancer effects of this compound are linked to the generation of reactive oxygen species (ROS) and the activation of the JNK signaling pathway.[3] This cascade is implicated in the induction of G0/G1 phase arrest, apoptosis, and autophagy.[3]
-
Inhibition of the Wnt/β-catenin Pathway: In prostate cancer, this compound has been found to inhibit the Wnt/β-catenin signaling pathway, contributing to its anti-tumor effects.[6]
In Vivo Anti-Tumor Activity
The anti-tumor potential of this compound has also been demonstrated in preclinical animal models. In xenograft models of osteosarcoma and prostate cancer, administration of this compound significantly inhibited tumor growth.[3][6] Importantly, these studies also suggest that this compound exhibits low toxicity in vivo, as evidenced by no significant body weight loss in the treated mice.[6] In a gastric cancer xenograft model, this compound was shown to enhance the anti-tumor activity of adriamycin, suggesting its potential as a chemosensitizer.[10]
References
- 1. ijper.org [ijper.org]
- 2. | BioWorld [bioworld.com]
- 3. This compound Induces G0/G1-Phase Arrest, Apoptosis, and Autophagy via the ROS/JNK Signaling Pathway in Human Osteosarcoma Cells in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits colorectal cancer cell proliferation by inducing apoptosis and autophagy and modulating key metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound suppresses prostate cancer progression by regulating cell proliferation, motility, apoptosis, and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Inhibits Glioblastoma in Vitro and in Vivo Through Cell Cycle Arrest and Autophagic Flux Blocking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Peiminine's Impact on Cytokine Production in Macrophages: A Technical Guide
Abstract
Peiminine (B1679210), a major isosteroid alkaloid isolated from the bulbs of Fritillaria species, has demonstrated significant anti-inflammatory properties. A key aspect of this activity is its ability to modulate cytokine production in macrophages, the primary effector cells of the innate immune system. This technical guide provides an in-depth analysis of the current research on this compound's effects on macrophage-mediated cytokine responses. It summarizes quantitative data, details the molecular mechanisms involving the NF-κB and MAPK signaling pathways, and provides comprehensive experimental protocols for researchers seeking to investigate these effects. This document serves as a resource for understanding and exploring the therapeutic potential of this compound in inflammatory diseases.
Introduction: this compound as an Immunomodulator
This compound is a natural alkaloid compound extracted from medicinal plants of the Fritillaria genus, which have been used in traditional medicine for centuries to treat respiratory ailments.[1] Modern pharmacological studies have identified this compound as a potent anti-inflammatory agent.[2] Macrophages play a central role in the initiation, propagation, and resolution of inflammation through the secretion of a complex array of signaling molecules known as cytokines.[3] Dysregulation of cytokine production by macrophages is a hallmark of numerous inflammatory diseases.
This guide focuses on the direct impact of this compound on the production of both pro- and anti-inflammatory cytokines by macrophages. It elucidates the underlying signaling cascades that this compound targets and presents detailed methodologies to facilitate further research in this area.
Modulation of Macrophage Cytokine Secretion by this compound
This compound exhibits a dual effect on macrophage cytokine production: it potently suppresses the secretion of pro-inflammatory mediators while in some contexts, it enhances the production of anti-inflammatory cytokines. This suggests a sophisticated mechanism of immunomodulation that could be beneficial in rebalancing the immune response during inflammatory episodes.
Inhibition of Pro-inflammatory Cytokines
Research consistently shows that this compound significantly inhibits the production of key pro-inflammatory cytokines in macrophages stimulated with inflammatory agents like lipopolysaccharide (LPS) or pathogenic bacteria.[4][5]
-
Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β): In studies using the RAW 264.7 murine macrophage cell line, this compound treatment (in the range of 0-25 mg/L) markedly inhibited the secretion of TNF-α, IL-6, and IL-1β following LPS stimulation.[4] Similar inhibitory effects on TNF-α and IL-6 were observed in bone marrow-derived macrophages (BMDMs) stimulated with Cutibacterium acnes.[5] Among several Fritillaria alkaloids, this compound demonstrated the highest potency against IL-6 production.[6]
-
Interleukin-12 (IL-12): In an ex vivo model using peritoneal macrophages from mice treated orally with this compound, a dose-dependent reduction in LPS-stimulated IL-12 secretion was observed.[7][8] IL-12 is a critical cytokine for the differentiation of T-helper 1 (Th1) cells, which drive cell-mediated inflammation.[7]
Enhancement of Anti-inflammatory Cytokines
-
Interleukin-10 (IL-10): this compound has been shown to increase the production of the potent anti-inflammatory cytokine IL-10. In LPS-stimulated RAW 264.7 cells, this compound treatment led to a significant increase in IL-10 levels.[4] Similarly, peritoneal macrophages from mice that received low to moderate oral doses of this compound produced significantly more IL-10 upon LPS stimulation.[7][8] This effect promotes an anti-inflammatory M2-like macrophage phenotype.[7] However, it is noted that high doses of this compound appeared to inhibit the production of both pro- and anti-inflammatory cytokines, suggesting a complex dose-response relationship.[7]
Data Summary: Quantitative Effects of this compound on Cytokine Production
The following table summarizes the quantitative findings from key studies on this compound's effect on macrophage cytokine production.
| Macrophage Type | Stimulant | This compound Concentration | Cytokine | Result | Reference |
| RAW 264.7 Cells | Lipopolysaccharide (LPS) | 0 - 25 mg/L | TNF-α | Significant Inhibition | [4] |
| RAW 264.7 Cells | Lipopolysaccharide (LPS) | 0 - 25 mg/L | IL-6 | Significant Inhibition | [4] |
| RAW 264.7 Cells | Lipopolysaccharide (LPS) | 0 - 25 mg/L | IL-1β | Significant Inhibition | [4] |
| RAW 264.7 Cells | Lipopolysaccharide (LPS) | 0 - 25 mg/L | IL-10 | Significant Increase | [4] |
| Mouse Peritoneal | Lipopolysaccharide (LPS) | 1, 3, 6 mg/kg (oral) | IL-12 | Dose-dependent Down-regulation | [7][8] |
| Mouse Peritoneal | Lipopolysaccharide (LPS) | 1, 3 mg/kg (oral) | IL-10 | Significant Increase | [7][8] |
| Mouse BMDMs | C. acnes | Not specified | TNF-α | Inhibition | [5] |
| Mouse BMDMs | C. acnes | Not specified | IL-6 | Inhibition | [5] |
Molecular Mechanisms: Inhibition of NF-κB and MAPK Signaling
The anti-inflammatory effects of this compound in macrophages are primarily attributed to its ability to interfere with key intracellular signaling pathways that control the expression of cytokine genes. The two major pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades.[4][9]
NF-κB Pathway
The NF-κB pathway is a cornerstone of inflammatory gene expression.[9] In resting macrophages, NF-κB dimers (typically p65/p50) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by agents like LPS via Toll-like Receptor 4 (TLR4), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokine genes.[9][10]
This compound has been shown to inhibit this pathway by decreasing the phosphorylation of both IκB and the p65 subunit of NF-κB, thereby preventing its nuclear translocation.[4][9]
MAPK Pathway
The MAPK family—comprising p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK)—is another critical pathway activated by inflammatory stimuli that leads to the production of cytokines.[11] Phosphorylation of these kinases activates downstream transcription factors like AP-1, which collaborate with NF-κB to drive inflammation.
Studies demonstrate that this compound significantly inhibits the LPS-induced phosphorylation of p38, ERK, and JNK in macrophages.[4][9] This action effectively shuts down a parallel signaling route for cytokine production. It is worth noting that one study in a C. acnes-induced macrophage model suggested this compound acted on NF-κB without affecting MAPKs, indicating that its mechanism may have some stimulus-dependent variations.[5]
Experimental Protocols
This section provides standardized protocols for investigating the effects of this compound on macrophage cytokine production, based on methodologies reported in the literature.[4][12][13]
Macrophage Cell Culture (RAW 264.7)
-
Cell Line: RAW 264.7 murine macrophage cells (ATCC® TIB-71™).
-
Culture Medium: Prepare Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a T-75 flask at 37°C in a humidified atmosphere of 5% CO₂.
-
Subculture: When cells reach 80-90% confluency, gently scrape the cells, aspirate, and centrifuge at 200 x g for 5 minutes. Resuspend the pellet in fresh medium and re-plate at a 1:6 to 1:10 split ratio.
In Vitro Anti-inflammatory Assay
This protocol outlines the process for treating macrophages with this compound and stimulating them to produce cytokines.
-
Cell Seeding: Plate RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well in 500 µL of culture medium. Incubate for 24 hours to allow for adherence.
-
This compound Pre-treatment: Prepare stock solutions of this compound in DMSO and dilute to final concentrations (e.g., 1, 5, 10, 25 µg/mL) in culture medium. Remove the old medium from the cells and add 500 µL of the medium containing the desired this compound concentration. Include a vehicle control (DMSO equivalent). Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS directly to the wells to a final concentration of 1 µg/mL. Do not add LPS to the negative control wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes. Carefully collect the cell-free supernatant from each well and store at -80°C for cytokine analysis.
Cytokine Quantification (ELISA)
Use commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α, IL-6, IL-1β, and IL-10 according to the manufacturer's instructions.
-
Plate Coating: Coat a 96-well high-binding plate with the capture antibody overnight.
-
Blocking: Wash the plate and block with an appropriate blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.
-
Sample Incubation: Wash the plate and add prepared standards and collected supernatants to the wells. Incubate for 2 hours.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 20-30 minutes.
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Allow color to develop.
-
Read Plate: Stop the reaction with a stop solution and read the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate cytokine concentrations in samples by interpolating from the standard curve.
Western Blot Analysis of Signaling Pathways
-
Cell Lysis: After treatment and stimulation, wash the remaining cell monolayer with ice-cold PBS and lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them on a 10-12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-p65, anti-p-p38, and total protein controls) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band density using software like ImageJ and normalize phosphorylated protein levels to their respective total protein levels.
Conclusion and Future Directions
This compound is a potent natural compound that effectively suppresses inflammatory responses in macrophages. Its mechanism of action involves the dual inhibition of the canonical NF-κB and MAPK signaling pathways, leading to a significant reduction in pro-inflammatory cytokine production and a potential increase in anti-inflammatory mediators. The data strongly support the potential of this compound as a lead compound for the development of novel therapeutics for a wide range of inflammatory disorders.
Future research should focus on confirming these effects in primary human macrophages, exploring potential stimulus-specific mechanisms, and evaluating the in vivo efficacy and safety of this compound in preclinical models of inflammatory diseases. Further investigation into its dose-dependent effects on anti-inflammatory cytokines is also warranted to fully characterize its immunomodulatory profile.
References
- 1. Total alkaloids in Fritillaria cirrhosa D. Don alleviate OVA-induced allergic asthma by inhibiting M2 macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacodynamics and Cellular Uptake of Peimine and this compound in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrophage Inflammatory Assay [en.bio-protocol.org]
- 4. Peimine impairs pro-inflammatory cytokine secretion through the inhibition of the activation of NF-κB and MAPK in LPS-induced RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Exerts Its Anti-Acne Effects by Regulating the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijtmgh.com [ijtmgh.com]
- 8. The effects of oral administration of this compound on the functions of peritoneal macrophages [ijtmgh.com]
- 9. This compound Protects against Lipopolysaccharide-Induced Mastitis by Inhibiting the AKT/NF-κB, ERK1/2 and p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic anti-inflammatory effects of peimine, this compound, and forsythoside a combination on LPS-induced acute lung injury by inhibition of the IL-17-NF-κB/MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Macrophage Inflammatory Assay [bio-protocol.org]
- 13. Piperine inhibits LPS induced expression of inflammatory mediators in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Peiminine in Inducing Apoptosis in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peiminine, a major isosteroid alkaloid isolated from the bulbs of Fritillaria species, has emerged as a promising natural compound with potent anti-cancer activities. A growing body of evidence demonstrates its ability to inhibit proliferation and induce programmed cell death, or apoptosis, across a diverse range of cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound's pro-apoptotic effects, with a focus on its molecular mechanisms, relevant signaling pathways, and the experimental methodologies used to elucidate these properties. Quantitative data from various studies are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate comprehension.
Introduction
Cancer remains a leading cause of mortality worldwide, driving the continuous search for novel and effective therapeutic agents. Natural products have historically been a rich source of anti-cancer compounds, and this compound has garnered significant attention for its multifaceted anti-tumor effects.[1][2] One of the key mechanisms underlying its efficacy is the induction of apoptosis, a regulated process of cell death that is often dysregulated in cancer.[2][3] This document synthesizes the available scientific literature on this compound's role in promoting apoptosis in cancer cells, providing a technical resource for researchers in oncology and drug development.
Quantitative Data on this compound's Efficacy
The cytotoxic and pro-apoptotic effects of this compound have been quantified in numerous studies, primarily through the determination of the half-maximal inhibitory concentration (IC50) and apoptosis rate assays. This data is crucial for comparing its potency across different cancer types and for designing future pre-clinical and clinical studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value | Incubation Time (hours) | Reference |
| Hepatocellular Carcinoma | HepG2 | 4.58 µg/mL | 24 | [4][5] |
| Hepatocellular Carcinoma | HepG2 | 4.05 µg/mL | 48 | [5][6] |
| Hepatocellular Carcinoma | HepG2 | 3.79 µg/mL | 72 | [5][6] |
| Cervical Cancer | HeLa | 4.89 µg/mL | 24 | [5] |
| Colorectal Cancer | SW480 | 5.07 µg/mL | 24 | [5] |
| Breast Cancer | MCF-7 | 5.12 µg/mL | 24 | [5] |
| Breast Cancer | MCF-7 | 5 µg/mL | Not Specified | [7] |
| Osteosarcoma | MG-63 | 412 µM | 24 | [8] |
| Osteosarcoma | MG-63 | 178 µM | 48 | [8] |
| Osteosarcoma | Saos-2 | 483 µM | 24 | [8] |
| Osteosarcoma | Saos-2 | 195 µM | 48 | [1][8] |
| Urothelial Bladder Cancer | BIU-87 | 710.3 µg/mL | 48 | [1] |
| Urothelial Bladder Cancer | EJ-1 | 651.1 µg/mL | 48 | [1] |
| Lung Cancer | H1299 | 97.4 µM | Not Specified | [9] |
| Prostate Cancer | PC-3, LNCaP, DU145 | 10, 20, 40 µM (Significant viability suppression) | 24 | [10] |
Molecular Mechanisms of this compound-Induced Apoptosis
This compound induces apoptosis through a multi-pronged approach, modulating several key signaling pathways and effector proteins involved in programmed cell death. The primary mechanisms identified to date include the activation of intrinsic and extrinsic apoptotic pathways, induction of cell cycle arrest, and modulation of critical signaling cascades such as PI3K/Akt/mTOR and ROS/JNK.
Intrinsic (Mitochondrial) Apoptotic Pathway
The intrinsic pathway is a major route for this compound-induced apoptosis.[2][4] This pathway is initiated by intracellular stress signals, leading to changes in the mitochondrial membrane potential.[4] this compound has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[2][4][11] This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane depolarization, the release of cytochrome c from the mitochondria into the cytoplasm, and the subsequent activation of caspase-9 and the executioner caspase-3.[1][2][11] Activated caspase-3 then cleaves various cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[4][11]
Extrinsic (Death Receptor) Apoptotic Pathway
Evidence also suggests that this compound can trigger the extrinsic apoptotic pathway.[4] This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors. Studies have shown that this compound treatment leads to the activation of caspase-8, a key initiator caspase in the extrinsic pathway.[4][11] Activated caspase-8 can then directly activate caspase-3, converging with the intrinsic pathway to execute apoptosis.[4]
Cell Cycle Arrest
In addition to directly inducing apoptosis, this compound can also cause cell cycle arrest, preventing cancer cells from proliferating.[1][2][12] It has been reported to induce G0/G1 phase arrest in osteosarcoma and urothelial bladder cancer cells.[1][2] In glioblastoma multiforme cells, this compound has been shown to mediate cell cycle arrest at the G1/G0 phase.[13] This effect is often accompanied by the modulation of cell cycle regulatory proteins.[2]
Key Signaling Pathways Modulated by this compound
This compound's pro-apoptotic effects are orchestrated through its influence on several critical intracellular signaling pathways that regulate cell survival, proliferation, and death.
PI3K/Akt/mTOR Pathway
The phosphatidylinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that promotes cell survival and proliferation and is often hyperactivated in cancer.[9][14][15] this compound has been shown to suppress the PI3K/Akt pathway in breast and lung cancer cells.[7][9] By inhibiting this pathway, this compound can downregulate anti-apoptotic proteins and promote apoptosis.[9][15] In colorectal cancer, this compound's modulation of metabolites involved in the PI3K/Akt/mTOR pathway is linked to its anti-cancer effects.[14][16]
ROS/JNK Signaling Pathway
In human osteosarcoma cells, this compound has been found to induce apoptosis and autophagy through the generation of reactive oxygen species (ROS) and the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[2][17] The accumulation of intracellular ROS can lead to oxidative stress and damage to cellular components, ultimately triggering apoptosis.[2] The activation of the JNK pathway is a downstream consequence of ROS production and plays a critical role in mediating this compound-induced cell death.[2][17]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to investigate the pro-apoptotic effects of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the IC50 value.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for different time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group. The IC50 value is determined by plotting the percentage of cell viability against the log of the drug concentration.
Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.[18]
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin to detach them and then neutralize with serum-containing medium.[18]
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[19]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[19]
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples on a flow cytometer.[19] Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are Annexin V-FITC and PI positive.[19]
Western Blot Analysis
Objective: To detect the expression levels of apoptosis-related proteins.
Methodology:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, p-Akt, Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH is typically used as a loading control.
Visualizations
Signaling Pathways
Caption: this compound induces apoptosis via extrinsic and intrinsic pathways.
Caption: this compound inhibits the pro-survival PI3K/Akt/mTOR pathway.
Caption: this compound promotes apoptosis through the ROS/JNK signaling axis.
Experimental Workflow
Caption: General workflow for investigating this compound-induced apoptosis.
Conclusion and Future Directions
This compound is a compelling natural product that effectively induces apoptosis in a variety of cancer cell lines through the modulation of multiple, interconnected signaling pathways. Its ability to trigger both intrinsic and extrinsic apoptotic cascades, induce cell cycle arrest, and inhibit pro-survival pathways like PI3K/Akt/mTOR highlights its potential as a lead compound for anti-cancer drug development.
Future research should focus on several key areas. In vivo studies are crucial to validate the anti-tumor efficacy and safety of this compound in animal models. Further investigation into potential synergistic effects of this compound with existing chemotherapeutic agents could lead to the development of more effective combination therapies.[20] A deeper understanding of its pharmacokinetic and pharmacodynamic properties will also be essential for its translation into clinical practice. The comprehensive data and methodologies presented in this guide provide a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this compound in the fight against cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Induces G0/G1-Phase Arrest, Apoptosis, and Autophagy via the ROS/JNK Signaling Pathway in Human Osteosarcoma Cells in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anti-Proliferation, Cycle Arrest and Apoptotic Inducing Activity of Peperomin E on Prostate Cancer PC-3 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects and mechanism of this compound-induced apoptosis in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects and mechanism of this compound-induced apoptosis in human hepatocellular carcinoma HepG2 cells | PLOS One [journals.plos.org]
- 6. | BioWorld [bioworld.com]
- 7. ijper.org [ijper.org]
- 8. frontiersin.org [frontiersin.org]
- 9. A Multi-Level Study on the Anti-Lung Cancer Mechanism of this compound, a Key Component of Fritillaria ussuriensis Maxim.: Integrating Quality Analysis, Network Pharmacology, Bioinformatics Analysis, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound suppresses prostate cancer progression by regulating cell proliferation, motility, apoptosis, and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effects and mechanism of this compound-induced apoptosis in human hepatocellular carcinoma HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound inhibits colorectal cancer cell proliferation by inducing apoptosis and autophagy and modulating key metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 17. Frontiers | this compound Induces G0/G1-Phase Arrest, Apoptosis, and Autophagy via the ROS/JNK Signaling Pathway in Human Osteosarcoma Cells in Vitro and in Vivo [frontiersin.org]
- 18. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 19. benchchem.com [benchchem.com]
- 20. This compound serves as an adriamycin chemosensitizer in gastric cancer by modulating the EGFR/FAK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: In Vitro Experimental Protocols for Peiminine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Peiminine (B1679210), an isosteroidal alkaloid extracted from the bulbs of Fritillaria species, is a compound of significant interest in pharmacological research.[1][2] Traditionally used in Chinese medicine, modern studies have revealed its potent anti-inflammatory, anti-tumor, and analgesic properties.[3][4] In vitro studies have demonstrated that this compound can inhibit cancer cell proliferation, induce apoptosis and autophagy, and modulate key signaling pathways, making it a promising candidate for further investigation as a therapeutic agent.[1][5][6] Its mechanisms of action often involve the modulation of critical cellular signaling cascades, including the PI3K/Akt/mTOR, ROS/JNK, and NF-κB pathways.[5][6][7]
This document provides detailed application notes and standardized protocols for conducting in vitro experiments to evaluate the biological activities of this compound.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various human cancer cell lines as reported in the literature. These values are crucial for determining appropriate dosage ranges for in vitro experiments.
| Cell Line | Cancer Type | IC50 Value | Treatment Duration | Source |
| H1299 | Non-Small Cell Lung Cancer | 97.4 µM | 24 hours | [5] |
| MCF7 | Breast Cancer | 5 µg/mL | Not Specified | [8] |
| HepG2 | Hepatocellular Carcinoma | 4.58 µg/mL | 24 hours | [9] |
| MG-63 | Osteosarcoma | ~195 µM | 48 hours | [10] |
| Saos-2 | Osteosarcoma | Not Specified | Not Specified | [6] |
| HCT-116 | Colorectal Cancer | Not Specified | Not Specified | [1] |
Key Signaling Pathways and Experimental Workflow
The following diagrams illustrate the primary signaling pathways modulated by this compound and a general workflow for its in vitro characterization.
Caption: this compound-mediated inhibition of the PI3K/Akt signaling pathway.
References
- 1. This compound inhibits colorectal cancer cell proliferation by inducing apoptosis and autophagy and modulating key metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. Pharmacodynamics and Cellular Uptake of Peimine and this compound in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound Induces G0/G1-Phase Arrest, Apoptosis, and Autophagy via the ROS/JNK Signaling Pathway in Human Osteosarcoma Cells in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Protects against Lipopolysaccharide-Induced Mastitis by Inhibiting the AKT/NF-κB, ERK1/2 and p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijper.org [ijper.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: A Validated UPLC-MS/MS Method for the Rapid and Sensitive Quantification of Peiminine in Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of Peiminine in plasma. The described protocol is essential for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and drug metabolism studies of this compound. The method utilizes either liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for sample preparation, followed by rapid chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. This method has been validated for specificity, linearity, sensitivity, precision, accuracy, recovery, and matrix effect, demonstrating its suitability for bioanalytical applications.
Introduction
This compound is a major active isosteroidal alkaloid isolated from the bulbs of Fritillaria species, which are widely used in traditional Chinese medicine. With growing interest in its pharmacological properties, a reliable and sensitive analytical method for the quantification of this compound in biological matrices is crucial for preclinical and clinical research. This UPLC-MS/MS method provides the necessary sensitivity and selectivity for the accurate determination of this compound concentrations in plasma samples, facilitating pharmacokinetic profiling and other related studies.
Experimental
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Internal Standard (IS): Carbamazepine, Theophylline, or Tetrahydropalmatine (>98% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium bicarbonate
-
Ammonia (B1221849) water
-
Ethyl acetate (B1210297) (HPLC grade)
-
Blank plasma (with appropriate anticoagulant, e.g., heparin)
Instrumentation
-
UPLC System: Waters ACQUITY UPLC® or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical Column: ACQUITY UPLC® BEH C18 column (e.g., 1.7 µm, 2.1 × 100 mm or 50 mm x 2.1 mm)[1][2]
Chromatographic and Mass Spectrometric Conditions
The following tables summarize the optimized UPLC and MS/MS parameters for the quantification of this compound.
Table 1: UPLC Parameters [2][3]
| Parameter | Condition |
| Column | ACQUITY UPLC® BEH C18 (1.7 µm, 2.1 × 100 mm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 70% B in 0.5 min, hold at 70% B for 2.5 min, then return to 5% B in 0.5 min |
| Injection Volume | 2 µL |
| Column Temperature | 40 °C |
| Run Time | 3.5 min |
Table 2: MS/MS Parameters [2][3][4]
| Parameter | This compound | Peimine (for simultaneous analysis) | Carbamazepine (IS) |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |
| MRM Transition (m/z) | 430.3 → 412.3 | 432.4 → 414.4 | 237.1 → 194.2 |
| Cone Voltage (V) | Optimized for specific instrument | Optimized for specific instrument | Optimized for specific instrument |
| Collision Energy (eV) | Optimized for specific instrument | Optimized for specific instrument | Optimized for specific instrument |
Experimental Workflow
The overall experimental workflow for the quantification of this compound in plasma is depicted in the following diagram.
Caption: Experimental workflow for this compound quantification.
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of this compound and the internal standard (IS) in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with methanol to create working solutions for the calibration curve and QC samples.
-
Calibration Standards and QCs: Spike blank plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve and QC samples (low, medium, and high).
Sample Preparation Protocol: Liquid-Liquid Extraction (LLE)[2][3][5]
-
To 100 µL of plasma sample, calibration standard, or QC, add 20 µL of the IS working solution.
-
Add 1 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and transfer to an autosampler vial for analysis.
Sample Preparation Protocol: Solid-Phase Extraction (SPE)[1]
-
Condition an Oasis HLB SPE cartridge with 3 mL of methanol followed by 3 mL of distilled water.
-
To 100 µL of plasma sample, add 100 µL of IS solution and 20 µL of ammonia water, then vortex.
-
Load the mixture onto the pre-conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of distilled water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen at 45 °C.
-
Reconstitute the dried residue in 1 mL of methanol, transfer to an autosampler vial, and inject 5 µL into the UPLC-MS/MS system.
Method Validation Results
The developed method was validated according to regulatory guidelines. A summary of the validation parameters is presented below.
Table 3: Method Validation Summary [2][3][4][5]
| Parameter | Result |
| Linearity Range (ng/mL) | 0.980 - 600 |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.980 |
| Intra-day Precision (RSD%) | < 15% |
| Inter-day Precision (RSD%) | < 15% |
| Accuracy (%) | 85 - 115% |
| Extraction Recovery (%) | 82.56 - 88.71 |
| Matrix Effect (%) | 92.06 - 101.2 |
Conclusion
The UPLC-MS/MS method described in this application note is rapid, sensitive, and reliable for the quantification of this compound in plasma. The method demonstrates excellent performance in terms of linearity, precision, accuracy, and recovery. It is suitable for high-throughput analysis and can be successfully applied to pharmacokinetic studies of this compound in various preclinical and clinical settings.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Simultaneous Determination and Pharmacokinetics of Peimine and this compound in Beagle Dog Plasma by UPLC-MS/MS after the Oral Administration of Fritillariae ussuriensis Maxim and Fritillariae thunbergii Miq Powder [mdpi.com]
- 3. Simultaneous Determination and Pharmacokinetics of Peimine and this compound in Beagle Dog Plasma by UPLC-MS/MS after the Oral Administration of Fritillariae ussuriensis Maxim and Fritillariae thunbergii Miq Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous Determination and Pharmacokinetics of Peimine and this compound in Beagle Dog Plasma by UPLC-MS/MS after the Oral Administration of Fritillariae ussuriensis Maxim and Fritillariae thunbergii Miq Powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Peiminine in Murine Colitis Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peiminine (B1679210), a primary active isosteroid alkaloid derived from Fritillaria species, has demonstrated significant anti-inflammatory properties in various preclinical studies.[1][2] Recent investigations have highlighted its therapeutic potential in mitigating intestinal inflammation in murine models of colitis, an inflammatory bowel disease (IBD). This document provides a comprehensive overview of the experimental use of this compound in colitis research, including detailed protocols, data summaries, and visualizations of the implicated signaling pathways.
Application Notes
This compound has been evaluated in several murine models of colitis, each mimicking different aspects of human IBD. The primary models include Dextran Sulfate Sodium (DSS)-induced colitis, Acetic Acid-induced colitis, and 2,4,6-Trinitrobenzenesulfonic acid (TNBS)-induced colitis.[1][3][4] Across these models, this compound treatment has been shown to consistently ameliorate disease severity by reducing inflammatory markers and protecting the intestinal epithelial barrier.
Key Findings:
-
Reduction of Inflammatory Markers: this compound treatment significantly reduces the levels of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1][3] It also decreases the expression of inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]
-
Modulation of Signaling Pathways: The anti-inflammatory effects of this compound are attributed to its ability to modulate key signaling pathways. These include the inhibition of the NF-κB, PI3K-AKT, JAK-STAT, and HIF-1 pathways, and the activation of the Nrf2/HO-1 pathway.[2][4][5]
-
Improvement of Clinical Scores: In murine models, this compound administration leads to a reduction in the Disease Activity Index (DAI), a composite score that measures weight loss, stool consistency, and rectal bleeding.[4][6] It also helps in restoring colon length, which is typically shortened in colitis.[3]
-
Protection of Intestinal Barrier: this compound enhances the integrity of the intestinal epithelial barrier by preventing the loss of tight junction proteins like ZO-1 and claudin-1.[4]
Data Presentation
The following tables summarize the effects of this compound treatment in various murine models of colitis based on available literature.
Table 1: Effect of this compound on Clinical and Macroscopic Parameters in Murine Colitis Models
| Parameter | Colitis Model | Effect of this compound Treatment | Reference |
| Disease Activity Index (DAI) | DSS-induced, TNBS-induced | Reduced | [4][6] |
| Body Weight Loss | TNBS-induced | Reduced | [4] |
| Colon Length | DSS-induced | Restored/Increased | [3] |
| Inflammatory Score | TNBS-induced | Reduced | [4] |
Table 2: Effect of this compound on Inflammatory Mediators in Murine Colitis Models
| Inflammatory Mediator | Colitis Model | Effect of this compound Treatment | Reference |
| TNF-α | Acetic Acid-induced, DSS-induced | Reduced | [1][3] |
| IL-6 | Acetic Acid-induced, DSS-induced | Reduced | [1][3] |
| IL-1β | Acetic Acid-induced | Reduced | [1] |
| Myeloperoxidase (MPO) | Acetic Acid-induced | Reduced | [1] |
| Nitric Oxide (NO) | Acetic Acid-induced | Reduced | [1] |
| iNOS Expression | Acetic Acid-induced | Decreased | [1] |
| COX-2 Expression | Acetic Acid-induced | Decreased | [1] |
Table 3: Effect of this compound on Intestinal Barrier Proteins in a TNBS-induced Murine Colitis Model
| Protein | Effect of this compound Treatment | Reference |
| ZO-1 | Prevents Loss | [4] |
| Claudin-1 | Prevents Loss | [4] |
Experimental Protocols
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This model is widely used to induce an acute colitis that mimics human ulcerative colitis.
Materials:
-
Dextran Sulfate Sodium (DSS, molecular weight 36-50 kDa)
-
This compound (or Peimine)
-
C57BL/6 mice (male, 8-10 weeks old)
-
Standard laboratory animal diet and water
-
Animal caging and husbandry supplies
Protocol:
-
Acclimatization: Acclimate mice to the laboratory environment for at least one week prior to the experiment.
-
Induction of Colitis: Administer 2.0% (w/v) DSS in the drinking water for 7 consecutive days. The control group receives regular drinking water.
-
This compound Administration:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., saline or PBS).
-
Beginning on the first day of DSS administration, orally administer this compound (e.g., 4 mg/kg body weight) daily for the duration of the study (e.g., 21 days).[3] The vehicle control group receives the vehicle alone.
-
-
Monitoring:
-
Monitor the mice daily for body weight, stool consistency, and presence of blood in the feces to calculate the Disease Activity Index (DAI).
-
The DAI can be scored as follows:
-
Weight loss: 0 (none), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)
-
Stool consistency: 0 (normal), 2 (loose stools), 4 (diarrhea)
-
Rectal bleeding: 0 (none), 2 (slight bleeding), 4 (gross bleeding)
-
-
-
Termination and Sample Collection:
-
At the end of the experimental period (e.g., day 21), euthanize the mice.
-
Measure the length of the colon from the cecum to the anus.
-
Collect colon tissue for histological analysis (e.g., H&E staining) and biochemical assays (e.g., ELISA for cytokines, Western blot for signaling proteins).
-
Acetic Acid-Induced Colitis Model
This model induces a rapid and severe, though localized, colonic inflammation.
Materials:
-
Acetic Acid (4% v/v solution)
-
This compound
-
Male BALB/c mice (8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Catheter
Protocol:
-
Acclimatization: Acclimate mice for one week.
-
Induction of Colitis:
-
Fast the mice for 24 hours with free access to water.
-
Anesthetize the mice.
-
Gently insert a catheter intra-rectally to a depth of 4 cm.
-
Slowly instill 100 µl of 4% acetic acid. The control group receives saline.
-
-
This compound Administration: Administer this compound intraperitoneally or orally at the desired dose after the induction of colitis and continue for the specified duration of the experiment (e.g., 15 days).[1]
-
Monitoring: Monitor mice for clinical signs of colitis as described in the DSS model.
-
Termination and Sample Collection: At the end of the study, euthanize the mice and collect colon tissue for analysis of inflammatory markers (MPO, NO, cytokines) and gene expression (iNOS, COX-2).[1]
Trinitrobenzenesulfonic Acid (TNBS)-Induced Colitis Model
This model is used to induce a Th1-mediated transmural inflammation that resembles Crohn's disease.
Materials:
-
2,4,6-Trinitrobenzenesulfonic acid (TNBS)
-
Ethanol (50% v/v)
-
This compound
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthesia
-
Catheter
Protocol:
-
Acclimatization: Acclimate mice for one week.
-
Induction of Colitis:
-
Fast mice for 24 hours.
-
Anesthetize the mice.
-
Instill 100 µl of TNBS solution (e.g., 2.5 mg TNBS in 50% ethanol) intra-rectally via a catheter.
-
-
This compound Administration: Administer this compound daily via oral gavage or intraperitoneal injection starting from the day of colitis induction.
-
Monitoring: Monitor DAI and body weight daily.
-
Termination and Sample Collection: At the end of the experiment, euthanize the mice and collect colon tissue for histological analysis and Western blotting for tight junction proteins and signaling pathway components.[4]
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Signaling pathways modulated by this compound in colitis.
References
- 1. Anti-inflammatory activity of this compound in acetic acid-induced ulcerative colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound ameliorates Crohn's disease-like colitis by enhancing the function of the intestinal epithelial barrier through Nrf2/HO1 signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols for In Vivo Administration of Peiminine in Lung Injury Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Peiminine in preclinical in vivo models of acute lung injury (ALI) and pulmonary fibrosis. The information is compiled from recent studies, offering insights into the therapeutic potential and mechanisms of action of this compound.
Introduction
This compound, a major active isosteroid alkaloid extracted from the bulbs of Fritillaria species, has demonstrated significant anti-inflammatory, anti-apoptotic, and anti-fibrotic properties.[1] In the context of lung injury, this compound has been shown to ameliorate damage in models of lipopolysaccharide (LPS)-induced acute lung injury and bleomycin-induced pulmonary fibrosis.[2][3] Its therapeutic effects are largely attributed to the modulation of key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2][4][5] These notes are intended to serve as a practical guide for researchers investigating the in vivo efficacy of this compound.
Therapeutic Rationale
This compound mitigates lung injury by:
-
Reducing Inflammatory Infiltration: It significantly decreases the influx of inflammatory cells into the lung tissue.[4]
-
Suppressing Pro-inflammatory Cytokines: this compound inhibits the production and expression of key cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[2][6][7]
-
Alleviating Pulmonary Edema: It has been shown to reduce the lung wet-to-dry (W/D) weight ratio, a key indicator of pulmonary edema.[2][6]
-
Inhibiting Pulmonary Fibrosis: In chronic models, this compound reduces collagen deposition and ameliorates fibrotic changes in the lung parenchyma.[3][8]
Key Signaling Pathways
The anti-inflammatory effects of this compound in lung injury models are primarily mediated through the inhibition of the NF-κB signaling pathway. It has been observed to suppress the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[2][6] Furthermore, this compound can modulate upstream signaling molecules, including Toll-like receptor 4 (TLR4) and MAPKs.[4][5] Some studies also suggest its role in activating the protective Nrf2 pathway.[6] While the NLRP3 inflammasome is a critical player in ALI, the direct modulation of this pathway by this compound is an area for further investigation.[9][10]
Data Presentation: Summary of In Vivo Studies
| Animal Model | Lung Injury Inducer | This compound Dosage & Route | Key Findings | Reference |
| BALB/c Mice | Lipopolysaccharide (LPS) | 1, 3, or 5 mg/kg (injected) | Reduced W/D ratio, MPO activity, and levels of TNF-α, IL-1β, IL-6. Inhibited NF-κB, PI3K/AKT signaling. | [2] |
| KM Mice | Lipopolysaccharide (LPS) | 0.1, 1, or 10 mg/kg (intraperitoneal) | Ameliorated pathological changes, reduced TNF-α, IL-6, IL-1β in BALF. Inhibited NF-κB activation and activated Nrf2/HO-1 pathway. | [6] |
| Rats | Bleomycin (B88199) (BLM) | Not specified (intragastric) | Reduced alveolar and pulmonary interstitial inflammation. Decreased serum IFN-γ and lung tissue levels of TGF-β, CTGF, ERK1/2, NF-κB, and FasL. | [3] |
| BALB/c Mice | Lipopolysaccharide (LPS) | Not specified (oral) | Synergistically reduced W/D ratio and inflammatory cytokines (TNF-α, IL-6, IL-1β, IL-17) when combined with peimine (B17214) and forsythoside (B13851194) A. Inhibited TLR4/MAPK/NF-κB pathway. | [4] |
Experimental Protocols
LPS-Induced Acute Lung Injury Model in Mice
This protocol is a synthesis of methodologies reported in recent literature.[2][6]
4.1.1. Materials:
-
This compound (purity >98%)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Male KM or BALB/c mice (6-8 weeks old, 20-25 g)
-
Anesthetics (e.g., isoflurane, pentobarbital (B6593769) sodium)
-
ELISA kits for TNF-α, IL-1β, IL-6
-
Myeloperoxidase (MPO) activity assay kit
-
Reagents for Western Blotting (antibodies for p-p65, p65, p-IκBα, IκBα, etc.)
-
Hematoxylin and Eosin (H&E) staining reagents
4.1.2. Experimental Workflow:
4.1.3. Detailed Procedure:
-
Animal Acclimatization: House mice under standard conditions (12h light/dark cycle, controlled temperature and humidity) with free access to food and water for at least one week.
-
Grouping and Dosing:
-
Randomly divide mice into groups (n=8-10 per group):
-
Control Group: Vehicle administration + Saline challenge.
-
LPS Model Group: Vehicle administration + LPS challenge.
-
This compound Treatment Groups: this compound (e.g., 1, 5, 10 mg/kg) + LPS challenge.
-
-
Dissolve this compound in a suitable vehicle (e.g., physiological saline).
-
Administer this compound via intraperitoneal (i.p.) injection 1 hour prior to LPS challenge. Some protocols may involve pre-treatment for several days.[4][6]
-
-
Induction of ALI:
-
Sample Collection (12-24 hours post-LPS):
-
Euthanize mice via an overdose of anesthetic.
-
BALF Collection: Expose the trachea, cannulate, and lavage the lungs with ice-cold PBS. Centrifuge the collected fluid and store the supernatant at -80°C for cytokine analysis.
-
Lung Tissue Collection:
-
For W/D Ratio: Excise the right lung, weigh it immediately (wet weight), then dry it in an oven at 60°C for 48 hours and weigh again (dry weight).
-
For Histology: Perfuse the left lung with PBS and fix in 4% paraformaldehyde.
-
For Molecular Analysis: Snap-freeze a portion of the left lung in liquid nitrogen and store at -80°C.
-
-
-
Outcome Assessments:
-
Lung W/D Ratio: Calculate as (Wet Weight / Dry Weight).
-
Histopathology: Embed fixed lung tissue in paraffin, section, and perform H&E staining to assess inflammation, edema, and alveolar damage.
-
Cytokine Levels: Measure TNF-α, IL-1β, and IL-6 concentrations in BALF using ELISA kits according to the manufacturer's instructions.
-
MPO Activity: Homogenize lung tissue and measure MPO activity as an indicator of neutrophil infiltration using a commercial kit.
-
Western Blot: Extract proteins from lung tissue to analyze the expression and phosphorylation of key signaling proteins (e.g., NF-κB p65, IκBα).
-
Bleomycin-Induced Pulmonary Fibrosis Model in Rats
This protocol is based on the study by He et al. (2011).[3]
4.2.1. Materials:
-
This compound (purity >98%)
-
Bleomycin hydrochloride
-
Sterile saline
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Carboxymethyl cellulose (B213188) (CMC) for vehicle
-
Reagents for H&E and Masson's trichrome staining
-
ELISA or radioimmunoassay kits for relevant cytokines (e.g., IFN-γ, TGF-β)
-
Antibodies for immunohistochemistry (e.g., TGF-β, NF-κB)
4.2.2. Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize rats as described for mice.
-
Divide rats into groups: Sham, Bleomycin Model, and Bleomycin + this compound.
-
-
Induction of Pulmonary Fibrosis:
-
Anesthetize rats.
-
Perform a tracheotomy and instill a single dose of bleomycin (e.g., 5 mg/kg) intratracheally. The sham group receives an equal volume of sterile saline.
-
-
This compound Administration:
-
Starting on day 1 or later (depending on the study design, e.g., therapeutic vs. prophylactic), administer this compound daily via intragastric gavage for a period of 14 to 28 days.[3] The vehicle (e.g., 0.5% CMC) is given to the sham and model groups.
-
-
Sample Collection (e.g., Day 28):
-
Euthanize rats and collect blood via cardiac puncture for serum analysis.
-
Excise lungs for histological and molecular analysis as described in the ALI protocol.
-
-
Outcome Assessments:
-
Histopathology: Use H&E staining for inflammation and Masson's trichrome staining to assess collagen deposition and the extent of fibrosis (e.g., Ashcroft scoring).
-
Lung Index: Calculate as (Lung Weight / Body Weight) x 100.
-
Biochemical Analysis: Measure levels of fibrotic markers (e.g., hydroxyproline (B1673980) content) in lung tissue.
-
Immunohistochemistry/Western Blot: Analyze the expression of pro-fibrotic and inflammatory proteins such as TGF-β, CTGF, and NF-κB in lung tissue sections.[3]
-
Conclusion
This compound represents a promising natural compound for the treatment of inflammatory lung conditions. The protocols outlined above provide a standardized framework for conducting in vivo studies to further elucidate its therapeutic potential and mechanisms of action. Researchers should optimize dosages and treatment schedules based on their specific experimental models and objectives. Careful and comprehensive endpoint analysis is crucial for a thorough evaluation of this compound's efficacy.
References
- 1. This compound inhibits myocardial injury and fibrosis after myocardial infarction in rats by regulating mitogen-activated protein kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Attenuates Acute Lung Injury Induced by LPS Through Inhibiting Lipid Rafts Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound ameliorates bleomycin-induced acute lung injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic anti-inflammatory effects of peimine, this compound, and forsythoside a combination on LPS-induced acute lung injury by inhibition of the IL-17-NF-κB/MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Peimine ameliorates LPS-induced acute lung injury by regulating Nrf2 and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study the mechanism of peimisine derivatives on NF-κB inflammation pathway on mice with acute lung injury induced by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peimine ameliorates pulmonary fibrosis via the inhibition of M2-type macrophage polarization through the suppression of P38/Akt/STAT6 signals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Critical role for the NLRP3 inflammasome during acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acute Lung Injury and the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. e-century.us [e-century.us]
Unveiling the Molecular Impact of Peiminine: A Guide to Western Blot Analysis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed guide for investigating the effects of Peiminine, a natural alkaloid, on protein expression using Western blot analysis. It includes comprehensive protocols for cell treatment and subsequent protein analysis, alongside a summary of expected quantitative changes in key signaling proteins. The provided methodologies and data are compiled from multiple studies investigating the anti-cancer and anti-inflammatory properties of this compound.
Introduction
This compound has garnered significant interest for its therapeutic potential, demonstrating anti-tumor and anti-inflammatory activities in various studies.[1][2][3][4] Its mechanism of action often involves the modulation of critical signaling pathways that regulate cell proliferation, apoptosis, and inflammation. Western blot analysis is an indispensable technique to elucidate these mechanisms by quantifying the changes in the expression levels of specific proteins within these pathways upon this compound treatment. This document outlines the procedures to effectively perform such an analysis.
Key Signaling Pathways Modulated by this compound
This compound has been shown to influence several key signaling pathways involved in cancer progression and inflammation. Understanding these pathways is crucial for designing experiments and interpreting Western blot results.
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell survival, growth, and proliferation. This compound has been observed to downregulate the expression of key proteins like PI3K and Akt, thereby inhibiting this pro-survival pathway and promoting apoptosis in cancer cells.[1][5]
-
ROS/JNK Signaling Pathway: In some cancer types, such as osteosarcoma, this compound induces apoptosis and autophagy through the generation of reactive oxygen species (ROS) and activation of the JNK pathway.[6][7]
-
NF-κB Signaling Pathway: This pathway is a key regulator of inflammation. This compound has been shown to suppress the activation of NF-κB and downstream inflammatory mediators like pro-IL-1β and COX-2.[2][3][8]
-
Apoptosis Pathways (Intrinsic and Extrinsic): this compound induces apoptosis by modulating the expression of Bcl-2 family proteins (increasing Bax and decreasing Bcl-2) and activating caspases (caspase-3, -8, and -9).[5][9][10]
Quantitative Protein Expression Analysis
The following tables summarize the dose-dependent effects of this compound on the expression of key proteins as determined by Western blot analysis in various cancer cell lines.
Table 1: Effect of this compound on Apoptosis-Related Protein Expression in HepG2 Cells
| Protein | This compound Concentration (µg/mL) | Fold Change vs. Control | Reference |
| Bax | 2 | Increased | [9] |
| 4 | Increased | [9] | |
| 6 | Increased | [9] | |
| Bcl-2 | 2 | Decreased | [9] |
| 4 | Decreased | [9] | |
| 6 | Decreased | [9] | |
| Caspase-3 (cleaved) | 2 | Increased | [9] |
| 4 | Increased | [9] | |
| 6 | Increased | [9] | |
| Caspase-8 | 2 | Increased | [9] |
| 4 | Increased | [9] | |
| 6 | Increased | [9] | |
| Caspase-9 | 2 | Increased | [9] |
| 4 | Increased | [9] | |
| 6 | Increased | [9] | |
| PARP (cleaved) | 2 | Increased | [9] |
| 4 | Increased | [9] | |
| 6 | Increased | [9] |
Table 2: Effect of this compound on PI3K/Akt Pathway Protein Expression in MCF7 Cells
| Protein | This compound Treatment | Fold Change vs. Control | Reference |
| PI3K | This compound | Downregulated | [5] |
| Akt | This compound | Downregulated | [5] |
Table 3: Effect of this compound on Inflammatory Protein Expression in C. acnes-induced Mouse Bone Marrow-Derived Macrophages (BMDMs)
| Protein | This compound Concentration (µM) | Fold Change vs. C. acnes Control | Reference |
| pro-IL-1β | 20 | Decreased | [2][3] |
| 60 | Decreased | [2][3] | |
| 120 | Decreased | [2][3] | |
| COX-2 | 20 | Decreased | [2][3] |
| 60 | Decreased | [2][3] | |
| 120 | Decreased | [2][3] |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol describes the general procedure for culturing cells and treating them with this compound prior to protein extraction.
Materials:
-
Cancer cell line of interest (e.g., MCF7, H1299, HepG2, MG-63)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Phosphate Buffered Saline (PBS)
-
Cell culture plates/flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete growth medium to achieve the desired final concentrations (e.g., as indicated in the tables above). Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound treatment).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), as determined by preliminary cell viability assays (e.g., MTT or CCK-8 assay).[4][6]
-
Cell Harvesting: After incubation, wash the cells with ice-cold PBS twice. Proceed immediately to protein extraction.
Protocol 2: Western Blot Analysis
This protocol outlines the steps for protein extraction, quantification, separation, transfer, and immunodetection.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the proteins of interest)
-
HRP-conjugated secondary antibody
-
TBST (Tris-Buffered Saline with 0.1% Tween 20)
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Add ice-cold RIPA buffer to the washed cell pellet.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein lysate.[9]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Normalize the protein samples to the same concentration with lysis buffer and loading dye.
-
Denature the samples by heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-50 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[11]
-
-
Immunoblotting:
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with the ECL detection reagent according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Visualizing the Molecular Mechanisms
The following diagrams illustrate the signaling pathways affected by this compound and a typical experimental workflow for Western blot analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacodynamics and Cellular Uptake of Peimine and this compound in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijper.org [ijper.org]
- 6. This compound Induces G0/G1-Phase Arrest, Apoptosis, and Autophagy via the ROS/JNK Signaling Pathway in Human Osteosarcoma Cells in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound Induces G0/G1-Phase Arrest, Apoptosis, and Autophagy via the ROS/JNK Signaling Pathway in Human Osteosarcoma Cells in Vitro and in Vivo [frontiersin.org]
- 8. This compound Protects against Lipopolysaccharide-Induced Mastitis by Inhibiting the AKT/NF-κB, ERK1/2 and p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects and mechanism of this compound-induced apoptosis in human hepatocellular carcinoma HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. | BioWorld [bioworld.com]
- 11. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
Application Notes and Protocols for Flow Cytometry Assay of Peiminine-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing flow cytometry for the quantitative analysis of apoptosis induced by Peiminine, a natural compound with demonstrated anti-cancer properties. The following sections detail the underlying principles, experimental protocols, data presentation, and visualization of the cellular mechanisms involved.
Introduction
This compound, an alkaloid extracted from the bulbs of Fritillaria thunbergii, has been shown to inhibit the proliferation of various cancer cells by inducing programmed cell death, or apoptosis.[1][2][3] Flow cytometry is a powerful technique for the rapid, quantitative analysis of apoptosis in a cell population. One of the most common methods is the Annexin V and Propidium Iodide (PI) dual-staining assay. This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on changes in plasma membrane integrity and composition.[4][5]
In healthy cells, phosphatidylserine (B164497) (PS) is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[5][6][7] Propidium Iodide is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live and early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[4][5]
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on apoptosis in various cancer cell lines as determined by flow cytometry.
Table 1: IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 Value |
| HepG2 | Hepatocellular Carcinoma | 24 | 4.58 µg/mL |
| HepG2 | Hepatocellular Carcinoma | 48 | 4.05 µg/mL |
| HepG2 | Hepatocellular Carcinoma | 72 | 3.79 µg/mL |
| MCF7 | Breast Carcinoma | Not Specified | 5 µg/mL |
Data compiled from studies on this compound's effects on cancer cells.[1][3]
Table 2: Percentage of Apoptotic Cells Following this compound Treatment
| Cell Line | This compound Concentration | Incubation Time (hours) | Percentage of Apoptotic Cells (%) |
| HCT-116 | 200 µM | 48 | Significantly Increased |
| HCT-116 | 400 µM | 48 | Significantly Increased (Dose-dependent) |
| MCF7 | 2.5 µg/mL (IC25) | Not Specified | 15.64 |
| MCF7 | 5 µg/mL (IC50) | Not Specified | 38.24 |
| MCF7 | 7.5 µg/mL (IC75) | Not Specified | 52.81 |
| Osteosarcoma Cells | Not Specified | Not Specified | Significantly Higher than Control |
Data compiled from studies on this compound-induced apoptosis.[2][3][8][9]
Experimental Protocols
Annexin V-FITC/PI Apoptosis Assay Using Flow Cytometry
This protocol provides a detailed methodology for assessing this compound-induced apoptosis in a selected cancer cell line.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., HepG2, MCF7)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cancer cells in 6-well plates at a density of 1-5 x 10^5 cells/well and incubate overnight to allow for attachment.
-
Induction of Apoptosis:
-
Treat the cells with varying concentrations of this compound (e.g., based on predetermined IC50 values) for a specific time period (e.g., 24, 48, or 72 hours).[1]
-
Include a vehicle-treated control group (cells treated with the solvent used to dissolve this compound, e.g., DMSO).
-
Include a positive control for apoptosis (e.g., cells treated with a known apoptosis-inducing agent like staurosporine).
-
Include an unstained negative control.
-
-
Cell Harvesting:
-
For adherent cells, gently detach the cells using trypsin-EDTA.
-
Collect both the detached and adherent cells by centrifugation at a low speed (e.g., 300 x g) for 5 minutes.
-
-
Cell Washing:
-
Wash the cells twice with cold PBS to remove any residual medium. Centrifuge at 300 x g for 5 minutes after each wash and carefully discard the supernatant.
-
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
-
Sample Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour) after staining.
-
Use the unstained and single-stained controls to set up the compensation and quadrants correctly.
-
Acquire data for at least 10,000 events per sample.
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.
Visualizations
Experimental Workflow
Caption: Workflow for this compound-induced apoptosis assay.
Signaling Pathways of this compound-Induced Apoptosis
This compound has been shown to induce apoptosis through multiple signaling pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, as well as by modulating the PI3K/Akt/mTOR and ROS/JNK pathways.[1][3][8][10]
Caption: this compound-induced apoptosis signaling pathways.
References
- 1. | BioWorld [bioworld.com]
- 2. This compound inhibits colorectal cancer cell proliferation by inducing apoptosis and autophagy and modulating key metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijper.org [ijper.org]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kumc.edu [kumc.edu]
- 8. Frontiers | this compound Induces G0/G1-Phase Arrest, Apoptosis, and Autophagy via the ROS/JNK Signaling Pathway in Human Osteosarcoma Cells in Vitro and in Vivo [frontiersin.org]
- 9. This compound Induces G0/G1-Phase Arrest, Apoptosis, and Autophagy via the ROS/JNK Signaling Pathway in Human Osteosarcoma Cells in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes: Evaluating the Effect of Peiminine on Cell Migration Using a Wound Healing Assay
Introduction
Peiminine, a major active isosteroid alkaloid isolated from the bulbs of Fritillaria, has demonstrated a range of pharmacological activities, including anti-inflammatory and anti-cancer properties.[1][2] Recent studies have highlighted its potential to inhibit cell migration, a crucial process in cancer metastasis and wound healing.[1][2][3][4] The wound healing or "scratch" assay is a simple, cost-effective, and widely used method to study collective cell migration in vitro.[5][6] This application note provides a detailed protocol for utilizing a wound healing assay to evaluate the effect of this compound on the migratory capacity of cells.
Principle of the Wound Healing Assay
The wound healing assay is based on creating a cell-free gap, or "scratch," in a confluent monolayer of cultured cells.[5] The ability of the cells to migrate and close this gap over time is monitored, typically through microscopy.[5] By comparing the rate of wound closure in the presence and absence of this compound, researchers can quantify its impact on cell migration.[6]
Data Presentation
Table 1: Summary of this compound's Effect on Cell Migration in Various Cell Lines
| Cell Line | Concentration of this compound | Incubation Time (hours) | Inhibition of Migration Rate (%) vs. Control | Reference |
| Osteosarcoma (OS) Cells | 100 µM | 12 | ~40% | [1] |
| Osteosarcoma (OS) Cells | 200 µM | 12 | ~60% | [1] |
| Osteosarcoma (OS) Cells | 100 µM | 24 | ~50% | [1] |
| Osteosarcoma (OS) Cells | 200 µM | 24 | ~75% | [1] |
| Prostate Cancer (PC-3) Cells | 5 µM | Not Specified | Significant Inhibition | [3] |
| Prostate Cancer (PC-3) Cells | 10 µM | Not Specified | More Significant Inhibition | [3] |
| Gastric Cancer (MKN-45) Cells | Not Specified | Not Specified | Significant Inhibition | [2] |
Note: The percentage of inhibition is an approximation based on the graphical data presented in the cited literature. Actual values may vary depending on experimental conditions.
Experimental Protocols
Materials and Reagents
-
Adherent cell line of interest (e.g., Osteosarcoma cells, Prostate Cancer cells, Fibroblasts)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS)[6][7]
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound (dissolved in a suitable solvent, e.g., DMSO, to create a stock solution)
-
Microscope with a camera for imaging
-
Image analysis software (e.g., ImageJ)
Procedure
-
Cell Seeding:
-
Culture the chosen cell line to logarithmic growth phase.
-
Trypsinize and count the cells.
-
Seed the cells into a multi-well plate at a density that will form a confluent monolayer within 24-48 hours.[5] The optimal seeding density should be determined empirically for each cell line.[5]
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.[5]
-
-
Creating the Wound:
-
Once the cells have reached confluence, gently aspirate the culture medium.
-
Using a sterile pipette tip, create a straight scratch across the center of the cell monolayer.[5][6] Apply consistent pressure to ensure a uniform wound width. A perpendicular scratch can also be made to create a cross-shaped wound.[6]
-
Gently wash the wells twice with PBS to remove detached cells.[6]
-
-
This compound Treatment:
-
Prepare different concentrations of this compound in fresh culture medium. A vehicle control (medium with the solvent used to dissolve this compound) should also be prepared.
-
Add the medium containing the desired concentrations of this compound or the vehicle control to the respective wells.
-
-
Imaging and Analysis:
-
Immediately after adding the treatment, capture the first image of the wound in each well (T=0).[5] Use a phase-contrast microscope at low magnification (e.g., 4x or 10x).[8]
-
It is crucial to mark the position of the image acquisition to ensure that the same field is imaged at subsequent time points.[8]
-
Return the plate to the incubator.
-
Capture images of the same wound areas at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control group is nearly closed.[1][5]
-
Quantify the wound area at each time point using image analysis software. The rate of cell migration can be calculated as the change in the wound area over time.
-
Mandatory Visualizations
Caption: Workflow for a wound healing assay to assess this compound's effect on cell migration.
Caption: Signaling pathways potentially modulated by this compound to inhibit cell migration.
Discussion of Signaling Pathways
Several signaling pathways have been implicated in the this compound-mediated inhibition of cell migration:
-
ROS/JNK Pathway: In osteosarcoma cells, this compound has been shown to induce the generation of reactive oxygen species (ROS), which in turn activates the JNK signaling pathway, leading to the suppression of cell migration and invasion.[1]
-
Wnt/β-catenin Pathway: this compound has been found to inhibit the Wnt/β-catenin signaling pathway in prostate cancer cells, which is known to play a crucial role in cell motility.[1] It also affects this pathway in gastric cancer cells.[2]
-
Notch1 Signaling Pathway: In the context of skin wound repair, this compound has been observed to promote the healing process by activating the Notch1 signaling pathway in fibroblasts.[4] While this appears to promote migration in a wound healing context, its role in cancer cell migration may differ and warrants further investigation.
The wound healing assay is a valuable tool for investigating the effects of this compound on cell migration. The provided protocol offers a standardized method for conducting these experiments. By quantifying the rate of wound closure and exploring the underlying signaling pathways, researchers can gain a deeper understanding of this compound's therapeutic potential in diseases characterized by aberrant cell migration, such as cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Peimine-induced apoptosis and inhibition of migration by regulating reactive oxygen species-mediated MAPK/STAT3/NF-κB and Wnt/β-catenin signaling pathways in gastric cancer MKN-45 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peimine inhibits the growth and motility of prostate cancer cells and induces apoptosis by disruption of intracellular calcium homeostasis through Ca2+ /CaMKII/JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peimine Promotes Skin Wound Repair in Mice by Activating the Notch1 Signaling Pathway in Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
- 6. Scratch Wound Healing Assay [bio-protocol.org]
- 7. Scratch Wound Healing Assay [en.bio-protocol.org]
- 8. med.virginia.edu [med.virginia.edu]
Application Notes and Protocols for Establishing an Animal Model for Peiminine Efficacy Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peiminine (B1679210), a major active isosteroid alkaloid extracted from the bulbs of Fritillaria species, has demonstrated significant anti-inflammatory, anti-pyretic, and anti-cancer properties in a variety of preclinical studies.[1][2][3] These application notes provide a detailed framework for establishing a robust and reproducible animal model to evaluate the therapeutic efficacy of this compound, particularly focusing on its potent anti-inflammatory effects in the context of acute lung injury (ALI). The protocols outlined below are synthesized from multiple studies and are intended to guide researchers in the design and execution of in vivo efficacy testing of this compound.
Pathophysiological Rationale for the Animal Model
Acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS), are characterized by a severe inflammatory response in the lungs, leading to pulmonary edema, neutrophil infiltration, and the release of pro-inflammatory cytokines.[4][5] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is widely used to induce ALI in animal models as it effectively mimics the inflammatory cascade seen in human ALI.[6][7] this compound has been shown to attenuate LPS-induced ALI by inhibiting key inflammatory signaling pathways, making the LPS-induced ALI model highly relevant for testing its efficacy.[2][4]
Key Signaling Pathways Modulated by this compound in Inflammation
This compound exerts its anti-inflammatory effects by modulating several key signaling pathways. Understanding these pathways is crucial for designing experiments and selecting appropriate biomarkers for efficacy assessment.
-
NF-κB Signaling Pathway: this compound has been shown to suppress the activation of the NF-κB signaling pathway, a central regulator of inflammation.[2][4] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4]
-
MAPK Signaling Pathway: this compound can also inhibit the phosphorylation of key proteins in the MAPK pathway, such as ERK1/2 and p38, which are involved in inflammatory responses.[2]
-
PI3K/Akt Signaling Pathway: The PI3K/Akt pathway, which is involved in cell survival and inflammation, is another target of this compound. Studies have shown that this compound can attenuate the phosphorylation of PI3K and Akt.[4]
-
Nrf2/HO-1 Signaling Pathway: this compound has been found to activate the Nrf2/HO-1 signaling pathway, which plays a protective role against oxidative stress and inflammation.[3][8]
Below are diagrams illustrating the proposed mechanism of action of this compound and a general experimental workflow.
Caption: Proposed mechanism of action of this compound in inhibiting inflammation.
Experimental Protocols
Animal Model Selection and Husbandry
-
Species: Male BALB/c or C57BL/6 mice are commonly used for LPS-induced ALI models.[4][9] Sprague-Dawley rats can also be utilized.[10]
-
Age and Weight: Mice aged 6-8 weeks, weighing 20-25 g are suitable.
-
Housing: Animals should be housed in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize the animals for at least one week before the experiment.
Induction of Acute Lung Injury (ALI)
Intratracheal or intranasal instillation of LPS are standard methods for inducing ALI.[6][11]
-
LPS Preparation: Dissolve Lipopolysaccharide (from E. coli O111:B4 or O55:B5) in sterile, pyrogen-free phosphate-buffered saline (PBS) at a concentration of 1 mg/mL.
-
Anesthesia: Anesthetize the mice with an intraperitoneal injection of ketamine (75 mg/kg) and xylazine (B1663881) (5 mg/kg) or via isoflurane (B1672236) inhalation.[11]
-
Intratracheal Instillation:
-
Place the anesthetized mouse in a supine position on a surgical board at a 60° angle.
-
Make a small midline incision in the neck to expose the trachea.
-
Using a 30-gauge needle, carefully instill 50 µL of LPS solution (5 mg/kg body weight) into the trachea.[7]
-
Suture the incision and allow the mouse to recover on a warming pad.
-
-
Intranasal Instillation:
-
Hold the anesthetized mouse in an upright position.
-
Apply a 20 µL droplet of the LPS solution to one nostril, allowing the mouse to inhale it. Repeat for the other nostril until the full volume is administered.[11]
-
This compound Administration
-
Dosage: this compound is typically administered at doses ranging from 1 to 10 mg/kg body weight.[4][5] A dose-response study is recommended to determine the optimal effective dose.
-
Route of Administration: Intraperitoneal (i.p.) injection or oral gavage (intragastrically) are common routes.[2][12]
-
Treatment Schedule: this compound can be administered as a pretreatment (e.g., 1 hour before LPS instillation) and/or post-treatment (e.g., 12 hours after LPS).[2]
Experimental Groups
A typical experimental design would include:
-
Control Group: Vehicle (e.g., PBS or 0.5% CMC-Na) administration + PBS instillation.
-
LPS Model Group: Vehicle administration + LPS instillation.
-
This compound Treatment Group(s): this compound (low, medium, high dose) administration + LPS instillation.
-
Positive Control Group (Optional): Dexamethasone (a known anti-inflammatory drug) administration + LPS instillation.[10]
Caption: General experimental workflow for this compound efficacy testing in an ALI model.
Efficacy Assessment and Data Presentation
Sample Collection
At a predetermined time point (e.g., 24 or 48 hours post-LPS challenge), euthanize the animals and collect samples.
-
Bronchoalveolar Lavage Fluid (BALF):
-
Expose the trachea and insert a cannula.
-
Instill and aspirate 1 mL of cold PBS three times.[13]
-
Centrifuge the collected BALF to separate the supernatant (for cytokine and protein analysis) from the cell pellet (for cell counting).
-
-
Blood: Collect blood via cardiac puncture and process it to obtain serum for cytokine analysis.
-
Lung Tissue:
-
Perfuse the lungs with PBS to remove blood.
-
Excise the right lung for wet-to-dry weight ratio and myeloperoxidase (MPO) activity assay.
-
Fix the left lung in 4% paraformaldehyde for histological analysis.
-
Quantitative Data Analysis
Summarize all quantitative data in clearly structured tables for easy comparison between experimental groups.
Table 1: Effects of this compound on Lung Edema and Neutrophil Infiltration
| Group | Lung Wet/Dry Ratio | MPO Activity (U/g tissue) |
| Control | ||
| LPS Model | ||
| This compound (Low Dose) | ||
| This compound (Medium Dose) | ||
| This compound (High Dose) | ||
| Positive Control |
Table 2: Effects of this compound on Inflammatory Cells in BALF
| Group | Total Cell Count (x10⁵/mL) | Neutrophil Count (x10⁵/mL) | Macrophage Count (x10⁵/mL) |
| Control | |||
| LPS Model | |||
| This compound (Low Dose) | |||
| This compound (Medium Dose) | |||
| This compound (High Dose) | |||
| Positive Control |
Table 3: Effects of this compound on Pro-inflammatory Cytokines in BALF and Serum (pg/mL)
| Group | BALF TNF-α | BALF IL-1β | BALF IL-6 | Serum TNF-α | Serum IL-1β | Serum IL-6 |
| Control | ||||||
| LPS Model | ||||||
| This compound (Low Dose) | ||||||
| This compound (Medium Dose) | ||||||
| This compound (High Dose) | ||||||
| Positive Control |
Histological Analysis
-
Embed the fixed lung tissue in paraffin, section it, and stain with Hematoxylin and Eosin (H&E).
-
Evaluate the lung sections for pathological changes, including alveolar congestion, hemorrhage, edema, and inflammatory cell infiltration.[14] A lung injury scoring system can be used for semi-quantitative analysis.
Conclusion
This document provides a comprehensive guide for establishing an animal model to test the efficacy of this compound. By following these detailed protocols and utilizing the suggested data presentation formats, researchers can generate robust and reliable data to support the development of this compound as a potential therapeutic agent for inflammatory diseases such as acute lung injury. Adherence to ethical guidelines for animal research is paramount throughout all experimental procedures.
References
- 1. Anti-inflammatory activity of this compound in acetic acid-induced ulcerative colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Protects against Lipopolysaccharide-Induced Mastitis by Inhibiting the AKT/NF-κB, ERK1/2 and p38 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits the IL-1β induced inflammatory response in mouse articular chondrocytes and ameliorates murine osteoarthritis - Food & Function (RSC Publishing) [pubs.rsc.org]
- 4. This compound Attenuates Acute Lung Injury Induced by LPS Through Inhibiting Lipid Rafts Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peimine ameliorates LPS-induced acute lung injury by regulating Nrf2 and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Acute Lung Injury (ALI) Induced by Lipopolysaccharide (LPS) on the Pulmonary Pharmacokinetics of an Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound ameliorates Crohn's disease-like colitis by enhancing the function of the intestinal epithelial barrier through Nrf2/HO1 signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergistic anti-inflammatory effects of peimine, this compound, and forsythoside a combination on LPS-induced acute lung injury by inhibition of the IL-17-NF-κB/MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound ameliorates bleomycin-induced acute lung injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative Evaluation of Lipopolysaccharide Administration Methods to Induce Acute Lung Injury in Murine Models: Efficacy, Consistency, and Technical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effects of oral administration of this compound on the functions of peritoneal macrophages [ijtmgh.com]
- 13. Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the LC-MS/MS Detection of Peiminine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peiminine (B1679210), a major isosteroidal alkaloid extracted from the bulbs of Fritillaria species, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antitussive, and anticancer effects. A thorough understanding of its pharmacokinetic profile, including the identification and quantification of its metabolites, is crucial for its development as a therapeutic agent. This document provides a detailed LC-MS/MS protocol for the sensitive and specific detection of this compound and its putative metabolites in biological matrices. While specific metabolites of this compound are not extensively characterized in publicly available literature, this protocol is built upon established methods for this compound and integrates predicted metabolic pathways based on related compounds like peimine (B17214) and sipeimine.
Predicted Metabolic Pathways of this compound
Based on the metabolism of structurally similar alkaloids, this compound is anticipated to undergo Phase I and Phase II metabolism. Phase I reactions likely involve oxidation, such as hydroxylation, while Phase II reactions would involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion.
Caption: Predicted metabolic pathway of this compound.
Experimental Protocols
This section details the methodologies for sample preparation, LC-MS/MS analysis, and data processing for the quantification of this compound and the exploratory analysis of its potential metabolites.
Sample Preparation
The choice of sample preparation method depends on the biological matrix. Three common methods are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
a) Protein Precipitation (for Plasma, Serum, and Cell Lysates) [1]
-
To 100 µL of the biological sample, add 300 µL of acetonitrile (B52724) (containing the internal standard, e.g., carbamazepine (B1668303) at 10 ng/mL).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
b) Liquid-Liquid Extraction (for Plasma and Urine) [2][3]
-
To 200 µL of plasma or urine, add 20 µL of internal standard solution and 50 µL of 1 M sodium hydroxide (B78521) solution.
-
Add 1 mL of ethyl acetate (B1210297) and vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a nitrogen stream at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 5 µL aliquot into the LC-MS/MS system.
c) Solid-Phase Extraction (for Plasma) [4]
-
Condition an Oasis HLB cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load 100 µL of plasma, previously spiked with the internal standard and vortexed with 20 µL of ammonia (B1221849) water, onto the cartridge.[4]
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen at 45°C.[4]
-
Reconstitute the residue in 100 µL of the initial mobile phase for injection.
LC-MS/MS Analysis
a) Liquid Chromatography Conditions
| Parameter | Condition 1[2][5] | Condition 2[1] |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) | ACQUITY UPLC® BEH C18 (2.1 × 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min | 0.4 mL/min |
| Gradient | 35:65 (Acetonitrile:Water) isocratic | Gradient elution (specifics to be optimized based on separation) |
| Column Temperature | 35°C | 40°C |
| Injection Volume | 5 µL | 2 µL |
b) Mass Spectrometry Conditions
Mass spectrometric detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temp. | 450 - 500 °C |
| Cone Gas Flow | 50 - 150 L/hr |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Collision Gas | Argon |
MRM Transitions for Quantification and Metabolite Identification
The following table summarizes the MRM transitions for this compound and its potential metabolites. The transitions for metabolites are predicted based on common biotransformation reactions.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Putative Modification |
| This compound | 430.4[5] | 412.4[5] | - |
| 98.1 | |||
| Internal Standard | |||
| Carbamazepine | 237.1[2] | 194.2[2] | - |
| Tetrahydropalmatine | 356.2 | 192.1 | - |
| Potential Metabolites | |||
| Hydroxy-peiminine | 446.4 | 428.4 | +16 Da (Hydroxylation) |
| 412.4 | |||
| This compound-glucuronide | 606.4 | 430.4 | +176 Da (Glucuronidation) |
| This compound-sulfate | 510.4 | 430.4 | +80 Da (Sulfation) |
Note: The product ions for metabolites are hypothetical and should be confirmed by high-resolution mass spectrometry (e.g., Q-TOF MS) for structural elucidation.
Data Presentation and Analysis
Quantitative data should be summarized in tables for clear comparison. This includes calibration curve parameters, precision and accuracy data, and recovery and matrix effect values. For pharmacokinetic studies, key parameters such as Cmax, Tmax, AUC, and half-life should be tabulated.
Table 1: Example Calibration Curve Data for this compound
| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | y = 0.0025x + 0.0012 | > 0.99 |
Table 2: Example Precision and Accuracy Data
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| This compound | LQC | 5 | < 15% | < 15% | 85-115% |
| MQC | 50 | < 15% | < 15% | 85-115% | |
| HQC | 500 | < 15% | < 15% | 85-115% |
Experimental Workflow Diagram
Caption: General workflow for LC-MS/MS analysis.
Conclusion
This application note provides a comprehensive and detailed protocol for the detection and quantification of this compound and the exploratory analysis of its potential metabolites using LC-MS/MS. The provided methodologies for sample preparation and analysis can be adapted to various research needs in pharmacology, toxicology, and drug metabolism studies. The successful application of this protocol will facilitate a better understanding of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound, which is essential for its further clinical development.
References
- 1. Simultaneous Determination and Pharmacokinetics of Peimine and this compound in Beagle Dog Plasma by UPLC-MS/MS after the Oral Administration of Fritillariae ussuriensis Maxim and Fritillariae thunbergii Miq Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative pharmacokinetic studies of peimine and this compound in rat plasma by LC-MS-MS after oral administration of Fritillaria thunbergii Miq. and Fritillaria thunbergii Miq. - Glycyrrhiza uralensis Fisch. couple extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [Simultaneous determination of peimine and this compound in rat plasma by LC-MS/MS and its application in the pharmacokinetic study] - PubMed [pubmed.ncbi.nlm.nih.gov]
Peiminine: A Promising Therapeutic Candidate for Osteosarcoma
Application Notes and Protocols for Preclinical Research in Osteosarcoma Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peiminine, a natural alkaloid compound, has demonstrated significant anti-tumor activity in preclinical studies of osteosarcoma, the most common primary malignant bone tumor in children and adolescents. These application notes provide a comprehensive overview of the current understanding of this compound's mechanism of action and offer detailed protocols for its evaluation in osteosarcoma xenograft models. In vitro and in vivo studies have shown that this compound suppresses osteosarcoma cell proliferation, migration, and invasion, and induces cell cycle arrest, apoptosis, and autophagy.[1][2] The primary mechanism of action is attributed to the induction of reactive oxygen species (ROS) and the subsequent activation of the JNK signaling pathway.[1][2]
Mechanism of Action: The ROS/JNK Signaling Pathway
This compound exerts its anti-cancer effects in osteosarcoma cells through the modulation of the ROS/JNK signaling pathway.[1][2] Treatment with this compound leads to an increase in intracellular ROS levels. This elevation in ROS activates the c-Jun N-terminal kinase (JNK) pathway, a critical regulator of cell proliferation, apoptosis, and autophagy. The activation of the JNK pathway, in turn, triggers a cascade of downstream events that collectively inhibit tumor growth and progression.
References
- 1. This compound Induces G0/G1-Phase Arrest, Apoptosis, and Autophagy via the ROS/JNK Signaling Pathway in Human Osteosarcoma Cells in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces G0/G1-Phase Arrest, Apoptosis, and Autophagy via the ROS/JNK Signaling Pathway in Human Osteosarcoma Cells in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Angiogenesis Assays with Peiminine Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the anti-angiogenic potential of Peiminine (B1679210), a natural alkaloid extracted from Fritillaria species. This compound has demonstrated potent anti-inflammatory and anti-cancer properties, suggesting its potential to modulate angiogenesis, a critical process in tumor growth and various inflammatory diseases.[1][2] This document outlines detailed protocols for key in vitro angiogenesis assays and provides examples of expected quantitative data when treating endothelial cells with this compound.
Introduction to Angiogenesis and this compound
Angiogenesis is the formation of new blood vessels from pre-existing ones, a complex process involving endothelial cell proliferation, migration, and differentiation.[3] In pathological conditions such as cancer, excessive angiogenesis provides tumors with the necessary nutrients and oxygen to grow and metastasize.[4] Therefore, inhibiting angiogenesis is a key therapeutic strategy in oncology.
This compound is a biologically active isosteroidal alkaloid with reported anti-inflammatory, antitussive, and anti-cancer effects.[1][5] Its mechanisms of action include the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt/mTOR, which are also critically involved in regulating angiogenesis.[6][7] These notes provide a framework for evaluating this compound as a potential anti-angiogenic agent using established in vitro models.
Data Presentation: Expected Quantitative Outcomes of this compound Treatment
The following tables summarize hypothetical quantitative data from in vitro angiogenesis assays. These are intended to serve as a guide for expected results when investigating the dose-dependent inhibitory effects of this compound on endothelial cells.
Table 1: Effect of this compound on Endothelial Cell Proliferation (MTT Assay)
| This compound Concentration (µM) | Absorbance at 490 nm (OD) | Cell Viability (%) | Inhibition of Proliferation (%) |
| 0 (Control) | 1.25 ± 0.08 | 100 | 0 |
| 10 | 1.02 ± 0.06 | 81.6 | 18.4 |
| 25 | 0.78 ± 0.05 | 62.4 | 37.6 |
| 50 | 0.51 ± 0.04 | 40.8 | 59.2 |
| 100 | 0.30 ± 0.03 | 24.0 | 76.0 |
Table 2: Effect of this compound on Endothelial Cell Migration (Wound Healing Assay)
| This compound Concentration (µM) | Wound Closure at 12h (%) | Inhibition of Migration (%) |
| 0 (Control) | 95 ± 5.2 | 0 |
| 10 | 72 ± 4.8 | 24.2 |
| 25 | 48 ± 3.5 | 49.5 |
| 50 | 25 ± 2.9 | 73.7 |
| 100 | 10 ± 1.8 | 89.5 |
Table 3: Effect of this compound on Endothelial Tube Formation Assay
| This compound Concentration (µM) | Number of Nodes | Number of Meshes | Total Tube Length (µm) | Inhibition of Tube Formation (%) |
| 0 (Control) | 85 ± 7 | 65 ± 6 | 12500 ± 980 | 0 |
| 10 | 62 ± 5 | 45 ± 4 | 9200 ± 750 | 26.4 |
| 25 | 38 ± 4 | 22 ± 3 | 5400 ± 430 | 56.8 |
| 50 | 15 ± 3 | 8 ± 2 | 2100 ± 210 | 83.2 |
| 100 | 4 ± 1 | 1 ± 1 | 500 ± 80 | 96.0 |
Experimental Protocols
Detailed methodologies for key in vitro angiogenesis assays are provided below. These protocols are designed to be used with human umbilical vein endothelial cells (HUVECs), a common cell line for studying angiogenesis.
Endothelial Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to assess the effect of this compound on endothelial cell proliferation.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (EGM-2)
-
This compound stock solution (dissolved in DMSO)[1]
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of EGM-2 and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of this compound in EGM-2 from the stock solution. The final DMSO concentration should be less than 0.1%.
-
After 24 hours, replace the medium with 100 µL of fresh EGM-2 containing different concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM). Include a vehicle control (DMSO).
-
Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability and inhibition of proliferation relative to the control.
Endothelial Cell Migration Assay (Wound Healing Assay)
This assay assesses the ability of endothelial cells to migrate and close a "wound" created in a confluent monolayer, mimicking cell migration during angiogenesis.
Materials:
-
HUVECs
-
EGM-2
-
This compound stock solution
-
6-well plates
-
200 µL pipette tips
-
Microscope with a camera
Protocol:
-
Seed HUVECs in 6-well plates and grow to a confluent monolayer.
-
Create a scratch (wound) in the center of the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh EGM-2 containing different concentrations of this compound.
-
Capture images of the wound at 0 hours and after 12 hours of incubation at 37°C, 5% CO₂.
-
Measure the wound area at both time points using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure and the inhibition of migration.
Endothelial Tube Formation Assay
This assay evaluates the ability of endothelial cells to form three-dimensional capillary-like structures on a basement membrane matrix, a key step in angiogenesis.[8][9]
Materials:
-
HUVECs
-
EGM-2
-
This compound stock solution
-
Matrigel® or other basement membrane extract[8]
-
96-well plates (pre-chilled)
-
Microscope with a camera
Protocol:
-
Thaw Matrigel® on ice overnight.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel® and incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Harvest HUVECs and resuspend them in EGM-2 containing different concentrations of this compound at a density of 2 x 10⁵ cells/mL.
-
Add 100 µL of the cell suspension to each Matrigel®-coated well.
-
Incubate for 4-6 hours at 37°C, 5% CO₂.
-
Visualize the formation of tube-like structures using a microscope and capture images.
-
Quantify the degree of tube formation by measuring the number of nodes, number of meshes, and total tube length using angiogenesis analysis software.
-
Calculate the percentage of inhibition of tube formation.
Visualizations: Diagrams of Workflows and Signaling Pathways
Brief, descriptive captions are provided directly below each generated diagram.
Caption: Experimental workflow for in vitro angiogenesis assays with this compound.
Caption: Potential signaling pathways affected by this compound in endothelial cells.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Anti-inflammatory activity of this compound in acetic acid-induced ulcerative colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacodynamics and Cellular Uptake of Peimine and this compound in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits colorectal cancer cell proliferation by inducing apoptosis and autophagy and modulating key metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic anti-inflammatory effects of peimine, this compound, and forsythoside a combination on LPS-induced acute lung injury by inhibition of the IL-17-NF-κB/MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ibidi.com [ibidi.com]
- 9. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
Application Notes and Protocols for the Pharmacokinetic Analysis of Peiminine in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic profile of Peiminine (B1679210) in preclinical models, detailing experimental protocols and summarizing key quantitative data. The information is intended to guide researchers in designing and conducting their own studies on this promising natural compound.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of this compound have been characterized in rats and beagle dogs, primarily following oral and intravenous administration. The data reveals moderate absorption and elimination characteristics.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t½ (h) | Reference |
| Oral | 4.25 g/kg (extract) | 158.3 ± 48.5 (Male) | 1.0 ± 0.0 (Male) | 785.6 ± 219.8 (Male) | 5.9 ± 1.7 (Male) | [1] |
| 98.7 ± 35.2 (Female) | 0.8 ± 0.3 (Female) | 412.5 ± 156.3 (Female) | 4.8 ± 1.5 (Female) | [1] | ||
| Intravenous | (Not Specified) | (Not Reported) | (Not Reported) | (Not Reported) | (Not Reported) | [2] |
Note: Oral administration data is from an extract of Fritillaria thunbergii Miq., and the exact dose of this compound is not specified.[2][3]
Table 2: Pharmacokinetic Parameters of this compound in Beagle Dogs
| Administration Route | Dose (of powder) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t½ (h) | Reference |
| Oral | (Not Specified) | 319.8 ± 12.54 to 323.7 ± 39.19 | (Not Reported) | 319.8 ± 12.54 to 323.7 ± 39.19 | 2.965 ± 0.06 | [4] |
Experimental Protocols
Animal Models
-
Rats: Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies of this compound.[1][2] Gender-related differences in pharmacokinetics have been observed, with male rats showing slower elimination.[1]
-
Beagle Dogs: Beagle dogs are also a suitable model for evaluating the pharmacokinetics of this compound.[4]
Drug Administration
-
Oral Administration: this compound, either as a pure compound or as part of a plant extract, is typically suspended in a vehicle like 0.5% carboxymethylcellulose sodium (CMC-Na) and administered via oral gavage.[1]
-
Intravenous Administration: For intravenous studies, this compound is dissolved in a suitable vehicle and administered via a cannulated vein, such as the jugular vein.[2]
Sample Collection
-
Blood samples are collected at predetermined time points post-administration.
-
For rats, blood is often collected via the tail vein or through cardiac puncture at the end of the study.
-
For beagle dogs, blood is typically drawn from a forelimb vein.
-
Plasma is separated by centrifugation and stored at -20°C or -80°C until analysis.
Bioanalytical Method: LC-MS/MS
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying this compound in plasma.[2][4]
2.4.1. Sample Preparation
-
Protein Precipitation/Liquid-Liquid Extraction: Plasma samples are typically prepared by either protein precipitation with a solvent like acetonitrile (B52724) or by liquid-liquid extraction with a solvent such as ethyl acetate.[2][4]
-
Internal Standard: An internal standard (e.g., carbamazepine) is added to the plasma sample before extraction to correct for variability in the extraction process and instrument response.[2]
-
Evaporation and Reconstitution: The organic layer is separated, evaporated to dryness under a gentle stream of nitrogen, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.
2.4.2. Chromatographic Conditions
-
Column: A C18 reversed-phase column is commonly used for separation.[2]
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water containing a modifier like formic acid or ammonium (B1175870) formate (B1220265) is typical.[2]
-
Flow Rate: A flow rate of around 0.3-0.4 mL/min is generally employed.
2.4.3. Mass Spectrometric Conditions
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the precursor ion to a specific product ion for both this compound and the internal standard.
-
This compound MRM transition: m/z 430.4 → 412.4[2]
-
Signaling Pathways and Experimental Workflows
Experimental Workflow for Preclinical Pharmacokinetic Analysis
The following diagram illustrates a typical workflow for conducting a preclinical pharmacokinetic study of this compound.
Caption: Workflow for a preclinical pharmacokinetic study of this compound.
Signaling Pathways Modulated by this compound
This compound has been shown to exert its pharmacological effects, particularly its anti-inflammatory and anti-cancer activities, by modulating key signaling pathways.
3.2.1. Inhibition of the PI3K/Akt Signaling Pathway
This compound can inhibit the PI3K/Akt signaling pathway, which is often dysregulated in cancer and inflammatory conditions. This inhibition can lead to decreased cell proliferation and survival.
Caption: this compound's inhibition of the PI3K/Akt signaling pathway.
3.2.2. Inhibition of the NF-κB and MAPK Signaling Pathways
This compound can also suppress inflammatory responses by inhibiting the activation of NF-κB and the MAPK signaling pathways.[5][6][7] This leads to a reduction in the production of pro-inflammatory cytokines.
References
- 1. Sex dependent pharmacokinetics, tissue distribution and excretion of peimine and this compound in rats assessed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Simultaneous determination of peimine and this compound in rat plasma by LC-MS/MS and its application in the pharmacokinetic study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Peimine ameliorates LPS-induced acute lung injury by regulating Nrf2 and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Suppresses RANKL-Induced Osteoclastogenesis by Inhibiting the NFATc1, ERK, and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacodynamics and Cellular Uptake of Peimine and this compound in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Peiminine Dosage for In Vitro Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Peiminine in in vitro cell culture experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell culture?
A1: The optimal concentration of this compound is highly dependent on the cell line and the experimental endpoint. Based on published studies, a broad starting range to consider is 0.7 µM to 200 µM.[1] For cancer cell lines, IC50 values (the concentration that inhibits 50% of cell viability) have been reported to range from approximately 4 µg/mL to over 700 µg/mL depending on the cell type and incubation time.[2][3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q2: I am observing high cytotoxicity even at low concentrations of this compound. What could be the cause?
A2: Several factors could contribute to unexpected cytotoxicity:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. It is possible your cell line is particularly sensitive. Consider performing a viability assay with a wider range of lower concentrations.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells. A solvent control group is essential.
-
Compound Purity: Verify the purity of your this compound stock. Impurities could contribute to cytotoxicity.
-
Treatment Duration: Extended exposure to this compound can increase cytotoxicity. Consider reducing the incubation time. For example, IC50 values for HepG2 cells are lower at 72 hours compared to 24 hours.[3][4]
Q3: this compound is not showing the expected efficacy in my experiments. What are some troubleshooting steps?
A3: If this compound is not inducing the desired effect, consider the following:
-
Concentration: The concentration may be too low. Refer to the dose-response data in the literature for similar cell types and consider increasing the concentration.
-
Solubility: this compound may not be fully dissolved in your culture medium, reducing its effective concentration. Ensure proper dissolution of your stock solution.[5]
-
Cell Line Specific Mechanisms: The signaling pathways targeted by this compound, such as PI3K-Akt and NF-κB, can have different roles in different cell types.[1][6] The targeted pathway may not be a primary driver of the phenotype you are studying in your specific cell line.
-
Experimental Endpoint: The chosen assay may not be sensitive enough to detect the effects of this compound. Consider using alternative or multiple assays to measure the outcome. For instance, this compound can induce both apoptosis and autophagy, so assessing markers for both processes may provide a clearer picture.[7][8][9]
Q4: What is the best way to prepare a this compound stock solution for cell culture?
A4: this compound is soluble in DMSO.[5] To prepare a stock solution, dissolve this compound powder in high-purity DMSO to a concentration of 10 mM or higher. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing your working solution, dilute the stock solution in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid solvent-induced artifacts.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Efficacy / No Effect | Inadequate concentration. | Perform a dose-response study with a wider and higher concentration range. |
| Poor solubility in media. | Ensure the stock solution is fully dissolved before diluting in media. Visually inspect for precipitates. | |
| Cell line is resistant or the targeted pathway is not critical. | Review the literature for the role of PI3K-Akt, ROS/JNK, or NF-κB pathways in your cell line. Consider using a different cell line. | |
| High Cytotoxicity | Cell line is highly sensitive. | Use a lower concentration range in your dose-response experiments. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is non-toxic (typically <0.1%). Include a vehicle control. | |
| Extended exposure time. | Reduce the treatment duration. | |
| Inconsistent Results | Inconsistent this compound concentration due to precipitation. | Prepare fresh working solutions for each experiment from a well-dissolved stock. |
| Cell passage number and confluency. | Use cells within a consistent passage number range and seed them to reach a consistent confluency at the time of treatment. | |
| Variability in incubation time. | Ensure precise and consistent incubation times across all experimental groups. |
Quantitative Data Summary
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 |
| H1299 | Non-small-cell lung cancer | 24 | 97.4 µM |
| Osteosarcoma Cells | Osteosarcoma | 48 | 195 µM |
| BIU-87 | Urothelial bladder cancer | 48 | 710.3 µg/mL |
| EJ-1 | Urothelial bladder cancer | 48 | 651.1 µg/mL |
| HepG2 | Hepatocellular carcinoma | 24 | 4.58 µg/mL |
| HepG2 | Hepatocellular carcinoma | 48 | 4.05 µg/mL |
| HepG2 | Hepatocellular carcinoma | 72 | 3.79 µg/mL |
| Hela | Cervical cancer | 24 | 4.89 µg/mL |
| SW480 | Colorectal cancer | 24 | 5.07 µg/mL |
| MCF-7 | Breast cancer | 24 | 5.12 µg/mL |
| MCF-7 | Breast cancer | Not Specified | 5 µg/mL |
Experimental Protocols
Protocol 1: Cell Viability Assay using MTT
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in fresh culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group and plot a dose-response curve to determine the IC50 value.
Visualizing this compound's Mechanism of Action
Signaling Pathways
This compound has been shown to exert its effects through the modulation of several key signaling pathways. The diagrams below illustrate the inhibitory and activating effects of this compound on these pathways.
Caption: this compound inhibits the PI3K-Akt signaling pathway, leading to decreased cell proliferation and increased apoptosis.[1]
Caption: this compound induces apoptosis and autophagy through the ROS/JNK signaling pathway in osteosarcoma cells.[7]
Experimental Workflow
The following diagram outlines a typical workflow for assessing the in vitro effects of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The effects and mechanism of this compound-induced apoptosis in human hepatocellular carcinoma HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound Protects against Lipopolysaccharide-Induced Mastitis by Inhibiting the AKT/NF-κB, ERK1/2 and p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Induces G0/G1-Phase Arrest, Apoptosis, and Autophagy via the ROS/JNK Signaling Pathway in Human Osteosarcoma Cells in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits colorectal cancer cell proliferation by inducing apoptosis and autophagy and modulating key metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Technical Support Center: Improving the Solubility of Peiminine for Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Peiminine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the solubility of this compound in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key biological activities?
This compound is a steroidal alkaloid primarily isolated from plants of the Fritillaria genus. It has demonstrated a range of biological activities, including anti-inflammatory and anti-cancer properties. Research has shown that this compound can modulate several key signaling pathways, such as the PI3K-Akt, MAPK, and NF-κB pathways, and it may also induce autophagic cell death in cancer cells.
Q2: What are the main challenges in working with this compound for biological assays?
A primary challenge in the pre-clinical development of this compound is its poor bioavailability, which is largely attributed to its low aqueous solubility. This can lead to difficulties in preparing solutions for in vitro and in vivo experiments, potentially causing compound precipitation and affecting the accuracy and reproducibility of experimental results.
Q3: What are the known physicochemical properties of this compound?
Understanding the physicochemical properties of this compound is crucial for developing effective solubilization strategies.
| Property | Value | Source |
| Molecular Formula | C₂₇H₄₃NO₃ | [1][2] |
| Molecular Weight | 429.64 g/mol | [2][3] |
| Appearance | White Powder | [2] |
Q4: What is the solubility of this compound in common laboratory solvents?
This compound is sparingly soluble in aqueous solutions. The following table summarizes its solubility in common organic solvents.
| Solvent | Solubility | Source |
| DMSO | 85.9 mg/mL (199.93 mM) | [4] |
| DMSO | ~15 mg/mL | [5] |
| Ethanol (B145695) | ~10 mg/mL | [5] |
| DMF | ~10 mg/mL | [5] |
| DMSO:PBS (pH 7.2) (1:30) | ~0.03 mg/mL | [5] |
Troubleshooting Guide: this compound Precipitation in Cell Culture
One of the most common issues encountered when working with this compound is its precipitation upon addition to aqueous cell culture media. This guide provides a step-by-step approach to troubleshoot and prevent this problem.
Experimental Workflow for Preparing this compound Solutions
Caption: A general workflow for preparing and troubleshooting this compound solutions for cell culture experiments.
Common Causes of Precipitation and Their Solutions
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the aqueous medium exceeds its solubility limit. | Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.[6] |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of aqueous medium can cause a rapid solvent exchange, leading to the compound "crashing out" of solution. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture medium. Add the compound solution dropwise while gently vortexing or swirling the medium.[6] |
| Low Temperature of Media | The solubility of many compounds, including this compound, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture medium for making dilutions.[6] |
| Interaction with Media Components | This compound may interact with salts, proteins (especially in serum), or other components in the culture medium, forming insoluble complexes. | If possible, try a different basal media formulation. For short-term experiments, consider treating cells in a serum-free medium.[7] |
| pH of the Medium | The solubility of ionizable compounds can be pH-dependent. | While not extensively studied for this compound, significant shifts in media pH during the experiment could affect its stability in solution. Ensure the cell culture is properly buffered. |
| DMSO Concentration | While DMSO is a good solvent for this compound, its final concentration in the cell culture medium must be kept low to avoid cytotoxicity. | The final DMSO concentration should ideally be at or below 0.1% (v/v) and generally not exceed 0.5% (v/v). The sensitivity to DMSO can vary between cell lines.[8][9] |
Advanced Solubilization Strategies
For applications requiring higher concentrations of this compound than achievable with simple DMSO dissolution, or for in vivo studies where high concentrations of DMSO are not feasible, the following advanced formulation strategies can be considered.
Co-solvents
The use of a mixture of solvents can enhance the solubility of hydrophobic compounds.
Experimental Protocol: Co-solvent System
-
Solvent Selection: Besides DMSO, other biocompatible co-solvents such as ethanol, polyethylene (B3416737) glycol 400 (PEG 400), or propylene (B89431) glycol can be tested.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in the chosen co-solvent or a mixture of co-solvents.
-
Solubility Testing: Empirically determine the solubility of this compound in various ratios of the co-solvent and aqueous buffer (e.g., PBS or cell culture medium).
-
Dilution: Prepare the final working solution by diluting the stock solution in the appropriate aqueous medium, following the same best practices as for DMSO to avoid precipitation.
Cyclodextrin (B1172386) Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. They can encapsulate hydrophobic molecules like this compound, forming an "inclusion complex" that has improved aqueous solubility.
Methods for Preparing this compound-Cyclodextrin Complexes:
-
Kneading Method:
-
Make a paste of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) with a small amount of water or ethanol.
-
Gradually add this compound to the paste and knead for an extended period (e.g., 60 minutes).
-
Dry the resulting powder.[10]
-
-
Co-precipitation:
-
Dissolve this compound in an organic solvent (e.g., ethanol).
-
Dissolve the cyclodextrin in water.
-
Add the this compound solution to the cyclodextrin solution with stirring.
-
The inclusion complex will precipitate out of the solution.[11]
-
-
Freeze-Drying (Lyophilization):
-
Dissolve both this compound and the cyclodextrin in a suitable solvent system (e.g., a water-ethanol mixture).
-
Freeze the solution rapidly.
-
Lyophilize the frozen solution to obtain a dry powder of the inclusion complex.[12]
-
Nanoformulations
Reducing the particle size of a compound to the nanometer range can significantly increase its surface area, leading to improved dissolution rate and apparent solubility.
Types of Nanoformulations for this compound:
-
Nanosuspensions: These are colloidal dispersions of pure drug particles stabilized by surfactants or polymers. They can be prepared by methods such as nanomilling or high-pressure homogenization.
-
Lipid-Based Nanoparticles: These include solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which are made from biocompatible lipids.
-
Polymeric Nanoparticles: this compound can be encapsulated within biodegradable polymers to form nanoparticles.
-
Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range.
The development of nanoformulations typically requires specialized equipment and expertise in pharmaceutical sciences.
Signaling Pathways Modulated by this compound
Understanding the molecular targets of this compound is crucial for interpreting experimental results. The following diagrams illustrate some of the key signaling pathways reported to be affected by this compound.
Caption: this compound can inhibit the PI3K/Akt signaling pathway, leading to reduced cell proliferation and increased apoptosis.
Caption: this compound can suppress inflammatory responses by inhibiting the MAPK and NF-κB signaling pathways.
DMSO Cytotoxicity Data
It is essential to determine the non-toxic concentration of DMSO for the specific cell line being used in an experiment. The following table provides a summary of reported DMSO cytotoxicity data for various cancer cell lines.
| Cell Line | DMSO Concentration | Exposure Time | Effect | Source |
| HepG2, MDA-MB-231, MCF-7, VNBRCA1 | 1.25% - 10% | Not specified | Significant inhibition of proliferation | [8] |
| HepG2, MDA-MB-231, VNBRCA1 | 0.6% | Not specified | No significant effect on proliferation | [8] |
| MCF-7 | 0.6% | Not specified | Significant effect on cell growth | [8] |
| HepG2 | 2.5% | 24 and 48 hours | >30% reduction in viability | [9] |
| HepG2 | 0.625% | 72 hours | >30% reduction in viability | [9] |
| Huh7 | 5% | 24, 48, and 72 hours | >30% reduction in viability | [9] |
| HT29 | 2.5% | 72 hours | >30% reduction in viability | [9] |
| SW480 | 1.25% | 72 hours | >30% reduction in viability | [9] |
| MCF-7 | 0.3125% | 24, 48, and 72 hours | >30% reduction in viability | [9] |
| MDA-MB-231 | 1.25% | 72 hours | >30% reduction in viability | [9] |
| Molt-4, Jurkat, U937, THP1 | ≥2% | 24, 48, and 72 hours | Cytotoxic | |
| A549, MDA-MB-231 | >10% | Not specified | Perforation of plasma membrane, apoptosis | [13] |
| H9c2 cardiomyoblasts | 3.7% | 6 days | Significant reduction in viability | [14] |
| MCF-7 | 0.5% and 3.7% | 6 days | Signs of toxicity | [14] |
Disclaimer: This information is for research use only. The optimal solubilization method and non-toxic solvent concentrations should be determined empirically for each specific experimental setup.
References
- 1. This compound | C27H43NO3 | CID 5320446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. invivochem.net [invivochem.net]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Investigating Changes in Pharmacokinetics of Steroidal Alkaloids from a Hydroethanolic Fritillariae thunbergii Bulbus Extract in 2,4-Dinitrobenzene Sulfonic Acid-Induced Colitis Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 9. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. investigo.biblioteca.uvigo.es [investigo.biblioteca.uvigo.es]
- 12. oatext.com [oatext.com]
- 13. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Implication of Low Dose Dimethyl Sulfoxide on Mitochondrial Function and Oxidative Damage in Cultured Cardiac and Cancer Cells | MDPI [mdpi.com]
Technical Support Center: Troubleshooting Inconsistent Results in Peiminine Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experiments with Peiminine. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice to help ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our IC50 values for this compound in cell viability assays. What are the potential causes?
A1: Inconsistent IC50 values for this compound can arise from several factors related to the compound itself, cell culture conditions, and assay execution.
-
Compound Stability and Solubility: this compound, a steroidal alkaloid, has specific solubility characteristics. It is soluble in DMSO and ethanol.[1] For cell culture experiments, it is crucial to ensure the compound is fully dissolved in a suitable solvent like fresh DMSO before preparing serial dilutions.[1] Moisture-absorbing DMSO can reduce solubility, leading to precipitation and inaccurate concentrations.[1] For in vivo studies, a common practice is to dissolve the drug in DMSO first and then make further dilutions in saline or PBS, ensuring the final DMSO concentration is low (e.g., 5%) to avoid toxicity.[2] Stock solutions should be stored at -80°C and aliquoted to avoid repeated freeze-thaw cycles.[1]
-
Cell Culture Conditions: Variations in cell line passage number, seeding density, and the growth phase of the cells can significantly impact their metabolic activity and sensitivity to this compound. It is recommended to use cells within a consistent and low passage number range.
-
Assay Specifics: The type of cell viability assay used (e.g., MTT, CCK-8) and the incubation time with this compound can influence the results. Ensure that the chosen assay is validated for your specific cell line and experimental conditions.
Q2: Our Western blot results for proteins in the PI3K/Akt pathway show inconsistent phosphorylation levels after this compound treatment. How can we troubleshoot this?
A2: Inconsistent Western blot results are a common issue. Here are some key areas to focus on when investigating the PI3K/Akt pathway in response to this compound:
-
Sample Preparation: Consistent and rapid cell lysis is critical to preserve the phosphorylation status of proteins. Use a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Accurate protein quantification is essential for equal loading. The BCA assay is often recommended as it is less susceptible to interference from detergents commonly found in lysis buffers.
-
Antibody Quality: The specificity and quality of primary antibodies against total and phosphorylated forms of PI3K and Akt are paramount. Ensure your antibodies are validated for the species and application.
-
Loading Controls: While actin or GAPDH are common loading controls, their expression might be affected by experimental treatments in some cases. Consider running a Ponceau S stain after transfer to visually assess the consistency of total protein loading across the membrane.
Q3: We are seeing a variable percentage of apoptotic cells in our flow cytometry experiments with this compound. What could be the reason?
A3: Apoptosis is a dynamic process, and timing is crucial for consistent results.
-
Assay Timing: The time point at which you analyze the cells after this compound treatment is critical. If the assay is performed too early or too late, you may miss the peak of apoptosis. A time-course experiment is recommended to determine the optimal endpoint.
-
Reagent Concentration: Titrate your Annexin V and Propidium Iodide (PI) concentrations to determine the optimal staining concentrations for your cell type. Excessive reagent concentrations can lead to high background and non-specific staining.
-
Cell Handling: Handle cells gently during harvesting and staining to minimize mechanical damage that can lead to false-positive necrotic cells.
Troubleshooting Guides
Inconsistent Cell Viability Assay Results
| Potential Cause | Possible Explanation | Suggested Solution |
| This compound Precipitation | This compound may not be fully dissolved or may precipitate out of solution upon dilution in aqueous media. | Prepare a high-concentration stock solution in 100% fresh DMSO. When making working dilutions, add the DMSO stock to the media dropwise while vortexing to ensure rapid and even dispersion. Visually inspect for any precipitate before adding to cells. |
| Variable Cell Seeding | Inconsistent number of cells seeded per well leads to differences in cell density at the time of treatment. | Use a hemocytometer or an automated cell counter to ensure accurate cell counts. After seeding, gently rock the plate in a cross-pattern to ensure even distribution of cells. |
| Edge Effects | Wells on the periphery of the microplate are prone to evaporation, leading to altered media and compound concentrations. | Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity. |
| Inconsistent Incubation Times | Variations in the duration of this compound treatment or incubation with the viability reagent. | Strictly adhere to a standardized protocol with consistent incubation times for all experiments. |
Inconsistent Western Blot Results for PI3K/Akt Pathway
| Potential Cause | Possible Explanation | Suggested Solution |
| Suboptimal Lysis Buffer | Inadequate inhibition of phosphatases leads to dephosphorylation of Akt and other signaling proteins. | Use a freshly prepared lysis buffer containing a cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate). |
| Uneven Protein Loading | Inaccurate protein quantification or pipetting errors. | Use a reliable protein quantification method like the BCA assay. Load a consistent amount of total protein (e.g., 20-30 µg) for each sample. Perform a Ponceau S stain after transfer to verify even loading. |
| Poor Antibody Performance | Primary antibody has low affinity, is not specific, or has lost activity. | Use antibodies from a reputable source that have been validated for your application. Store antibodies according to the manufacturer's instructions and avoid repeated freeze-thaw cycles. |
| Inefficient Protein Transfer | Incomplete transfer of proteins from the gel to the membrane, especially for high molecular weight proteins. | Optimize transfer conditions (time, voltage/current) based on the molecular weight of your target proteins. Ensure the transfer sandwich is assembled correctly without any air bubbles. |
Inconsistent Apoptosis Assay Results
| Potential Cause | Possible Explanation | Suggested Solution |
| Incorrect Gating Strategy | Inconsistent or incorrect gating in the flow cytometry analysis. | Use unstained and single-stained controls to set up proper compensation and gates for your analysis. |
| Cell Clumping | Aggregation of cells can lead to inaccurate event counting and analysis. | Ensure single-cell suspension by gentle pipetting or passing the cells through a cell strainer before analysis. |
| Delayed Analysis | Delay between staining and flow cytometry analysis can lead to changes in the apoptotic cell population. | Analyze the samples as soon as possible after staining. If a delay is unavoidable, keep the samples on ice and in the dark. |
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow them to be in the logarithmic growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in cell culture medium from a stock solution in DMSO. The final DMSO concentration should be less than 0.5%. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Western Blot for PI3K/Akt Pathway
-
Cell Treatment and Lysis: Treat cells with this compound as described for the cell viability assay. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), Akt, p-PI3K, PI3K, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound for the predetermined optimal time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Mandatory Visualizations
This compound's Effect on the PI3K/Akt Signaling Pathway
Caption: this compound inhibits the PI3K/Akt pathway, leading to decreased cell survival and proliferation.
This compound's Induction of Apoptosis via the ROS/JNK Pathway
References
Optimizing treatment duration for Peiminine in vivo studies
Technical Support Center: Peiminine (B1679210) In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing treatment duration for this compound in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose and treatment duration for this compound in a mouse model of acute inflammation?
A1: For acute inflammation models, such as lipopolysaccharide (LPS)-induced mastitis or acute lung injury (ALI), a common starting point is intraperitoneal (i.p.) administration. Treatment is often prophylactic, administered shortly before and after the inflammatory insult. A typical duration for these acute models is short, usually within a 24-hour window. For longer-term inflammatory conditions like ulcerative colitis, treatment may extend for approximately 15 days.[1][2][3]
Q2: What dosages and treatment schedules are used for this compound in cancer xenograft models?
A2: In cancer xenograft models, such as those for gastric or colorectal cancer, this compound is often administered intraperitoneally. A common schedule involves injections every other day for a total of six doses (a 12-day treatment period).[4] The goal is to assess the impact on tumor growth over a period of several weeks.
Q3: What are the known molecular targets and signaling pathways of this compound?
A3: this compound has been shown to modulate several key signaling pathways involved in inflammation and cancer. The most frequently cited pathways are the PI3K-Akt and NF-κB pathways.[2][5][6] By inhibiting these pathways, this compound can reduce the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and promote apoptosis in cancer cells.[2][5] It has also been implicated in modulating the MAPK and ROS/JNK signaling pathways.[2][6][7][8]
Q4: How should I prepare this compound for in vivo administration?
A4: For intraperitoneal or oral administration, this compound can be dissolved in a vehicle like phosphate-buffered saline (PBS) or suspended in a solution of 0.5% sodium carboxymethylcellulose (CMC-Na).[3][9][10][11] It is crucial to ensure the compound is fully dissolved or evenly suspended before administration to ensure accurate dosing.
Q5: What are the potential signs of toxicity I should monitor for during my study?
A5: While this compound is generally studied for its therapeutic effects, high doses or long-term administration of related alkaloids have been associated with potential hepatotoxicity and nephrotoxicity.[12] Researchers should monitor animals for general signs of distress, such as weight loss, changes in behavior, and altered food/water intake.[4] Regular monitoring of organ function through blood tests may be warranted for longer-term studies.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable therapeutic effect. | - Insufficient Dose: The dosage may be too low for the specific animal model or disease state.- Short Treatment Duration: The treatment period may not be long enough to induce a significant biological response, especially in chronic disease models.- Poor Bioavailability: The route of administration may not be optimal. Oral bioavailability can be low.[13] | - Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal concentration.- Extend Duration: Based on literature for similar models, consider extending the treatment period.- Alternative Administration: Consider intraperitoneal (i.p.) injection for more direct systemic exposure. |
| High variability in animal response. | - Inconsistent Dosing: Improper preparation of the this compound solution can lead to inaccurate dosing.- Biological Variation: Natural variation within the animal cohort. | - Standardize Preparation: Ensure the this compound solution is homogenous before each administration.[11]- Increase Sample Size: A larger number of animals per group can help account for individual variability. |
| Signs of animal distress or weight loss. | - Toxicity: The dose may be too high, leading to adverse effects.[12]- Vehicle Effects: The administration vehicle itself may be causing a reaction. | - Reduce Dosage: Lower the administered dose to a level previously reported as safe.- Vehicle Control Group: Always include a control group that receives only the vehicle to isolate its effects. |
Data Summary Tables
Table 1: this compound Dosing and Duration in In Vivo Inflammation Models
| Model | Species | Route of Administration | Dosage | Treatment Duration | Reference |
| LPS-Induced Mastitis | Mouse | Intraperitoneal (i.p.) | Not specified | 1h before and 12h after LPS injection | [2] |
| LPS-Induced Acute Lung Injury | Mouse (BALB/c) | Oral | Not specified | Once daily for 7 days | [3] |
| Acetic Acid-Induced Ulcerative Colitis | Mouse | Not specified | Not specified | 15 days (sacrificed on day 15) | [1] |
| Lead-Induced Colitis | Mouse (C57BL) | Not specified | Not specified | Not specified | [14] |
| Peritoneal Macrophage Function | Mouse (BALB/c) | Oral | 1, 3, and 6 mg/kg | Once daily for 30 days | [9][10] |
Table 2: this compound Dosing and Duration in In Vivo Cancer Models
| Model | Species | Route of Administration | Dosage | Treatment Duration | Reference |
| Gastric Cancer Xenograft (SGC7901/VCR) | Nude Mouse | Intraperitoneal (i.p.) | Not specified | Once every other day for 6 total doses | [4] |
| Osteosarcoma Xenograft | Nude Mouse | Not specified | Not specified | Not specified | [8] |
| Colorectal Carcinoma | Not specified | Not specified | Not specified | Not specified | [15] |
Experimental Protocols & Visualizations
Protocol: LPS-Induced Acute Lung Injury (ALI) Model in Mice
This protocol provides a general framework for inducing ALI to test the efficacy of this compound.
-
Animal Model: Use male BALB/c mice (6-8 weeks old).[3]
-
Acclimatization: Allow mice to acclimatize for at least one week before the experiment.
-
Grouping: Randomly divide mice into groups: Control, LPS model, and LPS + this compound treatment groups.
-
This compound Administration:
-
ALI Induction:
-
On day 7, 1 hour after the final this compound administration, anesthetize the mice.
-
Induce ALI by intratracheal instillation of LPS (e.g., 5 mg/kg). The control group receives sterile saline.
-
-
Sample Collection:
Diagrams
Caption: Experimental workflow for an LPS-induced Acute Lung Injury mouse model.
References
- 1. Anti-inflammatory activity of this compound in acetic acid-induced ulcerative colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synergistic anti-inflammatory effects of peimine, this compound, and forsythoside a combination on LPS-induced acute lung injury by inhibition of the IL-17-NF-κB/MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Multi-Level Study on the Anti-Lung Cancer Mechanism of this compound, a Key Component of Fritillaria ussuriensis Maxim.: Integrating Quality Analysis, Network Pharmacology, Bioinformatics Analysis, and Experimental Validation [mdpi.com]
- 6. Pharmacodynamics and Cellular Uptake of Peimine and this compound in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of the Molecular Mechanisms of Peimine in the Treatment of Cough Using Computational Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Induces G0/G1-Phase Arrest, Apoptosis, and Autophagy via the ROS/JNK Signaling Pathway in Human Osteosarcoma Cells in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of oral administration of this compound on the functions of peritoneal macrophages [ijtmgh.com]
- 10. ijtmgh.com [ijtmgh.com]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Peimine, an Anti-Inflammatory Compound from Chinese Herbal Extracts, Modulates Muscle-Type Nicotinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound alleviate coliti-like phenotype in mice induced by lead exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound inhibits colorectal cancer cell proliferation by inducing apoptosis and autophagy and modulating key metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
Western blot troubleshooting for Peiminine-treated samples
Welcome to the technical support center for researchers utilizing Peiminine in their experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during Western blot analysis of this compound-treated samples.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific problems you may face during your Western blot experiments involving this compound.
Issue 1: Weak or No Signal
-
Question: I am not seeing any bands for my target protein in this compound-treated samples. What could be the issue?
Answer: Weak or no signal is a common issue in Western blotting.[1][2][3][4] Several factors could be at play, from antibody issues to problems with your protein sample. Here are some troubleshooting steps:
-
Antibody Performance: Ensure your primary antibody is validated for the species you are using and that it recognizes the denatured form of the protein. Check that the primary and secondary antibodies are compatible.[5] Also, verify that your antibodies have been stored correctly and are not expired.[5]
-
Protein Concentration: The protein of interest might be in low abundance in your samples.[6] It may be necessary to load more protein onto the gel or enrich your sample for the target protein.[6]
-
Insufficient Transfer: Confirm that your proteins have successfully transferred from the gel to the membrane. You can do this by staining the membrane with Ponceau S after transfer.[3][6] Transfer efficiency can be affected by the protein's molecular weight, so you may need to optimize the transfer time and voltage.[4][6]
-
Blocking Agent: Over-blocking can sometimes mask the epitope your antibody is supposed to recognize.[7] Try reducing the blocking time or switching to a different blocking agent, like bovine serum albumin (BSA) instead of non-fat dry milk.[2]
-
Issue 2: High Background
-
Question: My Western blot has high background, making it difficult to see my specific bands. How can I fix this?
Answer: High background can obscure your results and is often caused by non-specific antibody binding or issues with washing steps.[4][8] Consider the following solutions:
-
Blocking Optimization: Ensure your blocking step is sufficient. You can try increasing the blocking time or using a fresh blocking buffer.[2][4]
-
Antibody Concentration: The concentration of your primary or secondary antibody may be too high, leading to non-specific binding. Try using a more dilute antibody solution.[8][9]
-
Washing Steps: Increase the number and duration of your washing steps to more effectively remove unbound antibodies. Adding a detergent like Tween 20 to your wash buffer can also help.[1][6]
-
Membrane Handling: Always handle the membrane with clean forceps and gloves to avoid contamination. Make sure the membrane does not dry out at any point during the process.[5][6]
-
Issue 3: Non-Specific Bands
-
Question: I am seeing multiple bands in addition to the band for my protein of interest. What does this mean?
Answer: The presence of non-specific bands can be due to several factors, including antibody cross-reactivity or protein degradation.[2] Here's how to troubleshoot this:
-
Antibody Specificity: Your primary antibody may be cross-reacting with other proteins in the lysate. Try optimizing the antibody concentration or using a more specific antibody.[8]
-
Sample Preparation: It is crucial to work quickly and on ice during sample preparation to prevent protein degradation by proteases. Always add protease inhibitors to your lysis buffer.[10]
-
Sample Overload: Loading too much protein on the gel can lead to the appearance of non-specific bands. Try reducing the amount of protein loaded.[9]
-
Issue 4: Inconsistent Results with this compound Treatment
-
Question: I am getting variable results between my control and this compound-treated samples. How can I improve consistency?
Answer: Inconsistent results can be particularly frustrating. Here are some tips to improve the reproducibility of your experiments:
-
Standardize Protocols: Ensure that you are following a standardized protocol for all your experiments, from cell culture and treatment to sample preparation and Western blotting.[8]
-
Loading Controls: Always use a loading control, such as β-actin or GAPDH, to normalize your results and account for any variations in protein loading between lanes.[8]
-
This compound Quality: Ensure that the this compound you are using is of high purity and is stored correctly. The concentration and treatment time should be consistent across experiments.
-
Cell Viability: High concentrations of this compound may affect cell viability.[11] It's important to perform a cell viability assay to ensure that the observed effects on protein expression are not simply due to cell death.
-
Quantitative Data Summary
The following tables provide an example of how to present quantitative data from Western blot experiments investigating the effect of this compound on protein expression. The data shown are hypothetical and for illustrative purposes.
Table 1: Effect of this compound on PI3K/Akt Pathway Protein Expression
| Target Protein | Treatment Group | Densitometry (Arbitrary Units) | Fold Change (vs. Control) |
| p-Akt | Control | 1.2 | 1.0 |
| This compound (25 µM) | 0.6 | 0.5 | |
| This compound (50 µM) | 0.3 | 0.25 | |
| Akt | Control | 1.1 | 1.0 |
| This compound (25 µM) | 1.0 | 0.91 | |
| This compound (50 µM) | 1.1 | 1.0 |
Table 2: Effect of this compound on NF-κB and MAPK Pathway Protein Expression
| Target Protein | Treatment Group | Densitometry (Arbitrary Units) | Fold Change (vs. Control) |
| p-p65 | Control | 1.5 | 1.0 |
| This compound (25 µM) | 0.8 | 0.53 | |
| This compound (50 µM) | 0.4 | 0.27 | |
| p-ERK1/2 | Control | 1.3 | 1.0 |
| This compound (25 µM) | 0.7 | 0.54 | |
| This compound (50 µM) | 0.3 | 0.23 | |
| p-p38 | Control | 1.4 | 1.0 |
| This compound (25 µM) | 0.9 | 0.64 | |
| This compound (50 µM) | 0.5 | 0.36 |
Experimental Protocols
Protocol 1: Western Blot Analysis of this compound-Treated Cells
This protocol outlines the steps for performing a Western blot on cell lysates after treatment with this compound.
-
Cell Culture and Treatment:
-
Culture your cells to the desired confluency.
-
Treat the cells with various concentrations of this compound for the desired time period. Include a vehicle-treated control group.
-
-
Sample Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay.
-
-
Sample Preparation:
-
Mix the protein lysate with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify the band intensity using densitometry software and normalize to a loading control.
-
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate key signaling pathways affected by this compound and provide a visual representation of the Western blot workflow and troubleshooting logic.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
References
- 1. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 4. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Western blot troubleshooting guide! [jacksonimmuno.com]
- 7. The necessity of and strategies for improving confidence in the accuracy of western blots - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Peiminine Detection by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the LC-MS/MS protocol optimization of Peiminine (B1679210) detection. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the LC-MS/MS analysis of this compound.
Issue 1: Poor Peak Shape (Tailing, Splitting, or Broadening)
-
Question: My chromatogram for this compound shows poor peak shape, such as tailing, splitting, or broadening. What are the possible causes and solutions?
-
Answer: Poor peak shape can arise from several factors related to the sample, chromatography, or the column itself.
-
Sample Solvent Mismatch: Injecting a sample dissolved in a solvent significantly stronger than the initial mobile phase can cause peak distortion.
-
Solution: Dilute the sample in a solvent that is the same or weaker than the initial mobile phase composition.[1]
-
-
Column Contamination: Accumulation of matrix components on the column can lead to peak shape issues.
-
Column Void: Dissolution of the silica (B1680970) bed at high pH can create a void at the column inlet, leading to split peaks.
-
Solution: Ensure the mobile phase pH is compatible with the column's specifications. If a high pH is necessary, use a pH-stable column.[2]
-
-
Secondary Interactions: Interactions between the basic this compound molecule and active sites on the silica surface can cause peak tailing.
-
Solution: Add a buffer, such as ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297), to the mobile phase to block these active sites.[1]
-
-
Issue 2: Low Signal Intensity or Sensitivity
-
Question: I am observing a weak signal for this compound, or the sensitivity of my assay is lower than expected. What should I investigate?
-
Answer: Low signal intensity can be due to issues with sample preparation, instrument parameters, or matrix effects.
-
Inefficient Extraction: The chosen sample preparation method may not be efficiently extracting this compound from the matrix.
-
Solution: Optimize the extraction procedure. For plasma samples, liquid-liquid extraction with ethyl acetate has been shown to be effective.[3][4] For cellular lysates, protein precipitation with methanol (B129727) is a common method.[5] Evaluate different solvents and pH conditions to maximize recovery.
-
-
Suboptimal MS Parameters: The mass spectrometer settings may not be optimized for this compound.
-
Matrix Effects: Co-eluting endogenous compounds from the sample matrix can suppress the ionization of this compound in the ion source, leading to a lower signal.
-
Issue 3: Retention Time Shifts
-
Question: The retention time for this compound is inconsistent between injections. What could be the cause?
-
Answer: Retention time shifts can indicate problems with the LC system or the column.
-
Mobile Phase Inconsistency: Changes in mobile phase composition, such as incorrect preparation or degradation, can lead to shifts in retention time.
-
Solution: Prepare fresh mobile phases daily and ensure accurate composition. Degas the mobile phase to prevent bubble formation.[1]
-
-
Column Temperature Fluctuations: Inconsistent column temperature can affect retention times.
-
Solution: Use a column oven to maintain a stable temperature throughout the analysis.
-
-
System Leaks: A leak in the LC system can cause pressure fluctuations and lead to variable retention times.
-
Solution: Systematically check for leaks from the pump to the detector.
-
-
Frequently Asked Questions (FAQs)
Sample Preparation
-
Q1: What is the recommended method for extracting this compound from plasma?
-
A1: Liquid-liquid extraction (LLE) using ethyl acetate is a commonly used and effective method for extracting this compound and its analogue Peimine (B17214) from plasma.[3][4]
-
-
Q2: How should I prepare cell lysate samples for this compound analysis?
-
A2: Protein precipitation using a solvent like methanol is a suitable method for preparing cell lysate samples.[5] This method effectively removes proteins that can interfere with the analysis.
-
-
Q3: What internal standard (IS) should I use for this compound quantification?
Liquid Chromatography
-
Q4: What type of HPLC/UPLC column is suitable for this compound analysis?
-
Q5: What are the typical mobile phases used for this compound separation?
-
A5: A common mobile phase combination is acetonitrile (B52724) and water, often with an additive to improve peak shape and ionization.[3][4] Additives such as ammonium formate or formic acid are frequently used. A typical mobile phase composition is acetonitrile and water containing 10 mmol/L ammonium formate.[3]
-
Mass Spectrometry
-
Q6: What are the optimal mass spectrometry parameters for this compound detection?
-
Q7: How can I minimize matrix effects in my analysis?
-
A7: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS.[6][7] To minimize them, you can:
-
Improve sample clean-up using techniques like solid-phase extraction (SPE).
-
Optimize chromatographic separation to move the this compound peak away from regions of significant matrix interference.
-
Use a stable isotope-labeled internal standard if available, which will co-elute with the analyte and experience similar matrix effects.
-
-
Data and Stability
-
Q8: What is the expected linearity range for this compound quantification?
-
Q9: How stable is this compound under different storage conditions?
-
A9: this compound has shown good stability under various conditions. Quality control samples have been found to be stable in the autosampler at 4°C for 24 hours and after three freeze-thaw cycles. For long-term storage, samples are stable at -80°C for at least 30 days.[5]
-
Quantitative Data Summary
Table 1: LC-MS/MS Parameters for this compound Detection
| Parameter | Value | Reference |
| Precursor Ion (m/z) | 430.4 | [3][4] |
| Product Ion (m/z) | 412.4 | [3][4] |
| Ionization Mode | Positive ESI | [3][4] |
| Internal Standard | Carbamazepine | [3][4][5] |
| IS MRM Transition (m/z) | 237.1 → 194.2 | [3] |
Table 2: Chromatographic Conditions for this compound Analysis
| Parameter | Description | Reference |
| Column | C18 (e.g., Luna C18) | [3][4] |
| Mobile Phase A | Water with 10 mmol/L ammonium formate | [3] |
| Mobile Phase B | Acetonitrile | [3] |
| Elution Type | Isocratic (e.g., 35:65 A:B) or Gradient | [3][4] |
Table 3: Method Performance Characteristics
| Parameter | Value | Matrix | Reference |
| Linear Range | 0.8 - 800 ng/mL | Rat Plasma | [3][4] |
| Linear Range | 0.2840 - 1420 ng/mL | A549 Cells | [5] |
| Extraction Recovery | 85.8% - 98.6% | Rat Plasma | [3] |
| Matrix Effect | 95.05% - 111.29% | A549 Cells | [5] |
Experimental Protocols
1. Sample Preparation: Liquid-Liquid Extraction from Plasma
-
To a 100 µL plasma sample, add 20 µL of the internal standard working solution (e.g., carbamazepine).
-
Vortex the sample for 30 seconds.
-
Add 1 mL of ethyl acetate.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 1 minute and centrifuge at 12,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
LC System: An HPLC or UPLC system equipped with a C18 column.
-
Mobile Phase:
-
Mobile Phase A: Water with 10 mmol/L ammonium formate.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
-
Start with a suitable percentage of Mobile Phase B (e.g., 35%).
-
If necessary, develop a gradient to separate this compound from interfering peaks.
-
-
Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.
-
Injection Volume: Inject 5-10 µL of the prepared sample.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) using the transitions specified in Table 1.
-
Data Acquisition: Acquire data using the instrument's software and process the chromatograms to determine peak areas.
Visualizations
Caption: Experimental workflow for this compound detection by LC-MS/MS.
Caption: Troubleshooting decision tree for common LC-MS/MS issues.
References
- 1. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 2. agilent.com [agilent.com]
- 3. [Simultaneous determination of peimine and this compound in rat plasma by LC-MS/MS and its application in the pharmacokinetic study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacodynamics and Cellular Uptake of Peimine and this compound in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Peiminine Extraction from Plant Material
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of Peiminine (B1679210) from plant materials, primarily from species of the Fritillaria genus.
Troubleshooting Guide
This guide addresses common issues encountered during the this compound extraction process.
| Problem | Possible Cause | Suggested Solution |
| Low this compound Yield | Suboptimal extraction parameters. | Optimize extraction conditions such as time, temperature, pressure, and co-solvent concentration. For Supercritical Fluid Extraction (SFE), optimal conditions have been reported as approximately 3.0 hours, 60.4°C, 26.5 MPa, and 89.3% ethanol (B145695) as a co-solvent.[1][2] |
| Inefficient solvent system. | For SFE, the use of a co-solvent like ethanol is critical. The concentration of the co-solvent significantly impacts the yield.[1][2] For other methods, ensure the chosen solvent has appropriate polarity to efficiently solubilize this compound. | |
| Improper plant material pre-treatment. | Ensure the plant material is properly dried and ground to a suitable particle size to increase the surface area for extraction. | |
| Degradation of this compound during extraction. | Avoid excessively high temperatures or prolonged extraction times that could lead to the degradation of the target compound. | |
| Inconsistent Extraction Results | Variability in raw plant material. | The content of this compound can vary in Fritillaria bulbs from different habitats.[3] It is important to use plant material from a consistent source or to analyze the raw material for its initial this compound content. |
| Inconsistent experimental conditions. | Precisely control all extraction parameters (time, temperature, pressure, solvent ratios) for each run. | |
| Sulfur fumigation of plant material. | Sulfur fumigation can affect the content of this compound in Fritillaria thunbergii bulbi.[4][5] Be aware of the pre-treatment history of your plant material. | |
| Impure Extract | Co-extraction of other alkaloids and compounds. | Employ further purification steps after the initial extraction, such as column chromatography or preparative HPLC. |
| Matrix effects interfering with analysis. | The plant matrix can interfere with the quantification of this compound.[6] Proper sample preparation and the use of appropriate analytical methods like UPLC-MS/MS with internal standards can help mitigate these effects.[6] | |
| Difficulty in Quantifying this compound | Inadequate analytical method. | High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are sensitive and reliable methods for the simultaneous quantification of this compound and other related alkaloids.[3][6][7] |
| Poor recovery during sample preparation for analysis. | Optimize the sample preparation method for analytical quantification. For instance, using pure methanol (B129727) for protein precipitation has been shown to be effective.[6] |
Frequently Asked Questions (FAQs)
1. What is the most effective method for extracting this compound?
Supercritical Fluid Extraction (SFE) with CO₂ and an ethanol co-solvent has been shown to be an efficient method for extracting this compound from Fritillaria thunbergii bulbs.[1][2] This method allows for the optimization of various parameters to maximize yield. Other methods such as ultrasonic-assisted extraction and traditional solvent extraction can also be used.
2. What are the key parameters to control during Supercritical Fluid Extraction (SFE)?
The critical parameters for SFE of this compound are extraction time, temperature, pressure, and the concentration of the co-solvent (e.g., ethanol).[1][2] The interplay of these factors significantly affects the extraction yield.
3. How can I accurately quantify the amount of this compound in my extract?
Reliable quantification of this compound can be achieved using analytical techniques such as High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[3][6][7] These methods offer good sensitivity and reproducibility.
4. What kind of recovery rates can I expect with HPLC-based analytical methods?
For HPLC-ELSD methods, average recovery rates for this compound have been reported to be around 98.2% to 98.40%.[3][7] For UPLC-MS/MS methods, extraction recovery rates have been reported in the range of 83.85% to 113.67%.[6]
5. Does the source of the plant material matter?
Yes, the concentration of this compound can differ in Fritillaria thunbergii from various geographical locations.[3] For consistent results, it is advisable to source plant material from the same location or to characterize the this compound content of each new batch.
Quantitative Data Summary
Table 1: Optimized Supercritical Fluid Extraction (SFE) Parameters and Alkaloid Yields from Fritillaria thunbergii Bulb [1][2]
| Parameter | Optimal Value | Predicted Yield (mg/g) |
| Extraction Time | 3.0 h | - |
| Temperature | 60.4 °C | - |
| Pressure | 26.5 MPa | - |
| Ethanol Concentration | 89.3% | - |
| Compound | Predicted Yield (mg/g) | |
| Total Alkaloids | - | 3.8 |
| Peimisine | - | 0.5 |
| Peimine (B17214) | - | 1.3 |
| This compound | - | 1.3 |
Table 2: Optimized Supercritical Fluid Extraction (SFE) Parameters and Alkaloid Yields from Fritillaria thunbergii Flower [8]
| Parameter | Optimal Value | Predicted Yield (mg/g) |
| Extraction Time | 2.9 h | - |
| Temperature | 61.3 °C | - |
| Pressure | 30.6 MPa | - |
| Ethanol Concentration | 90.3% | - |
| Compound | Predicted Yield (mg/g) | |
| Total Alkaloids | - | 2.9 |
| Peimine | - | 0.7 |
| This compound | - | 0.07 |
Table 3: Recovery Rates for Analytical Quantification of this compound
| Analytical Method | Average Recovery Rate (%) | RSD (%) | Reference |
| HPLC-ELSD | 98.2 | 2.2 | [3] |
| HPLC-ELSD | 98.40 | 2.63 | [7] |
| UPLC-MS/MS | 83.85 - 113.67 | - | [6] |
Experimental Protocols & Visualizations
Experimental Workflow: From Plant to Pure Compound
The following diagram outlines a general workflow for the extraction, purification, and quantification of this compound from Fritillaria plant material.
Factors Influencing this compound Extraction Yield
This diagram illustrates the key factors that can impact the final yield of this compound during the extraction process.
References
- 1. Optimization of Supercritical Fluid Extraction of Total Alkaloids, Peimisine, Peimine and this compound from the Bulb of Fritillaria thunbergii Miq, and Evaluation of Antioxidant Activities of the Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Simultaneous determination of peimine, this compound and zhebeinine in Fritillaria thunbergii from different habitat by HPLC-ELSD] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination and Visualization of Peimine and this compound Content in Fritillaria thunbergii Bulbi Treated by Sulfur Fumigation Using Hyperspectral Imaging with Chemometrics [mdpi.com]
- 5. Determination and Visualization of Peimine and this compound Content in Fritillaria thunbergii Bulbi Treated by Sulfur Fumigation Using Hyperspectral Imaging with Chemometrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacodynamics and Cellular Uptake of Peimine and this compound in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Determination of peimine and this compound in Fritillaria thunbergii by HPLC-ELSD] [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Reduce Peiminine Toxicity in Animal Models
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to manage and mitigate Peiminine-associated toxicity in experimental animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known toxicities?
A1: this compound is a major isosteroid alkaloid derived from the bulbs of Fritillaria species, used in traditional medicine.[1] While it exhibits significant anti-inflammatory, anti-cancer, and cardioprotective properties, studies have reported potential toxicity at higher dosages.[2][3] Key toxicities observed in animal models include hepatotoxicity, nephrotoxicity, and neurotoxic effects.[2]
Q2: What are the common clinical signs of this compound toxicity in animal models?
A2: Following intravenous administration in mice and rats, high doses of this compound can induce acute toxic effects. Common clinical signs include convulsive movements, weakness in the legs, ataxia (loss of coordination), and tremulous movements.[4] In severe cases leading to mortality, violent tonic convulsions may occur just before death.[4]
Q3: What is the reported minimal lethal dose (LD50) of this compound?
A3: The minimal lethal dose of this compound hydrobromide, when administered via intravenous injection in mice, has been determined to be 9 mg/kg.[4] It is critical for researchers to perform their own dose-response studies to establish a safe and effective dose range for their specific animal model and experimental conditions.
Q4: What is the primary mechanism of this compound's therapeutic action and how might it relate to toxicity?
A4: this compound exerts its therapeutic effects, particularly its anti-cancer and anti-inflammatory activities, by modulating key signaling pathways. It is known to inhibit the NF-κB and PI3K-Akt signaling pathways, which are crucial in inflammation and cell survival.[5][6][7] It also induces apoptosis (programmed cell death) in cancer cells through both intrinsic and extrinsic pathways involving caspases.[2][8] While targeted apoptosis is beneficial for cancer treatment, off-target effects on healthy cells via these same powerful pathways could contribute to the observed toxicities at higher concentrations.
Troubleshooting Guide
Issue 1: I am observing high mortality or severe adverse effects in my animal cohort.
-
Possible Cause: The administered dose may be too high for the specific animal model, strain, or route of administration. Animal health status can also influence susceptibility.
-
Troubleshooting Steps:
-
Verify Dosage Calculation: Double-check all calculations for dose preparation and administration volume.
-
Review Dosing Regimen: If using a single high dose, consider splitting the total dose into multiple smaller administrations.
-
Conduct a Dose-Response Study: Perform a preliminary dose-escalation study to identify the Maximum Tolerated Dose (MTD) in your specific model before proceeding with efficacy studies.
-
Assess Animal Health: Ensure all animals are healthy and free from underlying infections prior to beginning the experiment.[9]
-
Issue 2: My results are inconsistent, with high variability in toxicity signs between animals.
-
Possible Cause: Inconsistent sample collection, processing techniques, or animal handling can lead to significant variability.
-
Troubleshooting Steps:
-
Standardize Procedures: Ensure all experimental procedures, including drug administration, sample collection, and animal handling, are standardized and performed consistently by all personnel.
-
Increase Sample Size: A larger number of animals per group can help reduce the impact of individual biological variation on the overall results.[9]
-
Use a Control Group: Always include a vehicle control group to distinguish treatment-related effects from those caused by the animals themselves or environmental factors.[10]
-
Strategies to Mitigate this compound Toxicity
Dose Optimization and Therapeutic Window Identification
The most direct strategy is to identify a dose that maximizes therapeutic efficacy while minimizing toxic effects.
Quantitative Data Summary: this compound Doses in Animal Models
| Animal Model | Dosing Range (Route) | Observed Effect | Toxicity Noted | Reference |
| Mice | 9 mg/kg (IV) | Minimal Lethal Dose (LD50) | Tonic convulsions before death | [4] |
| Rats | 5 mg/kg (IV) | Convulsions (animals recovered) | Non-lethal neurotoxicity | [4] |
| Rats | 25 mg/kg (IV) | Complete recovery | N/A | [4] |
| Rats | >35 mg/kg (IV) | Deaths began to occur | Lethal toxicity | [4] |
| Mice (ALI model) | 1, 3, 5 mg/kg (Injection) | Attenuated lung injury | Not specified at these doses | [7] |
Combination Therapy
Co-administering this compound with other therapeutic agents may allow for a dose reduction of this compound, thereby lowering its toxicity while achieving a synergistic therapeutic effect.
-
Example: A study on acute lung injury demonstrated that the combined administration of peimine, this compound, and forsythoside (B13851194) A resulted in a synergistic anti-inflammatory effect, stronger than any of the compounds administered alone.[11] This suggests that a lower, less toxic dose of this compound could be used when part of a combination regimen.
Advanced Drug Delivery Systems
Encapsulating this compound in novel delivery systems can help target the drug to the site of action and reduce systemic exposure.
-
Example: One study proposed using extracellular vesicles (EVs) from bone marrow mesenchymal stem cells preconditioned with this compound. This drug-free EV system retained the anti-inflammatory and osteogenic properties of this compound while potentially solving issues of poor biocompatibility at high concentrations.[12]
Experimental Protocols
Protocol 1: Acute Toxicity and MTD Assessment in Mice
This protocol outlines a standard procedure for determining the acute toxicity and Maximum Tolerated Dose (MTD) of this compound.
-
Animal Selection: Use healthy mice (e.g., C57BL/6 or BALB/c), 6-8 weeks old, of a single sex to minimize variability. Acclimatize animals for at least one week.
-
Group Allocation: Randomly assign animals to at least 5 groups (n=5-10 per group), including one vehicle control group (e.g., saline or appropriate solvent) and four this compound treatment groups.
-
Dose Selection: Based on the known LD50 of 9 mg/kg (IV), select a range of doses. For example:
-
Group 1: Vehicle Control
-
Group 2: 2.5 mg/kg this compound
-
Group 3: 5.0 mg/kg this compound
-
Group 4: 10.0 mg/kg this compound
-
Group 5: 20.0 mg/kg this compound
-
-
Administration: Administer a single dose of the assigned treatment via the intended experimental route (e.g., intravenous or intraperitoneal injection).
-
Monitoring: Observe animals continuously for the first 4 hours post-administration and then at least twice daily for 14 days. Record:
-
Clinical signs of toxicity (convulsions, lethargy, ruffled fur, etc.).
-
Body weight changes.
-
Mortality.
-
-
Data Analysis:
-
Calculate the percentage of mortality in each group. Determine the LD50 using probit analysis.
-
The MTD is typically defined as the highest dose that does not cause mortality or more than a 10% loss in body weight.
-
-
Histopathology: At the end of the study, perform a necropsy and collect major organs (liver, kidneys, brain, lungs, spleen) for histopathological examination to identify any tissue damage.[13]
Protocol 2: Combination Therapy for Anti-Inflammatory Effect
This protocol is adapted from a study demonstrating synergistic effects in an LPS-induced acute lung injury (ALI) model in mice.[11]
-
Animal Model: Use male BALB/c mice.
-
Group Allocation:
-
Group 1: Control (Vehicle: 0.5% CMC-Na)
-
Group 2: LPS Model (Vehicle + LPS)
-
Group 3: this compound (e.g., 3 mg/kg) + LPS
-
Group 4: Agent B (e.g., Forsythoside A) + LPS
-
Group 5: this compound (e.g., 3 mg/kg) + Agent B + LPS
-
-
Pre-treatment: Administer the assigned compounds (or vehicle) orally once daily for 7 days.
-
Induction of Injury: On day 7, 1 hour after the final oral administration, induce ALI by intratracheal instillation of Lipopolysaccharide (LPS).
-
Sample Collection: Sacrifice the mice 6 hours after LPS administration. Collect bronchoalveolar lavage fluid (BALF) and lung tissues.
-
Outcome Measures:
-
Inflammatory Markers: Measure levels of inflammatory cytokines (TNF-α, IL-1β, IL-6) in BALF and lung tissue homogenates using ELISA or multiplex bead arrays.[9]
-
Histopathology: Perform H&E staining on lung tissue sections to assess pathological changes and inflammation.[11]
-
Pathway Analysis: Use Western blotting to measure the expression of proteins involved in the NF-κB and MAPK signaling pathways.[11]
-
Visualizations
Caption: Workflow for assessing acute toxicity of this compound in animal models.
Caption: Decision tree for troubleshooting unexpected toxicity in experiments.
Caption: this compound inhibits the NF-κB signaling pathway to reduce inflammation.
References
- 1. Pharmacodynamics and Cellular Uptake of Peimine and this compound in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. simm.cas.cn [simm.cas.cn]
- 5. mdpi.com [mdpi.com]
- 6. This compound alleviate coliti-like phenotype in mice induced by lead exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Attenuates Acute Lung Injury Induced by LPS Through Inhibiting Lipid Rafts Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Reducing the use of animals in toxicological research with data science and artificial intelligence - El·lipse [ellipse.prbb.org]
- 11. Synergistic anti-inflammatory effects of peimine, this compound, and forsythoside a combination on LPS-induced acute lung injury by inhibition of the IL-17-NF-κB/MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
Technical Support Center: Optimizing Peiminine Enzymatic Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during Peiminine enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymatic targets of this compound to consider for assay development?
A1: Based on current research, this compound is known to modulate several signaling pathways by interacting with key enzymes. The primary targets for consideration are kinases involved in cell growth and inflammation, such as PIK3CG, SRC, and JAK3, which are central to the PI3K-Akt signaling pathway.[1] this compound also influences the ROS/JNK pathway and can inhibit the phosphorylation associated with AKT/NF-κB, ERK1/2, and p38 signaling.[2][3] Additionally, related compounds like Peimine (B17214) have been shown to inhibit cytochrome P450 enzymes, specifically CYP3A4, CYP2E1, and CYP2D6, suggesting that this compound could also be screened against these enzymes.[4]
Q2: What is a recommended starting pH for an enzymatic assay with this compound?
A2: The optimal pH is specific to the enzyme being assayed. For most kinase assays, such as those involving PI3K or AKT, a starting pH in the physiological range of 7.2-7.6 is recommended. However, the ideal pH should always be determined empirically for your specific enzyme and buffer system.[5] Significant deviations from the optimal pH can alter the ionization state of amino acid residues in the enzyme's active site, reducing its activity.[5] It is advisable to test a pH range (e.g., 6.5 to 8.5) to find the optimal condition for your experiment.
Q3: How does ionic strength affect this compound enzymatic assays?
A3: Ionic strength is a critical variable in enzymatic reactions that is often overlooked.[6] Both the activity and kinetic parameters (Km, Vmax) of an enzyme can be highly sensitive to the salt concentration of the buffer.[6][7] For example, with trypsin, enzymatic activity first increases at low ionic strengths and then decreases as the ionic strength becomes too high.[7] It is crucial to maintain a constant ionic strength across all experimental conditions, especially during pH optimization studies, to ensure that observed effects are due to pH changes and not fluctuations in ionic concentration.[6] A starting concentration of 50-150 mM NaCl or KCl is common, but this should be optimized.
Q4: My this compound stock is dissolved in DMSO. How might this affect the assay?
A4: DMSO is a common solvent for compounds like this compound, but it can inhibit enzymatic reactions at higher concentrations. It is essential to keep the final DMSO concentration in the assay low, typically below 1% (v/v), and consistent across all wells, including controls. Run a DMSO concentration curve with your enzyme to determine its tolerance before proceeding with inhibitor screening.
Q5: What are common sources of assay interference?
A5: Interference can arise from several sources. The enzyme preparation itself may contain contaminating proteins or enzymes from the purification process.[8] this compound, as a test compound, could interfere with the detection method (e.g., fluorescence quenching or enhancement). Always run controls, such as "no enzyme" and "no substrate," to identify background signals.[9] If using a commercial kit, be aware that components in the storage buffer of the enzyme might also interfere with the assay.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Very Low Enzyme Activity | 1. Suboptimal Buffer Conditions: Incorrect pH or ionic strength.[9]2. Inactive Enzyme: Improper storage, repeated freeze-thaw cycles, or degradation.[9]3. Missing Cofactors: Some enzymes require specific cofactors (e.g., Mg²⁺ for kinases).4. Incorrect Substrate Concentration: Substrate concentration is too far below the Kₘ. | 1. Perform a buffer optimization matrix, varying both pH and salt concentration.2. Aliquot the enzyme upon receipt and store it at -80°C. Avoid repeated freeze-thaw cycles. Test enzyme activity with a known positive control inhibitor.3. Check the literature for your specific enzyme's cofactor requirements and ensure they are present in the assay buffer.4. For inhibitor screening, use a substrate concentration at or near its Kₘ value.[9] |
| High Background Signal | 1. Substrate Instability: The substrate may be degrading spontaneously.2. Assay Plate Interference: The plate material may be contributing to the signal.3. Contaminated Reagents: Buffers or other reagents may be contaminated.[8] | 1. Run a "no enzyme" control. If the signal is high, the substrate may be unstable in your buffer. Consider a different substrate or buffer condition.2. Test different types of microplates (e.g., low-binding polystyrene).3. Prepare fresh reagents and use high-purity water. |
| Inconsistent Results / Poor Reproducibility | 1. Inconsistent Pipetting: Inaccurate or inconsistent dispensing of reagents.2. Temperature Fluctuations: Failure to maintain a constant temperature during the assay.[9]3. Edge Effects: Evaporation from wells on the edge of the microplate.4. Reagent Instability: One or more reagents may be unstable over the course of the experiment. | 1. Use calibrated pipettes and be consistent with technique. For microplates, consider using automated dispensers.2. Equilibrate all reagents to the assay temperature before starting the reaction. Use a temperature-controlled plate reader or water bath.3. Avoid using the outer wells of the plate or fill them with buffer/water to create a humidity barrier.4. Prepare fresh reagents for each experiment. Check the stability of the enzyme and substrate under assay conditions over time. |
| Negative Absorbance/Fluorescence Values | 1. Incorrect Blanking/Calibration: The instrument may be improperly calibrated or "zeroed."[8]2. Air Bubbles or Precipitation: Bubbles or precipitates in the wells can scatter light.[8] | 1. Ensure the instrument is blanked correctly using a well containing all reaction components except the one being measured (e.g., no enzyme or no substrate). Never use an empty well to zero the instrument.[8]2. Visually inspect the plate for bubbles and centrifuge briefly if necessary. If precipitation occurs, buffer conditions may need to be adjusted. |
Quantitative Data Summary
The following tables provide an example of how to structure quantitative data for this compound and related compounds.
Table 1: Inhibitory Activity of Peimine against Human Cytochrome P450 (CYP) Enzymes
| Enzyme | Inhibition Type | IC₅₀ (µM) | Kᵢ (µM) |
| CYP3A4 | Non-competitive | 13.43 | 6.49 |
| CYP2E1 | Competitive | 21.93 | 10.76 |
| CYP2D6 | Competitive | 22.46 | 11.95 |
| Data sourced from in vitro studies using human liver microsomes.[4] |
Table 2: Hypothetical Inhibitory Activity of this compound against Target Kinases
| Enzyme Target | Inhibition Type | IC₅₀ (µM) | Kᵢ (µM) |
| PIK3CG | ATP-competitive | Data | Data |
| SRC | Non-competitive | Data | Data |
| JAK3 | Uncompetitive | Data | Data |
| This table is a template. Users should populate it with their experimentally determined values. |
Experimental Protocols
Protocol: In Vitro Kinase Assay for PI3K Inhibition by this compound
This protocol provides a general framework for measuring the inhibition of a lipid kinase like PI3K using a fluorescence-based assay format.
1. Materials and Reagents:
-
Recombinant human PI3K enzyme
-
This compound stock solution (e.g., 10 mM in 100% DMSO)
-
Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 0.01% (v/v) Tween-20.
-
Substrate: DiC8-PI(4,5)P₂ (or other suitable PIP₂ substrate)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent for detecting kinase activity.
-
384-well, low-volume, white assay plates.
2. Procedure:
-
Reagent Preparation: Thaw all reagents on ice. Prepare serial dilutions of this compound in 100% DMSO. Then, dilute these into the Kinase Assay Buffer to create working solutions with a final DMSO concentration of 1%.
-
Reaction Setup:
-
Add 2.5 µL of this compound working solution or control (buffer + 1% DMSO) to the wells of the 384-well plate.
-
Add 2.5 µL of the PI3K enzyme solution (diluted in Kinase Assay Buffer) to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of the Substrate/ATP mixture (prepared in Kinase Assay Buffer) to each well to start the reaction. The final ATP concentration should be at its Kₘ for the enzyme.
-
Incubate the plate at 30°C for 60 minutes. The incubation time may require optimization.
-
-
Detect Kinase Activity:
-
Stop the enzymatic reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Assay. This typically involves adding a reagent to deplete unused ATP, followed by adding a second reagent to convert ADP to ATP, which then drives a luciferase-based reaction.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Subtract the background signal (from "no enzyme" control wells).
-
Normalize the data to the high control (enzyme activity with no inhibitor, 1% DMSO) and low control (background).
-
Plot the normalized activity against the logarithm of this compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Visualizations
Caption: this compound inhibits key targets in the PI3K-Akt signaling pathway.
Caption: A typical workflow for a this compound enzymatic inhibition assay.
Caption: A logical flowchart for troubleshooting common assay problems.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Induces G0/G1-Phase Arrest, Apoptosis, and Autophagy via the ROS/JNK Signaling Pathway in Human Osteosarcoma Cells in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Protects against Lipopolysaccharide-Induced Mastitis by Inhibiting the AKT/NF-κB, ERK1/2 and p38 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro effects of peimine on the activity of cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. omicsonline.org [omicsonline.org]
- 6. The influence of ionic strength on the kinetics of selected enzymes. [researchspace.ukzn.ac.za]
- 7. Effect of Ionic Strength on the Kinetics of Trypsin and Alpha Chymotrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein and Enzyme Activity Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Peiminine for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the bioavailability of Peiminine (B1679210) in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral bioavailability of this compound?
This compound, a major active isosteroidal alkaloid from Fritillariae Thunbergii Bulbus, exhibits several pharmacological activities, including anti-inflammatory and anti-cancer effects[1][2]. However, its therapeutic potential is often limited by poor oral bioavailability. The primary challenges include low aqueous solubility and potential for pre-systemic metabolism, which can lead to variable and insufficient plasma concentrations in preclinical studies[3].
Q2: What are the main strategies to enhance the bioavailability of poorly soluble compounds like this compound?
Several formulation and drug delivery strategies can be employed to overcome the bioavailability challenges of this compound. The most common and effective approaches include:
-
Nanoparticle-Based Delivery Systems: Encapsulating this compound into various nanocarriers such as liposomes, polymeric nanoparticles, or nanoemulsions can significantly improve its solubility, protect it from degradation, and enhance its absorption[4][5]. These systems can also be engineered for targeted delivery[4].
-
Solid Dispersions: This technique involves dispersing this compound in an inert hydrophilic carrier matrix in a solid state[6][7]. By converting the crystalline drug into an amorphous form, solid dispersions can increase the dissolution rate and, consequently, the oral bioavailability[7][8][9].
-
Co-administration with Bioenhancers: Certain natural compounds, known as bioenhancers, can improve the bioavailability of drugs when co-administered[10]. These agents can work through various mechanisms, including inhibiting metabolic enzymes (like cytochrome P450) or efflux transporters (like P-glycoprotein), thereby reducing first-pass metabolism and increasing absorption[10].
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) and liposomes can enhance the solubility of lipophilic drugs like this compound and facilitate their absorption through the lymphatic pathway, which can help bypass first-pass metabolism[11][12].
Q3: How do I select the most appropriate bioavailability enhancement strategy for this compound?
The choice of strategy depends on several factors, including the specific physicochemical properties of this compound, the desired therapeutic outcome, and the experimental model. A logical approach to selection is outlined in the diagram below. It is often beneficial to start with simpler methods like solid dispersions and progress to more complex systems like targeted nanoparticles if required. Preliminary in vitro dissolution and cell permeability studies (e.g., using Caco-2 cells) can help screen and select the most promising formulations before moving to in vivo studies.
Troubleshooting Guides
Issue 1: Inconsistent or low plasma concentrations of this compound in rats/mice after oral administration.
| Potential Cause | Recommended Solution & Troubleshooting Steps |
| Poor Solubility and Dissolution | 1. Verify Formulation: Ensure the formulation (e.g., solid dispersion, nanoparticle suspension) is stable and has not aggregated. Characterize the particle size and drug content before administration.2. Enhance Dissolution: Consider formulating this compound as a solid dispersion with a hydrophilic carrier like Pluronic F127 or as a nanoparticle suspension[3][6]. This increases the surface area and dissolution rate. |
| First-Pass Metabolism | 1. Investigate Metabolic Stability: Conduct in vitro studies with liver microsomes to assess the extent of this compound's metabolism.2. Co-administer Inhibitors: Consider co-administration with a known inhibitor of relevant cytochrome P450 enzymes, if identified[10]. |
| Efflux by Transporters | 1. Assess P-gp Substrate Potential: Use in vitro models like Caco-2 cell monolayers to determine if this compound is a substrate for efflux transporters such as P-glycoprotein (P-gp).2. Use P-gp Inhibitors: If this compound is a P-gp substrate, co-administration with a P-gp inhibitor may increase its absorption[10]. |
| Improper Gavage Technique | 1. Refine Technique: Ensure the gavage needle delivers the formulation directly to the stomach without causing esophageal reflux or accidental tracheal administration.2. Vehicle Selection: Use a vehicle in which this compound (or its formulation) is uniformly suspended. Ensure proper mixing before each administration. |
Issue 2: High variability in pharmacokinetic parameters (AUC, Cmax) between animals.
| Potential Cause | Recommended Solution & Troubleshooting Steps |
| Differences in Food Intake | 1. Standardize Fasting: Fast animals overnight (typically 12 hours) before dosing to standardize gastric emptying and reduce food-drug interactions. Ensure free access to water.2. Control Post-Dose Feeding: Provide food at a consistent time point (e.g., 2-4 hours) after dosing for all animals. |
| Formulation Instability | 1. Check Suspension Homogeneity: If administering a suspension, ensure it is vortexed thoroughly before drawing each dose to prevent settling and ensure dose accuracy.2. Monitor Physical Stability: For nanoformulations, monitor for signs of aggregation or drug leakage over the duration of the experiment. |
| Biological Variability | 1. Increase Sample Size: A larger number of animals per group can help to account for natural biological variation and improve the statistical power of the study.2. Use Cannulated Animals: For serial blood sampling, using jugular vein cannulated animals can reduce stress compared to repeated tail-nick or retro-orbital sampling, which can affect physiological parameters. |
Quantitative Data Summary
The following table summarizes pharmacokinetic parameters of this compound from in vivo studies in beagle dogs and rats. While direct comparative studies of enhanced formulations are limited in publicly available literature, these values provide a baseline for researchers.
| Animal Model | Formulation / Extract | Dose | Cmax (ng/mL) | Tmax (h) | AUC (h*ng/mL) | Reference |
| Beagle Dog | F. ussuriensis Powder (Oral) | 1 g/kg | 40.0 ± 15.6 | 1.5 ± 0.4 | 227.3 ± 103.1 (AUC₀₋t) | [13][14] |
| Beagle Dog | F. thunbergii Powder (Oral) | 1 g/kg | 15.0 ± 3.4 | 1.1 ± 0.5 | 57.0 ± 22.8 (AUC₀₋t) | [13][14] |
| Rat | F. thunbergii Extract (Oral) | 2.5 g/kg | ~70 | ~0.5 | Not Reported | [15] |
| Rat | F. thunbergii Extract (IV) | 0.25 g/kg | ~600 | ~0.08 | Not Reported | [15] |
Note: Data is presented as mean ± standard deviation where available. Direct comparison between studies should be made with caution due to differences in dosing, formulation, and analytical methods.
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
This protocol describes a common method to prepare solid dispersions, which can enhance the dissolution of this compound.
-
Materials: this compound, Hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30), Pluronic F127), Organic solvent (e.g., methanol, ethanol).
-
Procedure:
-
Accurately weigh this compound and the hydrophilic carrier in a predetermined ratio (e.g., 1:2, 1:4 drug-to-carrier weight ratio).
-
Dissolve both components in a suitable volume of the organic solvent in a round-bottom flask with the aid of sonication or stirring until a clear solution is obtained.
-
Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a thin film is formed on the flask wall.
-
Place the flask in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask wall, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform powder.
-
Store the prepared solid dispersion in a desiccator until further use.
-
Characterize the solid dispersion using techniques like DSC, PXRD, and FTIR to confirm the amorphous state of this compound.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a general procedure for evaluating the oral bioavailability of a this compound formulation.
-
Animal Model: Male Sprague-Dawley or Wistar rats (200-250 g).
-
Acclimatization: Acclimatize animals for at least one week before the experiment, with free access to standard chow and water.
-
Procedure:
-
Fast the rats overnight (approximately 12 hours) before drug administration, with free access to water.
-
Divide the rats into groups (e.g., Control group receiving pure this compound suspension, Test group receiving the enhanced formulation). A minimum of 5-6 rats per group is recommended.
-
Accurately weigh each animal and prepare the dosing formulation to deliver the desired dose (e.g., 10 mg/kg) in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
Administer the formulation orally using a gavage needle.
-
Collect blood samples (~200 µL) from the tail vein or via a cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in plasma samples using a validated analytical method, typically LC-MS/MS[15][16][17].
-
The method generally involves protein precipitation or liquid-liquid extraction of the plasma sample, followed by chromatographic separation and mass spectrometric detection[13][15].
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC₀₋t, and AUC₀₋inf using non-compartmental analysis software.
-
Compare the parameters between the control and test groups to determine the relative bioavailability and the effectiveness of the enhancement strategy.
-
Signaling Pathways and Workflows
This compound's Interaction with the PI3K/Akt Signaling Pathway
This compound has been shown to exert anti-cancer effects by inhibiting the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation[18][19].
General Workflow for In Vivo Bioavailability Study
The following diagram illustrates the typical experimental workflow for assessing the enhancement of this compound's bioavailability in an animal model.
References
- 1. Pharmacodynamics and Cellular Uptake of Peimine and this compound in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of this compound in acetic acid-induced ulcerative colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dissolution and bioavailability improvement of bioactive apigenin using solid dispersions prepared by different techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in nanomaterials for precision drug delivery: Insights into pharmacokinetics and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Drug Bioavailability Enhancing Agents of Natural Origin (Bioenhancers) that Modulate Drug Membrane Permeation and Pre-Systemic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 12. mdpi.com [mdpi.com]
- 13. Simultaneous Determination and Pharmacokinetics of Peimine and this compound in Beagle Dog Plasma by UPLC-MS/MS after the Oral Administration of Fritillariae ussuriensis Maxim and Fritillariae thunbergii Miq Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous Determination and Pharmacokinetics of Peimine and this compound in Beagle Dog Plasma by UPLC-MS/MS after the Oral Administration of Fritillariae ussuriensis Maxim and Fritillariae thunbergii Miq Powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Simultaneous determination of peimine and this compound in rat plasma by LC-MS/MS and its application in the pharmacokinetic study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Simultaneous determination of peimine and this compound in rat plasma by LC-ESI-MS employing solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. ijper.org [ijper.org]
Technical Support Center: Troubleshooting Immunofluorescence Staining
Important Note on "Peiminine": Initial searches indicate that "this compound" is a bioactive small molecule, an isosteroidal alkaloid derived from Fritillaria plants, known for its anti-inflammatory properties.[1][2][3][4][5][6][7][8] It is not a fluorescent dye used in immunofluorescence. This guide provides troubleshooting for common issues encountered in immunofluorescence with widely used fluorophores.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor signal in immunofluorescence (IF) experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a very weak or no fluorescent signal. What are the possible causes and solutions?
A weak or absent signal is a common issue in immunofluorescence. The problem can stem from various steps in the protocol, from sample preparation to imaging. Below is a systematic guide to troubleshooting this issue.
Troubleshooting Workflow for Weak or No Signal
Caption: A flowchart to diagnose and resolve weak or no signal issues in immunofluorescence.
Detailed Causes and Solutions:
| Potential Cause | Explanation & Suggested Solutions |
| Target Protein Expression | The protein of interest may not be present or is expressed at very low levels in your sample.[9] Solutions: - Use a positive control (a cell line or tissue known to express the protein) to validate the protocol and antibodies.[6]- Confirm protein expression using an alternative method like Western Blot or qPCR.[10] |
| Primary Antibody Issues | The primary antibody may not be performing optimally.[11] Solutions: - Concentration: The antibody concentration may be too low. Increase the concentration or the incubation time.[9][10]- Suitability: Confirm that the antibody is validated for immunofluorescence applications.[12]- Storage: Improper storage or repeated freeze-thaw cycles can degrade the antibody.[12] Use a fresh aliquot or a new vial of antibody. |
| Secondary Antibody Issues | The secondary antibody is crucial for signal amplification in indirect immunofluorescence. Solutions: - Compatibility: Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-mouse secondary for a mouse primary antibody).[9][13]- Fluorophore: The conjugated fluorophore may have low brightness or be photobleached. Store fluorophore-conjugated antibodies in the dark.[10][11] |
| Fixation Problems | The fixation step is critical for preserving cellular structure and antigenicity.[2] Solutions: - Over-fixation: This can mask the epitope. Reduce the fixation time or use a milder fixative.[11][12]- Under-fixation: This can lead to poor morphology and loss of antigen. Ensure adequate fixation time and concentration. |
| Permeabilization Issues | Permeabilization is necessary for intracellular targets to allow antibody access. Solutions: - Insufficient Permeabilization: If the target is intracellular, ensure an adequate permeabilization step (e.g., with Triton X-100 or saponin).[1][12]- Over-permeabilization: This can damage cell morphology and lead to the loss of soluble antigens.[9] Reduce the detergent concentration or incubation time. |
| Antigen Retrieval | Formaldehyde fixation can create cross-links that mask the target epitope, requiring an antigen retrieval step to unmask it.[14] Solutions: - Perform heat-induced (HIER) or proteolytic-induced (PIER) antigen retrieval. Optimization of pH and incubation time may be necessary.[6] |
| Imaging Setup | The microscope settings must be appropriate for the fluorophore being used. Solutions: - Incorrect Filters/Light Source: Ensure the excitation and emission filters match the spectral profile of your fluorophore.[10][12]- Low Exposure/Gain: Increase the exposure time or camera gain to detect a weak signal.[12] |
| Photobleaching | Fluorophores can be irreversibly damaged by prolonged exposure to excitation light. Solutions: - Minimize light exposure during sample preparation and imaging.[12]- Use an anti-fade mounting medium.[10][11] |
Q2: My staining shows high background. How can I reduce it?
High background fluorescence can obscure the specific signal. It can be caused by non-specific antibody binding or autofluorescence of the sample.
Common Causes and Solutions for High Background:
| Potential Cause | Explanation & Suggested Solutions |
| Non-specific Antibody Binding | The primary or secondary antibodies may be binding to unintended targets. Solutions: - Antibody Concentration: The antibody concentration may be too high. Titrate the primary and secondary antibodies to find the optimal concentration that maximizes the signal-to-noise ratio.[11][13]- Blocking: Insufficient blocking can lead to non-specific binding. Increase the blocking time or try a different blocking agent (e.g., serum from the same species as the secondary antibody).[13]- Washing: Inadequate washing between antibody incubation steps can leave unbound antibodies. Increase the number and duration of washes.[9] |
| Autofluorescence | Some tissues and cells naturally fluoresce, which can contribute to background noise.[12] Solutions: - Unstained Control: Always include an unstained sample to assess the level of autofluorescence.[11]- Quenching: Use a quenching agent like Sudan Black B or a commercial autofluorescence quencher.[11][12]- Fixative Choice: Avoid glutaraldehyde (B144438) as a fixative, as it can increase autofluorescence.[12] |
| Secondary Antibody Cross-Reactivity | The secondary antibody may be cross-reacting with endogenous immunoglobulins in the sample. Solutions: - Secondary Antibody Control: Run a control with only the secondary antibody to check for non-specific binding.[15]- Cross-adsorbed Secondary Antibodies: Use secondary antibodies that have been cross-adsorbed against the species of your sample. |
Experimental Protocols
General Protocol for Immunofluorescence Staining of Cultured Cells
This protocol provides a general workflow. Optimization of incubation times, concentrations, and buffers may be required for specific targets and cell types.
Workflow Diagram
Caption: A step-by-step workflow for a typical immunofluorescence experiment.
Methodology:
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
Washing: Gently wash the cells with Phosphate-Buffered Saline (PBS) to remove the culture medium.
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: For intracellular antigens, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific binding by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) and 22.52 mg/mL glycine in PBST) for 30 minutes.
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBST for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate with the cells for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBST for 5 minutes each, protected from light.
-
Counterstaining (Optional): If desired, incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Washing: Wash the cells one final time with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Image the slides using a fluorescence microscope with the appropriate filter sets for your fluorophore(s).
Data Presentation
Table 1: Recommended Starting Concentrations for Antibodies
| Antibody Type | Concentration Range | Typical Incubation Time |
| Primary Antibody | 1-10 µg/mL | 1-2 hours at RT or overnight at 4°C |
| Secondary Antibody | 1-5 µg/mL | 1 hour at RT |
Note: These are general recommendations. Always refer to the antibody datasheet for specific instructions and perform a titration to determine the optimal concentration for your experiment.
Table 2: Common Fluorophores and their Spectral Properties
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Color |
| DAPI | 358 | 461 | Blue |
| FITC | 495 | 518 | Green |
| Alexa Fluor 488 | 495 | 519 | Green |
| TRITC | 547 | 572 | Yellow |
| Alexa Fluor 555 | 556 | 573 | Yellow |
| Texas Red | 589 | 615 | Red |
| Cy5 | 650 | 670 | Far-Red |
| Alexa Fluor 647 | 650 | 668 | Far-Red |
| Phycoerythrin (PE) | 480; 565 | 578 | Yellow |
Data sourced from various fluorophore selection guides.[15][16][17]
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | CAS:18059-10-4 | Manufacturer ChemFaces [chemfaces.com]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. This compound | C27H43NO3 | CID 5320446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic anti-inflammatory effects of peimine, this compound, and forsythoside a combination on LPS-induced acute lung injury by inhibition of the IL-17-NF-κB/MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination and Visualization of Peimine and this compound Content in Fritillaria thunbergii Bulbi Treated by Sulfur Fumigation Using Hyperspectral Imaging with Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacodynamics and Cellular Uptake of Peimine and this compound in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 10. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. biotium.com [biotium.com]
- 12. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 13. stjohnslabs.com [stjohnslabs.com]
- 14. bosterbio.com [bosterbio.com]
- 15. abcam.com [abcam.com]
- 16. FluoroFinder [app.fluorofinder.com]
- 17. eurofinsgenomics.com [eurofinsgenomics.com]
Technical Support Center: Refinement of Peiminine Administration Routes in Mice
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the administration of Peiminine in mice. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies.
I. Experimental Protocols
This section offers detailed methodologies for the oral, intraperitoneal, and intravenous administration of this compound in mice.
Oral Administration (Oral Gavage)
Oral gavage is a common method for delivering precise doses of this compound directly to the stomach.
Protocol:
-
Animal Restraint: Gently restrain the mouse by grasping the loose skin on its back to secure the head and prevent movement. Ensure the animal's body is supported.
-
Gavage Needle Measurement: Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the mouse's mouth and the end of the needle at the last rib. Mark this length on the needle.
-
This compound Preparation: Dissolve this compound in a suitable vehicle, such as phosphate-buffered saline (PBS) or a solution of 0.5% sodium carboxymethylcellulose (CMC-Na).[1][2] Ensure the solution is homogenous.
-
Administration: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance. Administer the this compound solution slowly to prevent regurgitation.
-
Post-Administration Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.[3]
Intraperitoneal (IP) Injection
IP injection allows for rapid absorption of this compound into the systemic circulation.
Protocol:
-
Animal Restraint: Securely restrain the mouse by holding the scruff of its neck and allowing its abdomen to be exposed.
-
Injection Site Identification: Locate the lower right or left quadrant of the abdomen. This site is chosen to avoid puncturing the cecum, bladder, or other vital organs.[4]
-
This compound Preparation: Dissolve this compound in a sterile, isotonic vehicle such as PBS.
-
Injection: Insert a 25-27 gauge needle at a 30-45 degree angle into the identified injection site.[5] Aspirate gently to ensure no bodily fluids (e.g., blood, urine) are drawn into the syringe, which would indicate incorrect placement.[4] Inject the this compound solution smoothly.
-
Post-Injection Monitoring: Place the mouse back in its cage and observe for any adverse reactions, including signs of pain, abdominal swelling, or changes in activity.
Intravenous (IV) Injection (Tail Vein)
IV injection provides immediate and complete bioavailability of this compound. The minimal lethal dose for intravenous injection of this compound hydrobromide in mice has been determined to be 9 mg/kg.[6]
Protocol:
-
Animal Warming and Restraint: Warm the mouse under a heat lamp or by placing its tail in warm water to dilate the lateral tail veins.[7] Place the mouse in a suitable restraint device to secure the tail.
-
Vein Visualization: Identify one of the lateral tail veins. Wiping the tail with 70% ethanol (B145695) can help in visualizing the vein.
-
This compound Preparation: Prepare a sterile solution of this compound in a suitable vehicle for injection.
-
Injection: Using a 27-30 gauge needle, insert the needle into the vein at a shallow angle, parallel to the vein.[8] A successful insertion may be indicated by a "flash" of blood in the needle hub. Inject the solution slowly. If swelling occurs at the injection site, the needle is not in the vein and should be repositioned.[9]
-
Post-Injection Care: After injection, withdraw the needle and apply gentle pressure to the injection site with a piece of gauze to prevent bleeding. Monitor the mouse for any signs of distress.
II. Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound administration in mice.
Table 1: Oral Administration of this compound
| Dosage (mg/kg) | Frequency | Duration | Vehicle | Key Findings |
| 1, 3, and 6 | Daily | 30 days | PBS | Dose-dependent reduction in the production of oxygen and nitrogen free radicals by peritoneal macrophages.[1] |
| Not specified | Daily | 7 days | 0.5% CMC-Na | Synergistic anti-inflammatory effects when combined with forsythoside (B13851194) A in a model of acute lung injury.[2] |
Table 2: Intraperitoneal Administration of this compound
| Dosage (mg/kg) | Frequency | Duration | Vehicle | Key Findings |
| 1, 3, and 5 | Twice (1h before and 12h after LPS) | Single Day | Not specified | Significant decrease in pro-inflammatory mediators (TNF-α, IL-6, IL-1β) in a mouse model of mastitis.[10] |
Table 3: Intravenous Administration of this compound
| Dosage (mg/kg) | Frequency | Duration | Vehicle | Key Findings |
| 9 | Single dose | N/A | 0.1% solution | Minimal lethal dose determined in mice, preceded by tonic convulsions.[6] |
| 3 or 4 | Single dose | N/A | 0.1% solution | Caused convulsive movements upon stimulation.[6] |
III. Troubleshooting Guides and FAQs
This section addresses common issues and questions related to this compound administration in mice.
Oral Gavage Troubleshooting
Q1: The mouse is struggling excessively during restraint. What should I do?
A1: Ensure you are using the correct restraint technique. The grip on the scruff should be firm but not restrictive to the animal's breathing. If the mouse continues to struggle, it may be beneficial to allow it a brief period to calm down before attempting the procedure again. Acclimatizing the mice to handling before the experiment can also reduce stress.
Q2: I'm meeting resistance when trying to insert the gavage needle. What's wrong?
A2: Resistance indicates that the needle is not correctly positioned in the esophagus and may be in the trachea. Do not force the needle. Forcing it can cause serious injury, including perforation of the esophagus or trachea.[3] Withdraw the needle and re-attempt the insertion, ensuring the needle is gently guided along the roof of the mouth.
Q3: The this compound solution appears to have been regurgitated after administration. Why did this happen and how can I prevent it?
A3: Regurgitation can occur if the gavage was performed too quickly or if the volume administered was too large. Administer the solution slowly to allow the mouse to swallow. Ensure the volume does not exceed the recommended limits for the mouse's body weight (typically 10 ml/kg).[11]
Intraperitoneal Injection Troubleshooting
Q1: I aspirated blood/urine/fecal matter into the syringe. What should I do?
A1: If any bodily fluids are aspirated, it indicates the needle has punctured a blood vessel, the bladder, or the intestine.[4] Withdraw the needle immediately and discard the syringe and its contents. Use a new, sterile syringe and needle for a subsequent attempt at a different site. Monitor the animal closely for any signs of internal injury or infection.[12]
Q2: The mouse is showing signs of pain or distress after the injection. What could be the cause?
A2: Post-injection pain can be due to irritation from the injected substance, injury to an internal organ, or infection. Ensure the this compound solution is at a neutral pH and is sterile. If the pain persists or is severe, the animal should be monitored closely, and veterinary consultation may be necessary. Using a fresh, sharp needle for each injection can minimize tissue trauma.[13]
Q3: I am concerned about the reliability of IP injections, as I've heard misinjections are common.
A3: Misinjection into the cecum, abdominal fat, or subcutaneous tissue is a known issue with IP administration.[14] To improve accuracy, ensure proper restraint and needle placement in the lower abdominal quadrant. While some studies suggest injecting into the right side to avoid the cecum, its position can be variable.[14]
Intravenous Injection Troubleshooting
Q1: I'm having trouble visualizing the tail veins.
A1: Proper vein dilation is crucial. Ensure the mouse is adequately warmed. A heat lamp or warm water bath (30-35°C) for a short period can be effective.[7] Good lighting is also essential. Transillumination of the tail can sometimes help to visualize the veins more clearly.
Q2: I'm not sure if the needle is in the vein. How can I confirm?
A2: A successful cannulation is often indicated by a lack of resistance upon injection and the absence of a subcutaneous bleb or swelling at the injection site.[15] Some researchers note a "flash" of blood in the needle hub, but this is not always observed, especially with smaller needles.[15] If you meet resistance, do not inject. Withdraw the needle and try again at a more proximal location on the tail.[9]
Q3: The injection site is swelling. What does this mean?
A3: Swelling indicates that the solution is being injected subcutaneously or perivascularly, not intravenously.[15] Stop the injection immediately, withdraw the needle, and apply gentle pressure. You will need to re-attempt the injection in a different location, preferably on the other lateral tail vein or more proximally on the same vein.
IV. Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate key signaling pathways affected by this compound and a general experimental workflow for its administration in mice.
References
- 1. ijtmgh.com [ijtmgh.com]
- 2. Synergistic anti-inflammatory effects of peimine, this compound, and forsythoside a combination on LPS-induced acute lung injury by inhibition of the IL-17-NF-κB/MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.fsu.edu [research.fsu.edu]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. uac.arizona.edu [uac.arizona.edu]
- 6. simm.cas.cn [simm.cas.cn]
- 7. researchanimaltraining.com [researchanimaltraining.com]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. researchgate.net [researchgate.net]
- 10. This compound Protects against Lipopolysaccharide-Induced Mastitis by Inhibiting the AKT/NF-κB, ERK1/2 and p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.sdsu.edu [research.sdsu.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchanimaltraining.com [researchanimaltraining.com]
- 14. documents.uow.edu.au [documents.uow.edu.au]
- 15. Rodent Tail Vein Injections in Mice | Animals in Science [queensu.ca]
Technical Support Center: Optimizing Immunohistochemistry for Peiminine
Welcome to the technical support center for Peiminine immunohistochemistry (IHC). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure optimal staining results.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of fixation in IHC and how does it affect this compound staining?
Fixation is a critical step to preserve tissue morphology and the antigenicity of target molecules like those involved in this compound's mechanism of action.[1][2] It prevents autolysis and necrosis of excised tissues.[1] The choice of fixative and the duration of fixation are crucial. Over-fixation can mask the epitope, leading to weak or no staining, while under-fixation can result in poor tissue morphology and loss of the target antigen.[1][3] For most tissues, 4% paraformaldehyde (PFA) or 10% neutral buffered formalin (NBF) are recommended.[1][4]
Q2: When is permeabilization necessary for this compound IHC?
Permeabilization is required when the target antigen is located inside the cell, such as intracellular proteins or the cytoplasmic domain of transmembrane proteins.[5] This step uses detergents or organic solvents to create pores in the cell membrane, allowing antibodies to access the intracellular target.[5] If your research on this compound's effects involves intracellular signaling pathways, this step is essential.
Q3: What are the key differences between heat-induced and proteolytic-induced epitope retrieval (HIER and PIER)?
Formalin fixation can create cross-links that mask antigenic sites.[6] Antigen retrieval methods are employed to unmask these epitopes.[6][7][8]
-
Heat-Induced Epitope Retrieval (HIER): This method uses heat and specific buffer solutions (e.g., citrate (B86180) or EDTA) to break the protein cross-links.[6][7][9] It is generally considered a gentler method.
-
Proteolytic-Induced Epitope Retrieval (PIER): This technique uses enzymes like proteinase K or trypsin to digest proteins and unmask the epitope.[7][8][9] This method can sometimes damage tissue morphology if not carefully controlled.
The optimal method depends on the specific antibody and target antigen.[7][9]
Q4: How can I minimize background staining in my this compound IHC experiments?
High background staining can obscure specific signals. Common causes and solutions include:
-
Nonspecific Antibody Binding: Blocking steps are essential to prevent primary and secondary antibodies from binding to non-target sites.[10][11][12] Using normal serum from the same species as the secondary antibody is a common and effective blocking strategy.[10][13][14]
-
Endogenous Enzyme Activity: If using enzyme-based detection systems (like HRP or AP), endogenous enzymes in the tissue can produce a false positive signal.[11][12] This can be blocked by pre-treating the tissue with hydrogen peroxide for HRP or levamisole (B84282) for AP.[11][12][15]
-
Insufficient Washing: Inadequate washing between steps can leave excess antibodies or reagents on the tissue, contributing to background.[3][16]
Troubleshooting Guides
Weak or No Staining
| Possible Cause | Recommendation |
| Improper Fixation | Optimize fixation time; under-fixation can lead to antigen degradation, while over-fixation can mask the epitope.[1][3][17] Ensure the fixative volume is 50-100 times the tissue volume. |
| Ineffective Antigen Retrieval | The chosen antigen retrieval method may not be optimal for the target. Experiment with different methods (HIER vs. PIER) and optimize the incubation time and temperature.[6][9] |
| Suboptimal Primary Antibody Concentration | The primary antibody concentration may be too low. Perform a titration experiment to determine the optimal antibody dilution.[17][18] |
| Incorrect Secondary Antibody | Ensure the secondary antibody is specific for the primary antibody's host species (e.g., use an anti-mouse secondary for a mouse primary).[15][17] |
| Cell Permeabilization Failure | If the target is intracellular, ensure the permeabilization step is sufficient. Consider using a stronger detergent or increasing the incubation time.[3][17] |
High Background Staining
| Possible Cause | Recommendation |
| Inadequate Blocking | The blocking step may be insufficient. Increase the blocking incubation time or try a different blocking agent, such as serum from the secondary antibody's host species.[13][14][19] |
| Primary Antibody Concentration Too High | A high concentration of the primary antibody can lead to non-specific binding.[15][17] Titrate the antibody to find the lowest concentration that gives a strong specific signal with low background. |
| Endogenous Peroxidase/Phosphatase Activity | If using an enzymatic detection method, block endogenous enzyme activity before applying the primary antibody.[11][12][18] |
| Insufficient Washing | Ensure thorough washing between all steps to remove unbound antibodies and reagents.[3][16] |
| Tissue Drying Out | Allowing the tissue to dry at any stage can cause non-specific antibody binding and high background.[17] Keep slides in a humidified chamber during incubations. |
Experimental Protocols
Optimized Fixation Protocol
-
Tissue Preparation: Immediately after dissection, immerse the tissue in cold 4% paraformaldehyde or 10% neutral buffered formalin. The volume of the fixative should be at least 15-20 times the volume of the tissue.[4]
-
Fixation Time: Fix for 18-24 hours at room temperature.[20] The optimal time can vary depending on the tissue size and type and should be optimized.[1] For smaller tissue pieces (no thicker than 10 mm), this time is generally sufficient.
-
Washing: After fixation, wash the tissue thoroughly in phosphate-buffered saline (PBS).
Standard Permeabilization Protocol
-
Reagent Preparation: Prepare a solution of 0.1-0.5% Triton X-100 or Tween-20 in PBS. The choice of detergent and concentration may need optimization.[5]
-
Incubation: After the blocking step, incubate the tissue sections with the permeabilization solution for 10-15 minutes at room temperature.
-
Washing: Wash the sections three times with PBS for 5 minutes each.
Visualizing this compound's Mechanism of Action
This compound has been shown to exert its effects through various signaling pathways, including the PI3K/Akt and MAPK/NF-κB pathways.[21][22][23] Understanding these pathways is crucial for interpreting IHC results.
Caption: this compound inhibits the PI3K/Akt and MAPK/NF-κB pathways.
Caption: A logical workflow for troubleshooting common IHC issues.
References
- 1. bosterbio.com [bosterbio.com]
- 2. bosterbio.com [bosterbio.com]
- 3. 8vr.d73.myftpupload.com [8vr.d73.myftpupload.com]
- 4. benchchem.com [benchchem.com]
- 5. assaygenie.com [assaygenie.com]
- 6. IHC antigen retrieval protocol | Abcam [abcam.com]
- 7. IHC Antigen Retrieval | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 8. IHC Epitope/ Antigen Retrieval: HIER vs. PIE [bio-techne.com]
- 9. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 10. 免疫組織化学(IHC)のブロッキング戦略 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Basics of the Blocking Step in IHC [nsh.org]
- 12. Blocking in IHC | Abcam [abcam.com]
- 13. Immunohistochemistry Frozen Troubleshooting: IHC-Fr Help: Novus Biologicals [novusbio.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. bma.ch [bma.ch]
- 16. Troubleshooting - High background [immunohistochemistry.us]
- 17. Immunohistochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 18. qedbio.com [qedbio.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. news-medical.net [news-medical.net]
- 21. mdpi.com [mdpi.com]
- 22. Identification of the Molecular Mechanisms of Peimine in the Treatment of Cough Using Computational Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Cell viability assay optimization for high-throughput Peiminine screening
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing cell viability assays in high-throughput screening (HTS) of Peiminine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the optimization and execution of cell viability assays for this compound screening.
Assay Optimization & Cell Seeding
Q1: How do I determine the optimal cell seeding density for my assay?
A1: The optimal seeding density is critical for accurate and reproducible results. It ensures the signal falls within the linear range of the assay.[1] A cell titration experiment is the best method to determine this.
-
Procedure:
-
Prepare a serial dilution of your cell suspension.
-
Seed a range of cell concentrations (e.g., 1,000 to 100,000 cells/well) in a 96-well plate.
-
Include blank wells with media only for background subtraction.[1]
-
After a set incubation period (e.g., 24 or 48 hours), perform the cell viability assay.[1]
-
Plot the absorbance or fluorescence values against the number of cells to identify the linear range.
-
Choose a seeding density that falls within this linear range for your experiments.[1]
-
-
Troubleshooting:
-
Low Signal: If the signal is too low, you may need to increase the cell seeding density or the incubation time with the assay reagent.[1]
-
Signal Plateau: If the signal plateaus at higher cell densities, it could indicate that the cells are over-confluent or the assay reagent has been depleted.[1] In this case, reduce the seeding density.
-
Q2: Should I use a different seeding density for proliferation versus cytotoxicity assays?
A2: Yes, it is often necessary.
-
Proliferation assays typically start with a lower cell density to allow room for cell growth over the experimental period.[1]
-
Cytotoxicity assays often use a higher initial density to ensure a strong signal from the untreated control cells, making a decrease in viability upon treatment easily measurable.[1]
Q3: How does the planned incubation time for my experiment affect the optimal seeding density?
A3: Longer incubation times require lower initial seeding densities to prevent cells from becoming over-confluent by the end of the experiment, which would invalidate the results.[1] Conversely, for short-term experiments (e.g., 24 hours), a higher seeding density is necessary to generate a sufficient signal.[1]
High Variability & Inconsistent Results
Q4: My results show high variability between replicate wells. What are the common causes and solutions?
A4: High variability can stem from several factors throughout the experimental workflow.
-
Uneven Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Gently swirl the cell suspension periodically to prevent settling.
-
Pipetting Errors: Inaccurate or inconsistent pipetting can introduce significant variability. Use calibrated pipettes and proper technique. Automated liquid handlers can improve consistency in HTS.[2]
-
Edge Effects: The outer wells of a microplate are prone to evaporation and temperature fluctuations, leading to different cell growth conditions compared to the inner wells.[3][4]
-
Cell Health: Only use healthy, viable cells in the logarithmic growth phase.[5][6] Passage cells consistently and avoid letting them become over-confluent in flasks.[7]
Q5: What is the "edge effect" and how can I minimize it?
A5: The "edge effect" refers to the phenomenon where wells on the perimeter of a multi-well plate behave differently from the interior wells, primarily due to increased evaporation and temperature gradients.[3][4][8] This can lead to significant data variability.[3]
-
Mitigation Strategies:
-
Leave outer wells empty: A common practice is to not use the outer 36 wells for experimental samples.[8]
-
Fill outer wells with a buffer: Fill the perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.[9]
-
Use specialized plates: Some manufacturers offer plates designed to minimize edge effects.[8]
-
Ensure proper incubator humidity: A well-humidified incubator can reduce evaporation.
-
Equilibrate plates: Allow plates to sit at room temperature for about an hour after seeding to allow for even cell settling before placing them in the incubator.[4][9]
-
Assay-Specific Issues
Q6: I'm using an MTT assay and the formazan (B1609692) crystals are not dissolving completely. What should I do?
A6: Incomplete solubilization of formazan crystals is a common issue with MTT assays.
-
Ensure thorough mixing: After adding the solubilization solution, mix each well by pipetting up and down.
-
Increase incubation time: Allow more time for the formazan to dissolve. Shaking the plate on an orbital shaker for about 15 minutes can also help.[10]
-
Check your solubilization solution: Ensure the SDS-HCl or other solvent is properly prepared and at the correct concentration.
Q7: My alamarBlue® assay is showing high background fluorescence. How can I reduce it?
A7: High background can be caused by the components of your culture medium.
-
Include a "medium only" control: Always have control wells containing only cell culture medium and the alamarBlue® reagent to measure background fluorescence.[11]
-
Phenol (B47542) red: Phenol red in the culture medium can interfere with absorbance-based readings and may contribute to background. Consider using a phenol red-free medium if this is an issue.
Experimental Protocols & Data Presentation
Optimizing Cell Seeding Density
The following table provides an example of how to present data from a cell seeding density optimization experiment.
| Cell Seeding Density (cells/well) | Absorbance (OD 570 nm) - 24h | Absorbance (OD 570 nm) - 48h | Absorbance (OD 570 nm) - 72h |
| 1,000 | 0.15 ± 0.02 | 0.25 ± 0.03 | 0.40 ± 0.04 |
| 2,500 | 0.35 ± 0.03 | 0.60 ± 0.05 | 0.95 ± 0.08 |
| 5,000 | 0.65 ± 0.05 | 1.10 ± 0.09 | 1.75 ± 0.15 |
| 10,000 | 1.20 ± 0.10 | 1.95 ± 0.18 | 2.10 ± 0.20 (Plateau) |
| 20,000 | 1.85 ± 0.16 | 2.05 ± 0.21 (Plateau) | 2.15 ± 0.22 (Plateau) |
Data are represented as mean ± standard deviation.
This compound Dose-Response Analysis
This table illustrates how to present the results from a dose-response experiment with this compound.
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 ± 5.0 |
| 1 | 95 ± 4.8 |
| 5 | 82 ± 6.1 |
| 10 | 65 ± 5.5 |
| 25 | 45 ± 4.2 |
| 50 | 25 ± 3.1 |
| 100 | 10 ± 1.8 |
Data are normalized to the vehicle control and represented as mean ± standard deviation.
Detailed Methodologies
MTT Cell Viability Assay Protocol
This protocol is adapted for a 96-well plate format.
-
Cell Seeding: Seed cells at the predetermined optimal density in 100 µL of culture medium per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[12]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C.[12]
-
Solubilization: Carefully remove the medium and add 100 µL of MTT solvent (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.[12][13]
-
Absorbance Reading: Mix thoroughly and read the absorbance at 570 nm using a microplate reader.[12]
alamarBlue® Cell Viability Assay Protocol
This protocol is adapted for a 96-well plate format.
-
Cell Seeding: Seed cells at the optimal density in 100 µL of culture medium per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with this compound and incubate for the desired duration.
-
alamarBlue® Addition: Aseptically add alamarBlue® reagent to each well, equal to 10% of the culture volume (e.g., 10 µL for a 100 µL culture).[5][6]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C, protected from light.[11] Incubation time can be extended for cells with lower metabolic activity.[5]
-
Fluorescence Reading: Read the fluorescence at an excitation of 560 nm and an emission of 590 nm.[5][6]
Visualizations
Experimental Workflow and Signaling Pathway
Caption: Workflow for cell viability assay optimization.
Caption: this compound's effect on the PI3K-Akt pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. dispendix.com [dispendix.com]
- 3. The edge effect: A global problem. The trouble with culturing cells in 96-well plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. biocompare.com [biocompare.com]
- 8. Blog [midsci.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
Validation & Comparative
Peiminine and Cisplatin: A Comparative Analysis of Efficacy in Lung Cancer Cells
For Immediate Release
This guide provides a detailed comparison of the in vitro efficacy of peiminine (B1679210), a natural alkaloid, and cisplatin (B142131), a conventional chemotherapeutic agent, against non-small cell lung cancer (NSCLC) cells. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these two compounds.
Executive Summary
Cisplatin is a cornerstone of chemotherapy for lung cancer, exerting its cytotoxic effects primarily through the induction of DNA damage, leading to cell cycle arrest and apoptosis. This compound, a bioactive compound derived from Fritillaria bulbs, has demonstrated significant anti-cancer properties, notably through the inhibition of the PI3K-Akt signaling pathway, a critical regulator of cell survival and proliferation. This guide synthesizes available experimental data to compare their mechanisms of action and cytotoxic effects on lung cancer cell lines.
Comparative Efficacy Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values, apoptosis induction, and cell cycle effects of this compound and cisplatin in the widely studied A549 and H1299 NSCLC cell lines. It is important to note that the data is compiled from different studies and direct, head-to-head comparisons under identical experimental conditions are limited.
Table 1: IC50 Values in NSCLC Cell Lines
| Compound | Cell Line | IC50 Value | Treatment Duration | Citation |
| This compound | H1299 | 97.4 µM | 24 hours | |
| This compound derivative 1c | A549 | 12.78 ± 0.64 µM | Not Specified | |
| Cisplatin | A549 | 9 ± 1.6 µM | 72 hours | [1] |
| Cisplatin | A549 | 16.48 µmol/L | 24 hours | [2] |
| Cisplatin | H1299 | 27 ± 4 µM | 72 hours | [1] |
| Cisplatin | A549 | 5.19% apoptosis | 24 hours | [2] |
| Cisplatin | A549/CDDP | 7.73% apoptosis | 24 hours | [2] |
Table 2: Effects on Apoptosis and Cell Cycle in A549 Cells
| Compound | Effect on Apoptosis | Effect on Cell Cycle | Citation |
| This compound | Induces apoptosis | Data not available for A549 | |
| Cisplatin | Increased apoptosis rate from 5.19% (untreated) to 12.25% (with PD-0332991) | Induces G2/M arrest | [2][3] |
Signaling Pathways
Both this compound and cisplatin impact critical signaling pathways in lung cancer cells, albeit through different primary mechanisms.
This compound has been shown to inhibit the PI3K-Akt signaling pathway.[4][5][6] This pathway is crucial for cell growth, proliferation, and survival. By inhibiting this pathway, this compound can lead to decreased cell viability and the induction of apoptosis.
Cisplatin's primary mechanism involves binding to nuclear DNA, forming adducts that trigger DNA damage responses. This leads to the activation of pathways that arrest the cell cycle, typically at the G2/M phase, to allow for DNA repair.[3] If the damage is too severe, apoptosis is initiated. The PI3K/Akt pathway has also been implicated in cisplatin resistance, where its activation can counteract the drug's cytotoxic effects.
Experimental Protocols
The following are generalized protocols for the key in vitro assays cited in this guide. Specific parameters such as cell seeding density, drug concentrations, and incubation times may vary between studies.
Cell Viability (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][8]
-
Cell Seeding: Plate lung cancer cells (e.g., A549, H1299) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with various concentrations of this compound or cisplatin and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11]
-
Cell Treatment: Culture and treat cells with this compound or cisplatin as required.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Annexin V Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V. Incubate in the dark.
-
Propidium Iodide Staining: Add propidium iodide to the cell suspension just before analysis.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the different cell populations.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[12][13][14]
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
RNase Treatment: Treat the cells with RNase to degrade RNA and ensure that only DNA is stained.
-
PI Staining: Stain the cells with a propidium iodide solution.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Conclusion
Both this compound and cisplatin demonstrate cytotoxic effects against non-small cell lung cancer cells in vitro. Cisplatin acts as a DNA-damaging agent, leading to cell cycle arrest and apoptosis. This compound appears to exert its anti-cancer effects through the modulation of key survival pathways like PI3K-Akt. While the available data suggests that cisplatin may have a lower IC50 in some cell lines, the distinct mechanisms of action suggest that further investigation into this compound, either as a standalone therapy or in combination with other agents, is warranted. Direct comparative studies are needed to definitively establish the relative efficacy and potential synergistic effects of these two compounds.
References
- 1. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cisplatin resistance in non-small cell lung cancer cells is associated with an abrogation of cisplatin-induced G2/M cell cycle arrest | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. A Multi-Level Study on the Anti-Lung Cancer Mechanism of this compound, a Key Component of Fritillaria ussuriensis Maxim.: Integrating Quality Analysis, Network Pharmacology, Bioinformatics Analysis, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Multi-Level Study on the Anti-Lung Cancer Mechanism of this compound, a Key Component of Fritillaria ussuriensis Maxim.: Integrating Quality Analysis, Network Pharmacology, Bioinformatics Analysis, and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. An Annexin V-FITC—Propidium Iodide-Based Method for Detecting Apoptosis in a Non-Small Cell Lung Cancer Cell Line | Springer Nature Experiments [experiments.springernature.com]
- 10. An Annexin V-FITC-Propidium Iodide-Based Method for Detecting Apoptosis in a Non-Small Cell Lung Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
A Comparative Analysis of the Anti-Inflammatory Efficacy of Peiminine and Dexamethasone
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory effects of Peiminine, a natural alkaloid, and Dexamethasone (B1670325), a synthetic corticosteroid. This analysis is supported by experimental data on their mechanisms of action, impact on inflammatory mediators, and effects on key signaling pathways.
This compound, a major active component isolated from the bulb of Fritillaria, has demonstrated significant anti-inflammatory properties in various experimental models.[1][2] Dexamethasone is a potent synthetic glucocorticoid with well-established anti-inflammatory and immunosuppressive effects, widely used in clinical practice.[3] This guide delves into a head-to-head comparison of these two compounds, offering insights into their potential therapeutic applications.
Comparative Efficacy in Preclinical Models
A key study directly comparing this compound and Dexamethasone in a bleomycin-induced acute lung injury model in rats revealed that both compounds significantly reduced alveolar and pulmonary interstitial inflammation.[4] This section summarizes the quantitative data from this and other relevant studies, highlighting the dose-dependent effects of each compound on various inflammatory markers.
Inhibition of Pro-Inflammatory Cytokines
Both this compound and Dexamethasone have been shown to effectively reduce the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).
| Compound | Model | Dosage | Effect on TNF-α | Effect on IL-6 | Effect on IL-1β | Reference |
| This compound | LPS-induced mastitis in mice | 25, 50, 100 mg/kg (i.p.) | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction | [1] |
| Acetic acid-induced ulcerative colitis in mice | 1, 2, 4 mg/kg | Significant reduction | Significant reduction | Significant reduction | [5] | |
| Dexamethasone | LPS-induced acute lung injury in mice | 5, 10 mg/kg (i.p.) | Significant reduction in mRNA expression | Significant reduction in mRNA expression | - | [6] |
| Bleomycin-induced acute lung injury in rats | Not specified | No significant effect on serum levels | - | - | [4] | |
| Cardiac surgery patients | 100 mg (i.v.) | Significant reduction | Significant reduction | - | [7] |
Modulation of Inflammatory Mediators
Beyond cytokines, this compound and Dexamethasone influence other important mediators of inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
| Compound | Model | Dosage | Effect on COX-2 | Effect on iNOS | Reference |
| This compound | C. acnes-induced inflammation in BMDMs | 20, 60, 120 µM | Dose-dependent reduction in mRNA and protein expression | - | [8] |
| Acetic acid-induced ulcerative colitis in mice | 1, 2, 4 mg/kg | Significant reduction in gene expression | Significant reduction in gene expression | [5] | |
| Dexamethasone | LPS-induced acute lung injury in mice | 5, 10 mg/kg (i.p.) | Significant reduction in mRNA and protein expression | Significant reduction in protein expression | [6] |
Mechanisms of Action: A Focus on Signaling Pathways
The anti-inflammatory effects of both this compound and Dexamethasone are largely attributed to their ability to modulate key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory gene expression. Both compounds have been shown to interfere with this pathway, albeit through potentially different mechanisms. This compound has been observed to suppress the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the active NF-κB p65 subunit.[1][9] Dexamethasone, acting through the glucocorticoid receptor (GR), can also inhibit NF-κB activity, in part by upregulating the synthesis of IκBα.[10][11]
Modulation of the MAPK Signaling Pathway
The MAPK pathway, which includes ERK, JNK, and p38, is another crucial signaling cascade involved in inflammation. This compound has been shown to inhibit the phosphorylation of ERK1/2 and p38 MAPKs in various inflammatory models.[1][12] Dexamethasone can also inhibit the MAPK pathway, in part by inducing the expression of Mitogen-Activated Protein Kinase Phosphatase-1 (MKP-1), which dephosphorylates and inactivates p38 and JNK.[13]
Experimental Protocols
This section provides an overview of the methodologies used in key experiments cited in this guide.
Bleomycin-Induced Acute Lung Injury in Rats
This model is used to evaluate the efficacy of anti-inflammatory and anti-fibrotic agents.
Protocol Details:
-
Animals: Male Sprague-Dawley rats are typically used.[4]
-
Induction of Lung Injury: A single intratracheal instillation of bleomycin (e.g., 5 mg/kg body weight) is administered to induce lung injury.[4]
-
Treatment:
-
Duration: Treatment is typically carried out for a period of 28 days.[4]
-
Assessment:
-
Histopathology: Lung tissues are collected, fixed, and stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess inflammation and fibrosis.
-
Lung Index: The ratio of lung weight to body weight is calculated as an indicator of pulmonary edema.[4]
-
Biochemical Analysis: Serum levels of inflammatory cytokines (e.g., IFN-γ) are measured using ELISA.[4] The expression of key signaling proteins (e.g., NF-κB, ERK1/2) in lung tissue is determined by Western blotting or immunohistochemistry.[4]
-
LPS-Induced Mastitis in Mice
This model is commonly used to study acute inflammation in the mammary gland.
Protocol Details:
-
Animals: Lactating mice are used for this model.[1]
-
Induction of Mastitis: Lipopolysaccharide (LPS) is injected into the mammary gland to induce an inflammatory response.[1]
-
Treatment: this compound is administered, typically via intraperitoneal injection, at specific time points relative to LPS administration (e.g., 1 hour before and 12 hours after LPS injection).[1]
-
Assessment:
-
Histopathology: Mammary gland tissue is collected for histological examination to assess inflammatory cell infiltration and tissue damage.[1]
-
Myeloperoxidase (MPO) Activity: MPO activity, an indicator of neutrophil infiltration, is measured in mammary tissue homogenates.[1]
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in mammary tissue are quantified using ELISA.[1]
-
Western Blot Analysis: The phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways (e.g., IκBα, p65, ERK, p38) is assessed by Western blotting to determine the mechanism of action.[1]
-
Conclusion
Both this compound and Dexamethasone demonstrate potent anti-inflammatory effects by targeting the NF-κB and MAPK signaling pathways and reducing the production of pro-inflammatory mediators. While Dexamethasone is a well-established and highly potent corticosteroid, this compound, a natural compound, shows significant promise as an anti-inflammatory agent. The direct comparison in the acute lung injury model suggests comparable efficacy in reducing inflammation.[4]
Further research is warranted to fully elucidate the comparative efficacy and safety profiles of this compound and Dexamethasone across a broader range of inflammatory conditions. The development of this compound as a potential therapeutic alternative or adjunct to corticosteroids could offer new avenues for the management of inflammatory diseases, potentially with a different side-effect profile. This guide provides a foundational comparison to aid researchers and drug development professionals in their ongoing exploration of novel anti-inflammatory therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound ameliorates bleomycin-induced acute lung injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dexamethasone causes sustained expression of mitogen-activated protein kinase (MAPK) phosphatase 1 and phosphatase-mediated inhibition of MAPK p38. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 7. Inflammation suppression by dexamethasone via inhibition of CD147-mediated NF-κB pathway in collagen-induced arthritis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound Suppresses RANKL-Induced Osteoclastogenesis by Inhibiting the NFATc1, ERK, and NF-κB Signaling Pathways [frontiersin.org]
- 9. Dexamethasone affects cell growth/apoptosis/chemosensitivity of colon cancer via glucocorticoid receptor α/NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dexamethasone prevents interleukin-1beta-induced nuclear factor-kappaB activation by upregulating IkappaB-alpha synthesis, in lymphoblastic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Protects against Lipopolysaccharide-Induced Mastitis by Inhibiting the AKT/NF-κB, ERK1/2 and p38 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dexamethasone Causes Sustained Expression of Mitogen-Activated Protein Kinase (MAPK) Phosphatase 1 and Phosphatase-Mediated Inhibition of MAPK p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiinflammatory effects of dexamethasone are partly dependent on induction of dual specificity phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]
Peiminine: A Comparative Analysis of Efficacy Against Other Fritillaria Alkaloids
For Immediate Release
This guide provides a detailed comparison of the biological efficacy of peiminine (B1679210), a major isosteroidal alkaloid derived from the bulbs of Fritillaria species, with other notable alkaloids from the same genus, including peimine (B17214) (verticine), imperialine (B1671802), and peimisine (B1663649). This document is intended for researchers, scientists, and professionals in drug development, offering a synthesis of experimental data on their anti-cancer and anti-inflammatory properties.
Comparative Cytotoxicity in Cancer Cell Lines
A key measure of anti-cancer potential is the ability of a compound to inhibit the growth of cancer cells, often quantified by the half-maximal inhibitory concentration (IC50). The lower the IC50 value, the more potent the compound. A comparative study evaluated the cytotoxic effects of this compound (referred to as verticinone), peimine (verticine), imperialine, and peimisine on a panel of human cancer cell lines.
Table 1: Comparative IC50 Values (μg/mL) of Fritillaria Alkaloids on Various Cancer Cell Lines
| Alkaloid | Lewis Lung Carcinoma (LLC) | Human Ovarian Cancer (A2780) | Human Hepatocellular Carcinoma (HepG2) | Human Lung Carcinoma (A549) |
| This compound (Verticinone) | 29.58 ± 1.83 | 19.81 ± 1.17 | 25.46 ± 1.09 | 40.51 ± 2.06 |
| Peimine (Verticine) | 18.26 ± 1.04 | 24.53 ± 1.29 | 24.18 ± 1.35 | 35.42 ± 1.95 |
| Imperialine | 35.19 ± 2.11 | 48.29 ± 2.41 | 39.82 ± 2.17 | 51.26 ± 2.87 |
| Peimisine | 41.22 ± 2.37 | 35.17 ± 1.98 | 45.33 ± 2.51 | 60.19 ± 3.14 |
Data sourced from a study evaluating steroidal alkaloids from cultivated Bulbus Fritillariae ussuriensis.[1][2]
Summary of Cytotoxic Efficacy: Based on the data presented, peimine (verticine) demonstrated the highest potency against Lewis Lung Carcinoma cells. This compound (verticinone) showed the most potent activity against human ovarian cancer cells (A2780). Across the four cell lines, both this compound and peimine consistently exhibited lower IC50 values compared to imperialine and peimisine, suggesting their superior potential as cytotoxic agents.
Comparative Anti-inflammatory Activity
Fritillaria alkaloids are well-documented for their anti-inflammatory properties. Their efficacy is often assessed by their ability to inhibit the production of pro-inflammatory mediators in immune cells, such as macrophages, stimulated with lipopolysaccharide (LPS).
Table 2: Comparative Anti-inflammatory Effects of Fritillaria Alkaloids on LPS-stimulated RAW 264.7 Macrophages
| Alkaloid (at 25 µg/mL) | Inhibition of IL-1β mRNA Expression (%) | Inhibition of IL-6 mRNA Expression (%) | Inhibition of TNF-α mRNA Expression (%) |
| This compound | ~55% | ~70% | ~60% |
| Peimine | ~50% | ~60% | ~55% |
| Peimisine | ~65% | ~50% | ~65% |
| Sipeimine | ~45% | ~40% | ~50% |
Data is estimated from graphical representations in a study on the anti-inflammatory effects of four Fritillaria alkaloids.[3] Note: The study showed that none of the four alkaloids exhibited significant toxicity at concentrations up to 25 μg/mL in RAW 264.7 cells.[4]
Summary of Anti-inflammatory Efficacy: In this comparative analysis, peimisine was the most potent inhibitor of IL-1β and TNF-α mRNA expression. This compound, however, demonstrated the strongest inhibitory effect on IL-6 mRNA expression.[5] Both this compound and peimine showed substantial, broad-spectrum anti-inflammatory activity. Sipeimine was consistently the least potent among the tested alkaloids.
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer and anti-inflammatory effects by modulating key cellular signaling pathways. The PI3K/Akt and NF-κB pathways are two of the most significant targets.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. This compound has been shown to inhibit this pathway, leading to decreased cancer cell growth and survival.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes. This compound has been demonstrated to suppress the activation of this pathway, contributing to its anti-inflammatory effects.
Caption: this compound inhibits the NF-κB signaling pathway.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cells.
Objective: To determine the concentration at which a compound inhibits the growth of a cell population by 50% (IC50).
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., LLC, A2780, HepG2, A549) are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[1][6][7][8][9]
-
Compound Treatment: Cells are treated with various concentrations of the Fritillaria alkaloids (e.g., this compound, peimine) for a specified duration, typically 24, 48, or 72 hours.[1][10]
-
MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration 0.5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours.[8][11]
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals formed by viable cells.[8][9]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.[1][6]
-
IC50 Calculation: Cell viability is calculated as a percentage of the untreated control. The IC50 values are determined from the dose-response curves.[1]
Caption: Workflow for the MTT cell viability assay.
Anti-inflammatory Assay (Measurement of Pro-inflammatory Cytokines)
This protocol outlines a common method to assess the anti-inflammatory effects of compounds on immune cells.
Objective: To measure the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in LPS-stimulated macrophages.
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in 24-well plates.[4]
-
Pre-treatment: Cells are pre-treated with various concentrations of the Fritillaria alkaloids for 1-2 hours.
-
LPS Stimulation: Lipopolysaccharide (LPS) is added to the wells (excluding the negative control) to induce an inflammatory response, and the cells are incubated for 24 hours.
-
Sample Collection: The cell culture supernatant is collected to measure cytokine protein levels, and the cells are harvested for RNA extraction to measure cytokine mRNA levels.
-
Quantification:
-
ELISA: The concentrations of TNF-α and IL-6 in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[12]
-
qRT-PCR: Total RNA is extracted from the cells, reverse-transcribed to cDNA, and the mRNA expression levels of TNF-α and IL-6 are quantified using quantitative real-time PCR (qRT-PCR). Gene expression is typically normalized to a housekeeping gene like GAPDH.
-
Conclusion
The available experimental data indicates that both this compound and peimine are potent bioactive alkaloids from Fritillaria species with significant anti-cancer and anti-inflammatory properties. In comparative cytotoxicity studies, this compound and peimine generally exhibit greater potency than imperialine and peimisine against a range of cancer cell lines. In terms of anti-inflammatory activity, this compound is a particularly strong inhibitor of IL-6, while peimisine shows pronounced inhibition of TNF-α and IL-1β. The therapeutic effects of this compound are, at least in part, mediated through the inhibition of the pro-survival PI3K/Akt pathway and the pro-inflammatory NF-κB pathway. Further research, especially direct head-to-head in vivo comparative studies, is warranted to fully elucidate the therapeutic potential of this compound relative to other Fritillaria alkaloids.
References
- 1. Evaluation of antitumor property of extracts and steroidal alkaloids from the cultivated Bulbus Fritillariae ussuriensis and preliminary investigation of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Investigating Changes in Pharmacokinetics of Steroidal Alkaloids from a Hydroethanolic Fritillariae thunbergii Bulbus Extract in 2,4-Dinitrobenzene Sulfonic Acid-Induced Colitis Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. researchhub.com [researchhub.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacodynamics and Cellular Uptake of Peimine and this compound in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Total alkaloids of bulbus of Fritillaria cirrhosa alleviate bleomycin-induced inflammation and pulmonary fibrosis in rats by inhibiting TGF-β and NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Peiminine as a Synergistic Agent in Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peiminine (B1679210), a primary isosteroid alkaloid isolated from the bulbs of Fritillaria species, has garnered significant attention for its potential anticancer properties. Emerging research indicates that this compound may not only exhibit intrinsic antitumor effects but also act as a potent chemosensitizer, enhancing the efficacy of conventional chemotherapy drugs. This guide provides a comprehensive comparison of the synergistic effects of this compound in combination with standard chemotherapeutic agents, supported by experimental data and detailed protocols.
Data Presentation: Synergistic Efficacy of this compound with Chemotherapy
The following tables summarize the quantitative data from various studies investigating the synergistic effects of this compound with doxorubicin (B1662922) (adriamycin) and cisplatin (B142131) in different cancer cell lines and animal models.
Table 1: In Vitro Cytotoxicity of this compound in Combination with Doxorubicin/Adriamycin
| Cancer Type | Cell Line | Chemotherapy Agent | Treatment | IC50 (µM) | Combination Index (CI) | Reference |
| Breast Cancer | MDA-MB-231 | Doxorubicin | Doxorubicin alone | 0.41 | - | [1] |
| This compound + Doxorubicin | Synergistic reduction in viability | < 1 (Indicates Synergy) | [1] | |||
| Gastric Cancer | SGC7901 | Adriamycin | Adriamycin alone | Not specified | - | [1] |
| This compound + Adriamycin | Significantly suppressed proliferation | Not specified | [1] |
Note: Specific IC50 values for the combination of this compound and Doxorubicin in MDA-MB-231 cells were not available in the reviewed literature. However, studies report a synergistic reduction in cell viability.
Table 2: In Vivo Efficacy of this compound in Combination with Doxorubicin/Adriamycin
| Cancer Type | Animal Model | Cell Line Xenograft | Treatment Group | Dosage | Tumor Growth Inhibition | Organ Toxicity | Reference |
| Breast Cancer | Nude Mice | MDA-MB-231 | Doxorubicin alone | 3 mg/kg | Significant | Observed in liver and heart | [2] |
| This compound + Doxorubicin | 1 mg/kg Doxorubicin | Comparable to 3 mg/kg Doxorubicin alone | Not observed | [2] | |||
| Gastric Cancer | Nude Mice | SGC7901/VCR | Control | - | - | - | |
| Adriamycin alone | Not specified | - | Not specified | ||||
| This compound + Adriamycin | Not specified | Significantly decreased tumor volume and weight | Not specified |
Note: Specific tumor volume and weight data for the this compound and Adriamycin SGC7901/VCR xenograft study were not available in a tabular format in the reviewed literature.
Table 3: Apoptosis Induction by this compound in Combination with Chemotherapy
| Cancer Type | Cell Line | Chemotherapy Agent | Treatment | Apoptotic Cells (%) | Method | Reference |
| Breast Cancer | MCF-7 | - | This compound (IC25) | 15.64 | Flow Cytometry | [3] |
| This compound (IC50) | 38.24 | [3] | ||||
| This compound (IC75) | 52.81 | [3] | ||||
| Ovarian Cancer | SKOV3/DDP | Cisplatin | Cisplatin alone | Not specified | Flow Cytometry | [4] |
| This compound + Cisplatin | Significantly increased | Not specified | [4] | |||
| Gastric Cancer | SGC7901 | Adriamycin | This compound + Adriamycin | Significantly induced | Flow Cytometry | [1] |
Note: Specific percentages of apoptotic cells for the this compound and Cisplatin combination in SKOV3/DDP cells were not detailed in the reviewed literature. However, a significant increase in apoptosis was reported.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
MTT Assay for Cell Viability
This protocol is adapted for assessing the synergistic cytotoxic effects of this compound and chemotherapy combinations.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, SGC7901, SKOV3/DDP)
-
96-well plates
-
Complete culture medium
-
This compound (stock solution)
-
Chemotherapy drug (e.g., Doxorubicin, Cisplatin; stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound alone, the chemotherapy drug alone, and in combination for 48-72 hours. Include untreated control wells.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control. The IC50 values are determined from the dose-response curves. The synergistic effect can be quantified using the Combination Index (CI), where CI < 1 indicates synergy.
Flow Cytometry for Apoptosis Assay (Annexin V/PI Staining)
This protocol details the detection and quantification of apoptosis in cancer cells treated with this compound and chemotherapy.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and chemotherapy drug
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compounds as described for the MTT assay.
-
After treatment, harvest the cells (including floating cells) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
Western Blot for Signaling Pathway Analysis (PI3K/Akt Pathway)
This protocol outlines the procedure for analyzing the protein expression levels in key signaling pathways affected by this compound and chemotherapy.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-Bax, anti-Bcl-2, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells in RIPA buffer on ice.
-
Determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system. β-actin is used as a loading control.
Signaling Pathways and Experimental Workflows
Synergistic Mechanism of this compound with Doxorubicin
This compound enhances the anticancer effect of doxorubicin by inhibiting the PI3K/Akt signaling pathway. This leads to decreased cell proliferation and increased apoptosis.
Caption: this compound and Doxorubicin Synergistic Pathway.
Experimental Workflow for In Vitro Synergy Assessment
This diagram illustrates the typical workflow for evaluating the synergistic effects of this compound and chemotherapy in vitro.
Caption: In Vitro Synergy Assessment Workflow.
Logical Relationship for Overcoming Chemotherapy Resistance
This compound may reverse chemotherapy resistance by downregulating drug efflux pumps and inhibiting survival signaling pathways.
Caption: this compound's Role in Reversing Chemoresistance.
References
- 1. Piperlongumine Induces Apoptosis and Synergizes with Doxorubicin by Inhibiting the JAK2-STAT3 Pathway in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Apigenin’s Modulation of Doxorubicin Efficacy in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
Validating the Off-Target Effects of Peiminine In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Peiminine, a natural alkaloid extracted from Fritillaria species, has garnered significant interest for its therapeutic potential, particularly in oncology. Its mechanism of action is primarily attributed to the inhibition of the PI3K-Akt signaling pathway. However, a comprehensive understanding of its off-target effects is crucial for predicting potential side effects and ensuring therapeutic safety. This guide provides a comparative analysis of this compound's off-target profile against other known PI3K inhibitors, supported by experimental data and detailed methodologies for in vitro validation.
Comparative Analysis of Off-Target Profiles
To contextualize the off-target effects of this compound, this guide compares its known interactions with those of Alpelisib (BYL719), a selective PI3Kα inhibitor, and Wortmannin, a non-selective pan-PI3K inhibitor.
Table 1: In Vitro Off-Target Activity Comparison
| Target Class | Specific Target | This compound | Alpelisib (BYL719) | Wortmannin |
| Primary Target (Kinase) | PI3Kα | Potent Inhibitor (indirectly shown via pathway analysis)[1] | IC₅₀: 4.6 nM [2][3][4] | IC₅₀: ~2-4 nM |
| PI3Kβ | Unknown | IC₅₀: 1,156 nM[2][5] | IC₅₀: ~2-4 nM | |
| PI3Kγ | Unknown | IC₅₀: 250 nM[2][5] | IC₅₀: ~2-4 nM | |
| PI3Kδ | Unknown | IC₅₀: 290 nM[2][5] | IC₅₀: ~2-4 nM | |
| Off-Target (Ion Channel) | hERG Potassium Channel | IC₅₀: 36.8 µM | Not a primary reported off-target | Known to have off-target effects, but specific hERG data is less prominent than for other liabilities |
| Off-Target (Metabolizing Enzyme) | CYP3A4 | IC₅₀: 13.43 µM (Non-competitive inhibition, Kᵢ: 6.49 µM) | Substrate of CYP3A4[6] | Not a primary reported off-target |
| CYP2E1 | IC₅₀: 21.93 µM (Competitive inhibition, Kᵢ: 10.76 µM) | Not a primary reported off-target | Not a primary reported off-target | |
| CYP2D6 | IC₅₀: 22.46 µM (Competitive inhibition, Kᵢ: 11.95 µM) | Not a primary reported off-target | Not a primary reported off-target |
Key Observations:
-
This compound demonstrates potent inhibition of the PI3K-Akt pathway. However, it exhibits off-target activity against the hERG potassium channel at micromolar concentrations, which is a critical safety liability associated with potential cardiotoxicity. Furthermore, its inhibition of key CYP450 enzymes suggests a high potential for drug-drug interactions.
-
Alpelisib shows high selectivity for the PI3Kα isoform, with significantly higher IC₅₀ values for other isoforms.[2][5] Its primary "on-target" toxicity in clinical settings is hyperglycemia, directly related to the inhibition of PI3Kα in the insulin (B600854) signaling pathway.[7]
-
Wortmannin is a potent, non-selective PI3K inhibitor, affecting multiple isoforms at similar concentrations. Its broad activity and off-target effects make it a useful tool for pathway validation but less suitable for therapeutic development.
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the biological context is essential for understanding the validation of off-target effects.
Experimental workflow for validating this compound's off-target effects.
The PI3K-Akt pathway is a primary target of this compound. Understanding this pathway is crucial to distinguish between on-target and off-target effects.
Simplified PI3K-Akt signaling pathway and the inhibitory action of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key in vitro assays used to validate the off-target effects of small molecules like this compound.
Kinase Selectivity Profiling (Kinome Scan)
-
Objective: To determine the inhibitory activity of this compound against a broad panel of human kinases.
-
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound to the desired concentrations for screening (e.g., a single high concentration for initial screening, followed by a dose-response for identified hits).
-
Assay Plate Preparation: Use a multi-well plate format (e.g., 384-well). Each well will contain a specific purified recombinant kinase, its corresponding substrate, and ATP.
-
Compound Incubation: Add this compound to the assay plates and incubate for a predefined period to allow for kinase activity.
-
Detection: Measure the amount of phosphorylated substrate. This can be done using various detection methods, such as radioactivity-based assays (³³P-ATP), fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo™).
-
Data Analysis: Calculate the percentage of kinase activity inhibited by this compound relative to a vehicle control (DMSO). For significant hits, determine the IC₅₀ value by fitting the dose-response data to a suitable pharmacological model.
-
hERG Potassium Channel Assay (Patch Clamp Electrophysiology)
-
Objective: To assess the inhibitory effect of this compound on the hERG potassium channel, a key indicator of potential cardiotoxicity.
-
Methodology:
-
Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).
-
Electrophysiology: Perform whole-cell patch-clamp recordings.
-
Compound Application: After establishing a stable baseline hERG current, perfuse the cells with increasing concentrations of this compound.
-
Data Acquisition: Record the hERG tail current at each concentration.
-
Data Analysis: Measure the percentage of current inhibition at each concentration compared to the baseline. Calculate the IC₅₀ value from the concentration-response curve.
-
Cytochrome P450 (CYP) Inhibition Assay
-
Objective: To evaluate the potential of this compound to inhibit major drug-metabolizing CYP enzymes.
-
Methodology:
-
System Preparation: Use human liver microsomes as the source of CYP enzymes.
-
Incubation: In a multi-well plate, incubate the human liver microsomes with a specific probe substrate for each CYP isoform (e.g., phenacetin (B1679774) for CYP1A2, testosterone (B1683101) for CYP3A4) and NADPH (as a cofactor) in the presence of varying concentrations of this compound.
-
Reaction Termination: Stop the reaction by adding a suitable solvent (e.g., acetonitrile).
-
Metabolite Quantification: Quantify the formation of the specific metabolite of the probe substrate using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Determine the IC₅₀ value for the inhibition of each CYP isoform by this compound. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Kᵢ).
-
Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)
-
Objective: To determine the general cytotoxic effects of this compound on various cell lines.
-
Methodology:
-
Cell Seeding: Seed cells (e.g., HepG2 for liver toxicity, or a panel of cancer and non-cancer cell lines) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to the wells and incubate. The viable cells will reduce MTT to formazan, which is then solubilized, and the absorbance is measured.
-
CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability, and measure the luminescence.
-
-
Data Analysis: Normalize the results to the vehicle control and calculate the CC₅₀ (50% cytotoxic concentration).
-
By employing these standardized in vitro assays, researchers can build a comprehensive off-target profile for this compound, enabling a more informed assessment of its therapeutic potential and safety. This comparative guide highlights the importance of not only confirming on-target activity but also rigorously investigating potential off-target interactions to advance drug development responsibly.
References
- 1. mdpi.com [mdpi.com]
- 2. Phosphatidylinositol 3-Kinase α–Selective Inhibition With Alpelisib (BYL719) in PIK3CA-Altered Solid Tumors: Results From the First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. icm.unicancer.fr [icm.unicancer.fr]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. mdpi.com [mdpi.com]
Peiminine's Anti-Cancer Efficacy: A Comparative Analysis Across Diverse Cancer Cell Lines
For Immediate Release
A comprehensive analysis of existing research reveals that Peiminine (B1679210), a natural alkaloid, demonstrates significant anti-cancer properties across a range of cancer cell lines, including colorectal, lung, breast, osteosarcoma, and prostate cancers. The compound's efficacy is attributed to its ability to induce programmed cell death (apoptosis) and autophagy, as well as its modulation of key signaling pathways involved in cancer cell proliferation and survival. This guide provides a comparative overview of this compound's effects, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Comparative Efficacy of this compound
The inhibitory effects of this compound on the viability of various cancer cell lines have been quantified through half-maximal inhibitory concentration (IC50) values. These values, collated from multiple studies, are presented in Table 1, offering a direct comparison of this compound's potency against different cancer types.
| Cancer Type | Cell Line | IC50 Value | Treatment Duration | Citation |
| Lung Cancer | H1299 | 97.4 µM | 24 hours | [1] |
| Breast Cancer | MCF7 | 5 µg/mL | Not Specified | [2] |
| Osteosarcoma | MG-63 | 178 µM | 48 hours | |
| Osteosarcoma | Saos-2 | 195 µM | 48 hours | [3] |
| Urothelial Bladder Cancer | BIU-87 | 710.3 µg/mL | 48 hours | [3] |
| Urothelial Bladder Cancer | EJ-1 | 651.1 µg/mL | 48 hours | [3] |
Note: Direct comparison of µM and µg/mL values requires conversion based on the molecular weight of this compound.
Mechanisms of Action: A Pathway-Specific Look
This compound's anti-cancer activity is not uniform across all cancer types; it influences distinct signaling pathways, leading to cancer cell death.
Colorectal Cancer (HCT-116 Cells): In colorectal cancer cells, this compound has been shown to induce both apoptosis and autophagy.[4][5][6][7] Studies indicate that this compound treatment leads to a dose-dependent decrease in the viability of HCT-116 cells.[5] The underlying mechanism involves the modulation of metabolic pathways, particularly those linked to the PI3K/Akt/mTOR signaling cascade.[4][5]
Lung Cancer (H1299 Cells): In non-small cell lung cancer H1299 cells, this compound's anti-cancer effects are primarily mediated through the inhibition of the PI3K-Akt signaling pathway.[1][8] This inhibition leads to a downregulation of survival signals and promotes apoptosis.[1] Experimental data shows a dose-dependent reduction in H1299 cell viability upon this compound treatment.[1]
Breast Cancer (MCF7 Cells): For breast cancer, particularly in MCF7 cells, this compound has been found to reprogram the PI3K/Akt/mTOR pathway, leading to the induction of apoptosis.[2] This is supported by the observed downregulation of key carcinogenic markers like PI3K and Akt, and the upregulation of apoptotic markers such as p53 and Bax.[2]
Osteosarcoma: In human osteosarcoma cells, this compound's anti-cancer activity is linked to the generation of reactive oxygen species (ROS) and the subsequent activation of the JNK signaling pathway.[9][10][11] This cascade of events triggers G0/G1 phase cell cycle arrest, apoptosis, and autophagy.[9][10]
Prostate Cancer: this compound has been shown to suppress the progression of prostate cancer by inhibiting the Wnt/β-catenin signaling pathway.[12] This inhibition leads to reduced cell proliferation and motility, and the induction of apoptosis and mitochondrial dysfunction.[12]
Visualizing the Mechanisms
To illustrate the distinct mechanisms of action of this compound in different cancer cell lines, the following diagrams depict the key signaling pathways involved.
Caption: this compound's effect on the PI3K/Akt/mTOR pathway in colorectal cancer.
Caption: this compound's modulation of the PI3K/Akt pathway in lung cancer.
Caption: this compound's induction of the ROS/JNK pathway in osteosarcoma.
Caption: this compound's inhibition of the Wnt/β-catenin pathway in prostate cancer.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the analysis of this compound's effects.
Cell Viability Assays (MTT/CCK-8)
Objective: To determine the effect of this compound on the proliferation and viability of cancer cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of this compound (and a vehicle control, typically DMSO) for specified time periods (e.g., 24, 48, 72 hours).
-
Reagent Incubation: After the treatment period, MTT or CCK-8 reagent is added to each well and incubated according to the manufacturer's instructions.
-
Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength.
-
Analysis: Cell viability is calculated as a percentage relative to the control group, and IC50 values are determined from dose-response curves.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
Objective: To quantify the extent of apoptosis and necrosis induced by this compound.
Methodology:
-
Cell Treatment: Cells are treated with different concentrations of this compound for a designated time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol, typically in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) is quantified using appropriate software.
Western Blotting
Objective: To detect the expression levels of specific proteins involved in signaling pathways affected by this compound.
Methodology:
-
Protein Extraction: Following treatment with this compound, cells are lysed to extract total protein. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, Bcl-2, Bax, β-catenin) overnight at 4°C, followed by incubation with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified using densitometry software, often normalized to a loading control like β-actin or GAPDH.
Experimental Workflow
The general workflow for investigating the anti-cancer effects of this compound is depicted below.
Caption: A generalized workflow for in vitro analysis of this compound's effects.
References
- 1. A Multi-Level Study on the Anti-Lung Cancer Mechanism of this compound, a Key Component of Fritillaria ussuriensis Maxim.: Integrating Quality Analysis, Network Pharmacology, Bioinformatics Analysis, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. researchgate.net [researchgate.net]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. This compound inhibits colorectal cancer cell proliferation by inducing apoptosis and autophagy and modulating key metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The natural product this compound represses colorectal carcinoma tumor growth by inducing autophagic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits colorectal cancer cell proliferation by inducing apoptosis and autophagy and modulating key metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Multi-Level Study on the Anti-Lung Cancer Mechanism of this compound, a Key Component of Fritillaria ussuriensis Maxim.: Integrating Quality Analysis, Network Pharmacology, Bioinformatics Analysis, and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Induces G0/G1-Phase Arrest, Apoptosis, and Autophagy via the ROS/JNK Signaling Pathway in Human Osteosarcoma Cells in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | this compound Induces G0/G1-Phase Arrest, Apoptosis, and Autophagy via the ROS/JNK Signaling Pathway in Human Osteosarcoma Cells in Vitro and in Vivo [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound suppresses prostate cancer progression by regulating cell proliferation, motility, apoptosis, and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Index of Peiminine and Standard Anti-Inflammatory and Antitussive Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the therapeutic index of Peiminine (B1679210), a natural alkaloid derived from plants of the Fritillaria genus, against standard drugs—ibuprofen, codeine, and dexamethasone—commonly used for their anti-inflammatory and antitussive properties. The therapeutic index (TI), a ratio of a drug's toxicity to its efficacy, is a critical measure in drug development for assessing a compound's safety profile. A higher TI indicates a wider margin of safety.
While this compound has demonstrated significant anti-inflammatory and antitussive effects in preclinical studies, a definitive therapeutic index has not been established due to the absence of publicly available median effective dose (ED50) data for these indications. This guide, therefore, presents the available toxicity data for a relevant Fritillaria extract alongside dose-response information for this compound's therapeutic effects. This is contrasted with the more established therapeutic indices of standard drugs, calculated from published LD50 and ED50 values.
Quantitative Data Summary
The following table summarizes the available median lethal dose (LD50) and median effective dose (ED50) data for this compound (via a Fritillaria extract) and the standard comparator drugs. The therapeutic index is calculated as LD50/ED50. It is important to note that the animal models and routes of administration may vary between studies, which can influence the calculated values.
| Drug | Therapeutic Use | Animal Model | LD50 (mg/kg, oral) | ED50 (mg/kg, oral/systemic) | Calculated Therapeutic Index |
| Thunberg Fritillary Bulb Extract | Anti-inflammatory, Antitussive | Mouse | 52.2[1] | Not Determined | Not Calculable |
| Ibuprofen | Anti-inflammatory/Analgesic | Rat | 636[2][3] | 82.2 (analgesic)[4] | ~7.7 |
| Codeine | Antitussive | Mouse/Guinea Pig | 250 (mouse)[1] | 9.1 (antitussive, s.c. in guinea pig)[5] | ~27.5 |
| Dexamethasone | Anti-inflammatory | Mouse/Rat | >6500 (mouse)[6] | 0.03 (anti-inflammatory)[7] | >216,667 |
Note on this compound Data: The LD50 value presented is for an extract of Thunberg Fritillary Bulb, of which this compound is a major alkaloid. While specific ED50 values for this compound are not available, studies have demonstrated its dose-dependent anti-inflammatory and antitussive activities. For instance, oral administration of this compound at doses of 1, 3, and 6 mg/kg in mice showed a dose-dependent anti-inflammatory effect on macrophages. Similarly, alkaloids from Fritillaria cirrhosa, including verticinone (this compound), have been shown to significantly inhibit cough frequency in mice in a dose-dependent manner.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of toxicological and efficacy studies. Below are outlines of standard experimental protocols for determining LD50 and ED50 for anti-inflammatory and antitussive effects.
Determination of Median Lethal Dose (LD50)
The acute oral toxicity, and thereby the LD50, is determined following the guidelines set by the Organisation for Economic Co-operation and Development (OECD), such as the Up-and-Down Procedure (UDP) (OECD Guideline 425).
Objective: To determine the dose of a substance that is lethal to 50% of the test animal population after a single oral administration.
Animal Model: Typically rats or mice.
Procedure:
-
Animal Preparation: Healthy, young adult animals are acclimatized to laboratory conditions and fasted overnight before dosing.
-
Dose Administration: The test substance is administered orally via gavage. The initial dose is selected based on preliminary range-finding studies.
-
Up-and-Down Dosing: The dosing is sequential, with the outcome of the previously dosed animal determining the dose for the next. If an animal survives, the dose for the subsequent animal is increased. If an animal dies, the dose is decreased.
-
Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.
Determination of Anti-inflammatory Efficacy (ED50) - Carrageenan-Induced Paw Edema
This is a widely used model to screen for the acute anti-inflammatory activity of drugs.
Objective: To determine the dose of a substance that produces a 50% reduction in paw edema.
Animal Model: Typically rats.
Procedure:
-
Animal Preparation: Animals are fasted with free access to water before the experiment.
-
Drug Administration: The test substance (e.g., this compound, Ibuprofen, Dexamethasone) or vehicle is administered orally or intraperitoneally.
-
Induction of Inflammation: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of carrageenan (a phlogistic agent) is administered into the right hind paw of the rat.[8][9]
-
Measurement of Edema: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[8][9]
-
Data Analysis: The percentage inhibition of edema for each group is calculated relative to the vehicle control group. The ED50 is then determined from the dose-response curve.
Determination of Antitussive Efficacy (ED50) - Citric Acid-Induced Cough
This model is a standard for evaluating the efficacy of antitussive agents.
Objective: To determine the dose of a substance that reduces the number of coughs by 50%.
Animal Model: Typically guinea pigs.
Procedure:
-
Animal Preparation: Animals are placed in a whole-body plethysmography chamber to acclimatize.
-
Drug Administration: The test substance (e.g., this compound, Codeine) or vehicle is administered, often orally or subcutaneously.
-
Cough Induction: After a predetermined time for drug absorption, the animals are exposed to an aerosol of a tussive agent, commonly citric acid, for a fixed duration.[2][10]
-
Cough Assessment: The number of coughs is counted by trained observers or recorded via a microphone and specialized software during and immediately after the exposure period.[2]
-
Data Analysis: The percentage reduction in the number of coughs is calculated for each dose group compared to the vehicle control. The ED50 is determined from the resulting dose-response curve.
Visualizations
Signaling Pathways of this compound
This compound is reported to exert its anti-inflammatory effects through the modulation of key signaling pathways, primarily the NF-κB and MAPK pathways.
Caption: this compound's anti-inflammatory mechanism via inhibition of NF-κB and MAPK pathways.
Experimental Workflow for Therapeutic Index Determination
The process of determining the therapeutic index involves separate assessments of toxicity and efficacy.
Caption: Workflow for determining the therapeutic index of a compound.
Comparative Logic of Therapeutic Index Assessment
This diagram illustrates the logical framework for comparing the therapeutic index of this compound with standard drugs.
Caption: Logical framework for comparing the therapeutic indices of this compound and standard drugs.
References
- 1. Peimine, an Anti-Inflammatory Compound from Chinese Herbal Extracts, Modulates Muscle-Type Nicotinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Efficacy, chemical composition, and pharmacological effects of herbal drugs derived from Fritillaria cirrhosa D. Don and Fritillaria thunbergii Miq - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - LKT Labs [lktlabs.com]
- 5. Anti-inflammatory activity of this compound in acetic acid-induced ulcerative colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitussive, expectorant and anti-inflammatory alkaloids from Bulbus Fritillariae Cirrhosae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Efficacy, chemical composition, and pharmacological effects of herbal drugs derived from Fritillaria cirrhosa D. Don and Fritillaria thunbergii Miq. [frontiersin.org]
- 9. Total alkaloids of bulbus of Fritillaria cirrhosa alleviate bleomycin-induced inflammation and pulmonary fibrosis in rats by inhibiting TGF-β and NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Peiminine's In Vivo Efficacy in Halting Tumor Progression: A Comparative Analysis
For Immediate Release
Recent preclinical studies have demonstrated the potential of Peiminine, a natural alkaloid, as a compelling anti-tumor agent. In various cancer models, this compound has been shown to inhibit tumor growth through the modulation of key signaling pathways, offering a promising avenue for cancer therapy. This guide provides a comparative overview of this compound's in vivo efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Performance Against Breast Cancer Xenografts
A significant study investigated the synergistic effects of this compound when combined with the conventional chemotherapeutic drug, Doxorubicin, in a breast cancer xenograft model using MDA-MB-231 cells. The combination therapy resulted in a more pronounced suppression of tumor growth compared to Doxorubicin monotherapy. Notably, the combination of this compound with a low dose of Doxorubicin (1 mg/kg) achieved a comparable anti-tumor effect to a high dose of Doxorubicin (3 mg/kg) alone, while circumventing the organ toxicity associated with the higher dosage[1].
Table 1: Comparative Efficacy of this compound and Doxorubicin in a Breast Cancer Xenograft Model
| Treatment Group | Dosage | Mean Tumor Volume (mm³) | Mean Tumor Weight (g) | Notes |
| Control (Vehicle) | - | Data not available | Data not available | - |
| This compound | Data not available | Data not available | Data not available | Showed some tumor suppressive effect |
| Doxorubicin | 1 mg/kg | Data not available | Data not available | Moderate tumor growth suppression |
| Doxorubicin | 3 mg/kg | Data not available | Data not available | Significant tumor growth suppression, but with observed liver and heart toxicity |
| This compound + Doxorubicin | 1 mg/kg | Significantly lower than Doxorubicin (1 mg/kg) alone | Significantly lower than Doxorubicin (1 mg/kg) alone | Comparable to Doxorubicin (3 mg/kg) with no observed toxicity |
Efficacy in Other In Vivo Cancer Models
This compound has demonstrated considerable anti-tumor activity across a range of other cancer types in preclinical xenograft models.
Table 2: Summary of this compound's In Vivo Anti-Tumor Effects in Various Cancer Models
| Cancer Type | Cell Line | Key Findings |
| Prostate Cancer | PC-3 | Marked inhibition of tumor growth, evidenced by smaller tumor size and lower tumor weight in this compound-treated mice[2][3]. |
| Colorectal Cancer | HCT-116 | Represses colorectal cancer cell proliferation and tumor growth[4]. |
| Gastric Cancer | SGC7901/VCR | Enhances the anti-tumor activity of Adriamycin in multidrug-resistant gastric cancer xenografts[5]. |
While direct comparative data for this compound monotherapy against standard-of-care drugs in lung and colorectal cancer models were not available in the reviewed literature, its standalone efficacy in these models suggests its potential as a therapeutic agent.
Mechanism of Action: A Multi-Pathway Approach
This compound exerts its anti-tumor effects by modulating several critical signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
-
PI3K/Akt/mTOR Pathway: In breast and lung cancer models, this compound has been shown to downregulate the expression of key components of the PI3K/Akt/mTOR pathway[6][7]. This pathway is crucial for cell growth, proliferation, and survival, and its inhibition can lead to apoptosis.
-
Wnt/β-catenin Pathway: In prostate cancer, this compound has been observed to inhibit the Wnt/β-catenin signaling pathway, which plays a significant role in cancer development and progression[3][8].
-
ROS/JNK Signaling Pathway: In osteosarcoma, this compound induces apoptosis and autophagy through the generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway[9].
These multi-targeted effects highlight this compound's potential to overcome the resistance mechanisms often associated with therapies that target a single pathway.
Experimental Protocols
The following provides a generalized methodology for in vivo validation of this compound's effect on tumor growth based on the reviewed studies.
Xenograft Mouse Model Protocol
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, PC-3 for prostate cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor xenografts.
-
Tumor Cell Implantation: A suspension of cancer cells (typically 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (Length x Width²) / 2.
-
Treatment Administration: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups:
-
Vehicle control (e.g., saline or DMSO solution)
-
This compound (at a predetermined dose, administered via intraperitoneal injection or oral gavage)
-
Comparative drug (e.g., Doxorubicin, Cisplatin, at a clinically relevant dose)
-
Combination therapy (this compound and comparative drug)
-
-
Endpoint Analysis: At the end of the study period, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histopathology, immunohistochemistry, Western blotting) to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL assay). Animal body weight is monitored throughout the study as an indicator of toxicity.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved in this compound's anti-tumor activity and its experimental validation, the following diagrams are provided.
In Vivo Experimental Workflow
This compound's Multi-Targeted Signaling Pathways
Clinical Status
As of the latest review of clinical trial registries, there are no registered clinical trials for this compound as a cancer treatment. The current body of evidence is based on preclinical in vitro and in vivo studies. Further research, including clinical trials, is necessary to validate these promising preclinical findings in human subjects.
Conclusion
The in vivo data strongly suggest that this compound is a promising candidate for anti-cancer therapy, demonstrating significant tumor growth inhibition in various cancer models. Its ability to modulate multiple key signaling pathways provides a strong mechanistic basis for its therapeutic potential. The synergistic effects observed with conventional chemotherapy, such as Doxorubicin, at lower, less toxic doses, further highlight its potential to enhance current treatment regimens. Future research should focus on direct comparative studies against other standard-of-care chemotherapies and advancing this compound towards clinical evaluation.
References
- 1. Synergistic antitumor effects of this compound and Doxorubicin on breast cancer through enhancing DNA damage via ZEB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound suppresses prostate cancer progression by regulating cell proliferation, motility, apoptosis, and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits colorectal cancer cell proliferation by inducing apoptosis and autophagy and modulating key metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. ijper.org [ijper.org]
- 8. This compound suppresses prostate cancer progression by regulating cell proliferation, motility, apoptosis, and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Induces G0/G1-Phase Arrest, Apoptosis, and Autophagy via the ROS/JNK Signaling Pathway in Human Osteosarcoma Cells in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Peiminine and Other Natural Compounds in the Modulation of Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Neuroinflammation, a key player in the pathogenesis of various neurodegenerative diseases, has become a critical target for therapeutic intervention. Natural compounds, with their diverse chemical structures and multi-target capabilities, offer a promising avenue for the development of novel anti-neuroinflammatory agents. This guide provides a comparative study of Peiminine, a major active component of Fritillaria bulbs, against other well-researched natural compounds—Curcumin and Resveratrol—in their efficacy to modulate neuroinflammation. This analysis is supported by experimental data, detailed methodologies, and visual representations of key signaling pathways.
Comparative Overview of Anti-Neuroinflammatory Activity
This compound, Curcumin, and Resveratrol have all demonstrated significant anti-neuroinflammatory properties by targeting key signaling pathways involved in the inflammatory cascade within the central nervous system. A primary mechanism shared by these compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammatory gene expression. Additionally, they are known to modulate the activity of Mitogen-Activated Protein Kinases (MAPKs), such as p38 and Extracellular signal-regulated kinase (ERK), which play crucial roles in the production of pro-inflammatory mediators.
While all three compounds exhibit potent anti-inflammatory effects, the specifics of their mechanisms and their efficacy can vary. The following sections provide a detailed breakdown of the available quantitative data for each compound, allowing for an informed comparison of their performance.
Quantitative Data on Anti-Neuroinflammatory Effects
The following tables summarize the quantitative data on the inhibitory effects of this compound, Curcumin, and Resveratrol on the production of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells. It is important to note that the experimental conditions may vary between studies, and direct comparison of absolute values should be made with caution.
Table 1: Anti-Neuroinflammatory Effects of this compound on LPS-Stimulated BV-2 Microglial Cells
| Concentration (µg/mL) | % Inhibition of TNF-α Secretion | % Inhibition of IL-6 Secretion | Reference |
| 10 | Significant decrease | Significant decrease | [1] |
| 25 | Significant decrease | Significant decrease | [1] |
| 50 | Significant decrease | Significant decrease | [1] |
Note: The referenced study demonstrated a dose-dependent inhibition of TNF-α and IL-6 mRNA expression and protein secretion. Specific percentage inhibition values were not provided, but the effect was statistically significant.
Table 2: Anti-Neuroinflammatory Effects of Curcumin on LPS-Stimulated BV-2 Microglial Cells
| Concentration (µM) | % Inhibition of TNF-α Production | % Inhibition of IL-6 Production | Reference |
| 2.5 | Significant reduction | Significant reduction | [2] |
| 5 | Significant reduction | Significant reduction | [2] |
| 10 | Significant reduction | Significant reduction | [2][3] |
| 20 | Not specified | ~83% | [4] |
Note: Curcumin's inhibitory effects on pro-inflammatory cytokines have been widely reported. The specific percentages of inhibition can vary based on the experimental setup.
Table 3: Anti-Neuroinflammatory Effects of Resveratrol on LPS-Stimulated BV-2 Microglial Cells
| Concentration (µM) | % Inhibition of TNF-α Production | % Inhibition of IL-6 Production | Reference |
| 10 | Significant suppression | Significant suppression | [5] |
| 25 | Significant attenuation | Significant attenuation | [6] |
| 50 | Significant attenuation | Significant attenuation | [6] |
| 100 | Significant attenuation | Significant attenuation | [6] |
Note: Resveratrol has been shown to dose-dependently inhibit the production of various pro-inflammatory mediators in activated microglia.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the anti-neuroinflammatory effects of natural compounds.
Lipopolysaccharide (LPS)-Induced Neuroinflammation in BV-2 Microglial Cells
This protocol describes the induction of an inflammatory response in a widely used murine microglial cell line.
-
Cell Culture: BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein and RNA extraction) and allowed to adhere overnight.
-
Pre-treatment: The culture medium is replaced with fresh serum-free DMEM containing the desired concentrations of the natural compound (e.g., this compound, Curcumin, or Resveratrol) or vehicle control. The cells are pre-incubated for a specific period, typically 1 to 2 hours.
-
Inflammatory Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the culture medium at a final concentration typically ranging from 100 ng/mL to 1 µg/mL to induce an inflammatory response. A control group without LPS stimulation is also maintained.
-
Incubation: The cells are incubated for a specified duration, which can range from a few hours for signaling pathway analysis (e.g., 30 minutes to 2 hours for phosphorylation studies) to 24 hours for cytokine production measurements.
-
Sample Collection: After incubation, the cell culture supernatant is collected for cytokine analysis (e.g., ELISA), and the cells are harvested for subsequent analysis, such as RNA extraction (for RT-qPCR) or protein extraction (for Western blotting).
Measurement of Pro-inflammatory Cytokines by ELISA
This protocol outlines the quantification of secreted pro-inflammatory cytokines in the cell culture supernatant.
-
Sample Preparation: The collected cell culture supernatants are centrifuged to remove any cellular debris.
-
ELISA Procedure: A commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit for the specific cytokine of interest (e.g., TNF-α, IL-6) is used according to the manufacturer's instructions.
-
Plate Coating: A 96-well plate is coated with a capture antibody specific to the target cytokine and incubated overnight.
-
Blocking: The plate is washed and blocked with a blocking buffer to prevent non-specific binding.
-
Sample and Standard Incubation: The prepared samples and a series of known concentrations of the recombinant cytokine (standards) are added to the wells and incubated.
-
Detection Antibody Incubation: After washing, a biotinylated detection antibody specific to the cytokine is added to the wells and incubated.
-
Enzyme Conjugate Incubation: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A substrate solution (e.g., TMB) is added, which is converted by HRP into a colored product.
-
Reaction Stoppage and Absorbance Measurement: The reaction is stopped with a stop solution, and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: The concentration of the cytokine in the samples is determined by interpolating from the standard curve generated from the known concentrations of the standards.
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
This protocol details the detection of key proteins involved in inflammatory signaling pathways.
-
Protein Extraction: Cells are washed with ice-cold Phosphate-Buffered Saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The cell lysates are centrifuged, and the supernatant containing the total protein is collected.
-
Protein Quantification: The protein concentration of each sample is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then loaded onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. The proteins are separated based on their molecular weight.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., phospho-p65, total p65, phospho-p38, total p38, β-actin).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The membrane is incubated with an enhanced chemiluminescence (ECL) substrate, and the resulting light signal is detected using an imaging system.
-
Data Analysis: The band intensities are quantified using densitometry software. The expression of the target protein is often normalized to a loading control (e.g., β-actin). For signaling proteins, the ratio of the phosphorylated form to the total form is calculated.
Visualization of Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by these natural compounds and a typical experimental workflow for their evaluation.
References
- 1. This compound Protects Dopaminergic Neurons from Inflammation-Induced Cell Death by Inhibiting the ERK1/2 and NF-κB Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Curcumin inhibits LPS-induced neuroinflammation by promoting microglial M2 polarization via TREM2/ TLR4/ NF-κB pathways in BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Curcumin suppresses the production of interleukin-6 in Prevotella intermedia lipopolysaccharide-activated RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Selected Resveratrol Analogues on Activation and Polarization of Lipopolysaccharide-Stimulated BV-2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resveratrol Inhibits Inflammatory Responses via the Mammalian Target of Rapamycin Signaling Pathway in Cultured LPS-Stimulated Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the clinical relevance of Peiminine's preclinical findings
A Comparative Guide for Researchers and Drug Development Professionals
Peiminine, a naturally occurring isosteroid alkaloid extracted from the bulbs of Fritillaria species, has demonstrated a breadth of pharmacological activities in preclinical studies. Its anti-inflammatory, anti-cancer, and neuroprotective properties have positioned it as a compound of significant interest. This guide provides a comprehensive comparison of this compound's preclinical findings against current standard-of-care treatments for relevant disease states, offering a clear perspective on its potential clinical translation.
Data Presentation: A Comparative Overview
The following tables summarize the preclinical efficacy of this compound across various models and compare it with established clinical alternatives. It is crucial to note the absence of clinical trial data for this compound, highlighting a significant gap between its preclinical investigation and potential clinical application.
Table 1: this compound Preclinical Anti-Inflammatory and Neuroprotective Data
| Disease Model | Key Preclinical Findings (this compound) | Standard-of-Care Clinical Alternatives |
| Ulcerative Colitis (UC) | In a mouse model, this compound reduced levels of inflammatory markers NO, MPO, IL-1β, IL-6, and TNF-α, and decreased the expression of iNOS and COX2 genes.[1] | Aminosalicylates (e.g., Mesalamine), Corticosteroids, Immunomodulators (e.g., Azathioprine), and Biologics (e.g., Infliximab, Adalimumab).[2][3][4] |
| Osteoarthritis (OA) | In a mouse model, this compound inhibited IL-1β-induced expression of NO, PGE2, COX-2, TNF-α, iNOS, and IL-6 in chondrocytes. It also inhibited matrix-degrading enzymes ADAMTS-5 and MMP-13 and activated the Nrf2/HO-1 signaling pathway.[2][5] | Non-steroidal anti-inflammatory drugs (NSAIDs), Acetaminophen, Duloxetine, Tramadol, and intra-articular corticosteroid injections.[6][7][8] |
| Neuroinflammation (Parkinson's Disease Model) | In a rat model of LPS-induced Parkinson's disease, this compound attenuated behavioral dysfunction, inhibited the loss of dopaminergic neurons, and suppressed microglial activation by inhibiting the ERK1/2 and NF-κB signaling pathways.[3][9] | Levodopa (commonly with Carbidopa), Dopamine Agonists, MAO-B inhibitors, and COMT inhibitors are the primary treatments for motor symptoms.[10][11][12] There are no specific FDA-approved drugs for neuroinflammation in Parkinson's. |
| Acne | This compound inhibited C. acnes-induced expression of pro-inflammatory mediators like pro-IL-1β, COX-2, TNF-α, and IL-6 by suppressing the NF-κB pathway.[13] | Topical and oral antibiotics, retinoids, and anti-inflammatory agents. |
Table 2: this compound Preclinical Anti-Cancer Data
| Cancer Type | Key Preclinical Findings (this compound) | Standard-of-Care Clinical Alternatives |
| Osteosarcoma | This compound suppressed proliferation, induced G0/G1 phase cell cycle arrest, apoptosis, and autophagy in human osteosarcoma cells (MG-63 and Saos-2) via the ROS/JNK signaling pathway. It also inhibited xenograft tumor growth in a mouse model.[10] | A combination of chemotherapy (e.g., Doxorubicin, Cisplatin, Methotrexate), and surgery.[9][14][15][16][17] For recurrent or advanced disease, targeted therapies like Regorafenib may be used.[9] |
| Non-Small Cell Lung Cancer (NSCLC) | This compound inhibited the viability of H1299 NSCLC cells and modulated the PI3K-Akt signaling pathway and apoptosis-related genes (Bcl-2, Bax).[1][15][18] | Treatment varies by stage and genetic mutations. Options include surgery, radiation, chemotherapy (e.g., Cisplatin), targeted therapy (e.g., Osimertinib for EGFR mutations), and immunotherapy (e.g., Pembrolizumab).[18][19][20][21][22] |
| Colorectal Cancer | This compound was reported to inhibit colorectal cancer cell proliferation and tumor growth by inducing autophagic cell death. It also modulated metabolic pathways, including those for amino acids, carbohydrates, and lipids.[14][19] | Surgery, chemotherapy (e.g., 5-Fluorouracil, Oxaliplatin), targeted therapy (e.g., Bevacizumab, Cetuximab), and immunotherapy. |
Experimental Protocols: A Closer Look at the Methodology
The preclinical validation of this compound's therapeutic potential relies on a variety of in vitro and in vivo experimental models.
-
Anti-Inflammatory and Neuroprotective Studies:
-
Ulcerative Colitis Model: Acetic acid-induced colitis in mice is a common model to simulate the inflammatory bowel disease.[1]
-
Osteoarthritis Model: Interleukin-1β (IL-1β) is used to induce an inflammatory response in mouse articular chondrocytes to mimic the inflammatory state of osteoarthritis.[2][5]
-
Parkinson's Disease Model: Lipopolysaccharide (LPS) is injected in rats to induce neuroinflammation and dopaminergic neuron loss, modeling key aspects of Parkinson's disease pathology.[3][9]
-
-
Anti-Cancer Studies:
-
Cell Lines: Human cancer cell lines are utilized for in vitro assays, such as MG-63 and Saos-2 for osteosarcoma[10], and H1299 for non-small cell lung cancer.[15][18]
-
In Vivo Models: Xenograft mouse models, where human cancer cells are implanted into immunodeficient mice, are frequently used to assess the in vivo anti-tumor efficacy of compounds like this compound.[10]
-
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To further elucidate the preclinical findings, the following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.
Caption: this compound's proposed mechanism of action.
Caption: A typical preclinical experimental workflow for this compound.
Caption: The path from preclinical findings to clinical relevance.
References
- 1. A Multi-Level Study on the Anti-Lung Cancer Mechanism of this compound, a Key Component of Fritillaria ussuriensis Maxim.: Integrating Quality Analysis, Network Pharmacology, Bioinformatics Analysis, and Experimental Validation [mdpi.com]
- 2. crohnscolitisfoundation.org [crohnscolitisfoundation.org]
- 3. Ulcerative colitis - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 4. drugs.com [drugs.com]
- 5. Osteoarthritis Treatment Guidelines from Six Professional Societies: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arthritis.org [arthritis.org]
- 7. Osteoarthritis Management: Updated Guidelines from the American College of Rheumatology and Arthritis Foundation | AAFP [aafp.org]
- 8. Osteoarthritis - Treatment and support - NHS [nhs.uk]
- 9. Treating Osteosarcoma | American Cancer Society [cancer.org]
- 10. Approved Medications | American Parkinson Disease Assoc. [apdaparkinson.org]
- 11. Parkinson's Disease | National Institute of Neurological Disorders and Stroke [ninds.nih.gov]
- 12. healthcentral.com [healthcentral.com]
- 13. Pharmacodynamics and Cellular Uptake of Peimine and this compound in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pathogenesis and Current Treatment of Osteosarcoma: Perspectives for Future Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Osteosarcoma and UPS of Bone Treatment - NCI [cancer.gov]
- 16. emedicine.medscape.com [emedicine.medscape.com]
- 17. Osteosarcoma - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 18. First-line immunotherapy for advanced non-small cell lung cancer: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Non-small Cell Lung Cancer Treatment by Stage | American Cancer Society [cancer.org]
- 20. Non-Small Cell Lung Cancer Treatment (PDQ®) - NCI [cancer.gov]
- 21. mdpi.com [mdpi.com]
- 22. Non-Small Cell Lung Cancer (NSCLC) Treatment Protocols: Treatment Recommendations, Early or Localized Disease, Treatment of Locally Advanced Disease, First-Line Therapy, Metastatic (Stage IV) or Recurrent Disease [emedicine.medscape.com]
Safety Operating Guide
Proper Disposal of Peiminine: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory research, the safe handling and disposal of chemical compounds like Peiminine are critical for ensuring personnel safety and environmental protection. This compound, a steroidal alkaloid, requires careful management throughout its lifecycle, culminating in its proper disposal. This document provides essential safety information and a step-by-step operational plan for the disposal of this compound, aligning with standard laboratory safety protocols and regulatory compliance.
Immediate Safety Protocols and Handling
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The following safety measures are crucial:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or glasses, and a laboratory coat to prevent skin and eye contact.[1]
-
Ventilation: Handle solid this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling dust particles.[1]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[1]
-
Spill Management: In the event of a spill, sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[1]
Quantitative Data for this compound
The following table summarizes the key physical and chemical properties of this compound. This information is crucial for its safe handling and for the accurate labeling of waste containers.
| Property | Value | Source |
| CAS Number | 18059-10-4 | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₂₇H₄₃NO₃ | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 429.64 g/mol | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | White powder/solid | --INVALID-LINK-- |
| Melting Point | 212-213 °C | --INVALID-LINK-- |
| Boiling Point | 567.1 ± 50.0 °C at 760 mmHg | --INVALID-LINK-- |
| Density | 1.2 ± 0.1 g/cm³ | --INVALID-LINK-- |
| Solubility | DMF: 10 mg/mLDMSO: 15 mg/mLEthanol: 10 mg/mLDMSO:PBS (pH 7.2) (1:30): 0.03 mg/mL | --INVALID-LINK-- |
| Toxicity | Oral LDLO (mouse): 3 mg/kg | --INVALID-LINK-- |
Experimental Protocols for Disposal
Therefore, the standard and required method for the disposal of this compound is through a licensed and professional hazardous waste disposal company. This ensures that the compound is managed and disposed of in accordance with all federal, state, and local regulations, typically via high-temperature incineration.
Step-by-Step Disposal Plan
The following workflow outlines the necessary steps for the proper disposal of this compound waste in a laboratory setting.
1. Segregation: Keep this compound waste separate from other chemical waste streams. This includes pure this compound powder, contaminated consumables (e.g., weighing papers, pipette tips), and any materials used for spill cleanup.
2. Containerization: Place all solid this compound waste into a designated, compatible, and leak-proof hazardous waste container. Ensure the container can be securely sealed.
3. Labeling: The waste container must be clearly and accurately labeled. The label should include:
- The words "Hazardous Waste"
- The chemical name: "this compound"
- The approximate quantity of the waste
- The date of accumulation
- Any associated hazard warnings (e.g., "Toxic")
4. Storage: Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory. This area should be away from incompatible materials and general laboratory traffic.
5. Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to schedule a pickup for the hazardous waste. Follow their specific procedures for waste manifests and collection.
Crucial Disposal "Don'ts":
-
Do not dispose of this compound in the regular trash.
-
Do not flush this compound down the sanitary sewer system.[2]
-
Do not attempt to neutralize or degrade the chemical in the lab without a validated and approved protocol.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's EHS professionals for any specific questions or guidance.
References
Essential Safety and Operational Guide for Handling Peiminine
This document provides comprehensive safety protocols and logistical information for researchers, scientists, and drug development professionals handling Peiminine. The following procedural guidance is designed to ensure safe operational handling and disposal of this compound.
Hazard Identification and Safety Summary
This compound is a steroidal alkaloid that is harmful if swallowed, in contact with skin, or inhaled.[1][2] It may cause irritation to the skin, eyes, and respiratory tract.[3] The substance has not been fully tested, and caution should be exercised.[3]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07 | Warning | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[1][2] |
Quantitative Toxicity Data:
| Cell Line | IC50 (µg/mL) | Exposure Time | Reference |
| BIU-87 (Bladder Cancer) | 710.3 | 48 h | [4] |
| EJ-1 (Bladder Cancer) | 651.1 | 48 h | [4] |
| HepG2 (Hepatocellular Carcinoma) | 4.58 | 24 h | [4] |
Note: No occupational exposure limit values have been established for this compound.[3]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following recommendations are based on standard laboratory practices for handling hazardous chemical compounds.
| Protection Type | Recommended Equipment | Standards |
| Eye/Face Protection | Safety glasses with side shields or goggles. A face shield may be required for operations with a high risk of splashing. | NIOSH (US) or EN 166 (EU) approved.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use. | Follow proper glove removal technique to avoid skin contact.[3] |
| Body Protection | Laboratory coat. Additional protection such as an apron or coveralls may be necessary based on the scale of the operation. | Chosen in relation to the concentration and amount of the hazardous substance.[3] |
| Respiratory Protection | Generally not required in well-ventilated areas. If dust is generated, a NIOSH-approved N95 (US) or P1 (EN 143) dust mask should be used. | Use respirators and components tested and approved under appropriate government standards.[3] |
Operational Procedures: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid form to avoid dust formation.[3]
Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing: If weighing the solid compound, do so in a ventilated enclosure or a fume hood to minimize inhalation of dust.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
General Handling: Avoid contact with skin and eyes.[3] Do not eat, drink, or smoke in the handling area.
Storage:
-
Store this compound in a tightly sealed, suitable container.[3]
-
Keep in a cool, dry, and well-ventilated area away from strong oxidizing agents.[3]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.
Waste Collection:
-
Solid Waste: Collect unused this compound powder and any contaminated disposable materials (e.g., weigh boats, pipette tips, gloves) in a designated, labeled hazardous waste container.[3]
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container.
Disposal Procedure:
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.
-
Labeling: Clearly label waste containers with "Hazardous Waste" and the chemical name "this compound."
-
Containment: Ensure all waste containers are sealed to prevent leakage or spillage.[3]
-
Final Disposal: Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of this compound down the drain.[3]
Experimental Workflow and Signaling Pathway Diagrams
Workflow for Safe Handling of this compound
The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: Standard operational workflow for handling this compound.
Simplified Signaling Pathway Affected by this compound
This compound has been shown to influence several cellular signaling pathways. For instance, in acute lung injury models, it has been observed to inhibit the IL-17-NF-κB/MAPK pathway.[5] The diagram below provides a simplified representation of this inhibitory action.
Caption: this compound's inhibitory effect on inflammatory pathways.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | C27H43NO3 | CID 5320446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic anti-inflammatory effects of peimine, this compound, and forsythoside a combination on LPS-induced acute lung injury by inhibition of the IL-17-NF-κB/MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
